PROTAC ATR degrader-1
Description
Properties
Molecular Formula |
C46H52N12O8S |
|---|---|
Molecular Weight |
933.0 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-8-[4-[3-[[methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfanylidene]amino]-3-oxopropyl]triazol-1-yl]octanamide |
InChI |
InChI=1S/C46H52N12O8S/c1-28-27-66-24-23-57(28)36-25-35(50-42(51-36)31-17-21-48-41-30(31)16-20-47-41)46(18-19-46)67(2,65)54-39(61)14-12-29-26-56(55-53-29)22-7-5-3-4-6-11-37(59)49-33-10-8-9-32-40(33)45(64)58(44(32)63)34-13-15-38(60)52-43(34)62/h8-10,16-17,20-21,25-26,28,34H,3-7,11-15,18-19,22-24,27H2,1-2H3,(H,47,48)(H,49,59)(H,52,60,62)/t28-,34?,67-/m1/s1 |
InChI Key |
IUWSYBIZVHHDNW-QOTXXRQZSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=NC(=O)CCC4=CN(N=N4)CCCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)(=O)C)C8=C9C=CNC9=NC=C8 |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=NC(=O)CCC4=CN(N=N4)CCCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)(=O)C)C8=C9C=CNC9=NC=C8 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: PROTAC ATR Degrader-1 (ZS-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of PROTAC ATR degrader-1, also known as ZS-7. This novel proteolysis-targeting chimera (PROTAC) represents a significant advancement in the targeted degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).
Core Compound Details
This compound (ZS-7) is a potent and selective degrader of the ATR protein. It is a heterobifunctional molecule designed to simultaneously bind to the ATR kinase and the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of ATR.
| Property | Value |
| Compound Name | This compound |
| Synonym | ZS-7 |
| CAS Number | 2925916-30-7 |
| Molecular Formula | C₄₆H₅₂N₁₂O₈S |
| Molecular Weight | 933.05 g/mol |
| Mechanism of Action | ATR Protein Degradation via CRBN E3 Ligase |
Chemical Structure:
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound (ZS-7) from in vitro studies.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | LoVo | 0.53 µM | [1] |
| IC₅₀ | LoVo | 0.47 µM | |
| Dₘₐₓ | LoVo | >90% at 1 µM | [1] |
Signaling Pathway and Mechanism of Action
This compound (ZS-7) functions by hijacking the ubiquitin-proteasome system to induce the degradation of the ATR protein. The mechanism involves the formation of a ternary complex between ATR, ZS-7, and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of ATR, marking it for degradation by the 26S proteasome. The degradation of ATR disrupts the ATR-Chk1 signaling pathway, which is critical for cell cycle arrest and DNA repair in response to DNA damage.
Caption: Mechanism of ATR degradation by this compound (ZS-7).
The degradation of ATR by ZS-7 leads to the inhibition of downstream signaling, preventing the phosphorylation of Chk1 and subsequent cell cycle arrest. This ultimately results in increased DNA damage and apoptosis in cancer cells, particularly those with existing DNA damage repair deficiencies.
References
An In-depth Technical Guide on PROTAC ATR Degrader-1 and the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC ATR degrader-1, detailing its mechanism of action within the context of the ubiquitin-proteasome system (UPS). It includes quantitative data, detailed experimental protocols for its characterization, and visualizations of the key biological pathways and experimental workflows.
Core Concepts: The Ubiquitin-Proteasome System (UPS) and PROTAC Technology
1.1. The Ubiquitin-Proteasome System (UPS) The UPS is the primary cellular machinery in eukaryotic cells responsible for the regulated degradation of proteins, playing a crucial role in maintaining protein homeostasis, controlling cell cycle progression, DNA repair, and stress response.[1][2] This process involves a sequential enzymatic cascade:
-
Ubiquitin Activation: A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner.[1][2]
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).[1][2]
-
Ubiquitin Ligation: An E3 ubiquitin ligase recognizes the specific target protein (substrate) and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[1][3]
-
Polyubiquitination: The repetition of this process creates a polyubiquitin (B1169507) chain, which acts as a degradation signal.[4]
-
Proteasomal Degradation: The 26S proteasome recognizes and degrades the polyubiquitinated protein into small peptides, recycling the ubiquitin molecules.[1][2]
1.2. Proteolysis Targeting Chimera (PROTAC) Technology PROTACs are heterobifunctional small molecules designed to hijack the cell's native UPS to selectively eliminate proteins of interest (POIs).[1][5] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][6]
By simultaneously binding to both the target protein and an E3 ligase, the PROTAC induces the formation of a ternary complex.[2][7] This proximity facilitates the E3 ligase-mediated ubiquitination of the target protein, marking it for degradation by the proteasome.[4][6] A key advantage of PROTACs is their catalytic mode of action; after the target is degraded, the PROTAC is released and can induce the degradation of another target protein molecule.[5][7]
The ATR Signaling Pathway
Ataxia-telangiectasia mutated and Rad3-related (ATR) is a crucial kinase that acts as a central transducer in the DNA damage response (DDR), particularly in response to replication stress and single-stranded DNA (ssDNA).[8][9]
The activation of the ATR pathway is a multi-step process:
-
Damage Recognition: Replication stress or DNA damage generates regions of ssDNA, which are coated by Replication Protein A (RPA).[10][11]
-
ATR Recruitment: The ATR-ATRIP complex is recruited to the site of damage through the direct binding of ATRIP (ATR-Interacting Protein) to the RPA-coated ssDNA.[8][10]
-
Kinase Activation: Full activation of ATR kinase activity requires the presence of a second signal, often mediated by the recruitment of the 9-1-1 clamp complex and the activator protein TopBP1.[11]
-
Downstream Signaling: Once activated, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase Chk1.[8][10] This phosphorylation cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, ultimately ensuring genomic integrity.[8][9] Given their increased reliance on this pathway for survival, many cancer cells are particularly vulnerable to ATR inhibition.[9][12]
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 10. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Central Role of ATR Kinase in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex and sophisticated signaling network known as the DNA Damage Response (DDR). At the heart of this response to replicative stress and a broad range of DNA lesions is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of genome integrity.[1][2] ATR, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, is essential for cell viability and plays a pivotal role in coordinating cell cycle checkpoints, DNA repair, and apoptosis.[1][2] This in-depth technical guide provides a comprehensive overview of the core functions of ATR kinase, detailing its activation mechanisms, downstream signaling pathways, and the experimental methodologies used to investigate its critical role. Furthermore, we present quantitative data on ATR-mediated processes and the therapeutic potential of ATR inhibitors in oncology.
ATR Kinase Activation and Signaling Pathways
ATR is primarily activated in response to single-stranded DNA (ssDNA) regions, which are common intermediates of various forms of DNA damage and stalled replication forks.[3][4] The activation of ATR is a multi-step process orchestrated by a series of protein-protein and protein-DNA interactions at the site of damage.
1. Sensing DNA Damage and Recruitment of the ATR-ATRIP Complex:
The initial step in ATR activation is the recognition of ssDNA coated by Replication Protein A (RPA).[2] The ATR kinase exists in a tight complex with its obligate partner, ATR-Interacting Protein (ATRIP).[5] The ATR-ATRIP complex is recruited to sites of DNA damage through the direct interaction of ATRIP with the RPA-coated ssDNA.[5]
2. The Role of the 9-1-1 Complex and TOPBP1 in ATR Activation:
While the recruitment of ATR-ATRIP to damaged DNA is a crucial first step, it is not sufficient for kinase activation. Full activation of ATR requires the coordinated action of the Rad9-Rad1-Hus1 (9-1-1) checkpoint clamp and Topoisomerase II binding protein 1 (TOPBP1).[2] The 9-1-1 complex, a heterotrimeric ring-shaped protein, is loaded onto the 5' primer-template junction of the damaged DNA by the RAD17-RFC clamp loader.[6] Once loaded, the 9-1-1 complex recruits TOPBP1, which then directly interacts with and activates the ATR-ATRIP complex, leading to a significant increase in its kinase activity.[2]
3. Downstream Signaling: The ATR-CHK1 Axis and Beyond:
Once activated, ATR phosphorylates a plethora of downstream substrates, with Checkpoint Kinase 1 (CHK1) being the most well-characterized effector.[2] ATR phosphorylates CHK1 on two key serine residues, Ser317 and Ser345, leading to its activation.[7][8] Activated CHK1 then orchestrates a broad cellular response, including:
-
Cell Cycle Arrest: CHK1 targets the CDC25 family of phosphatases, leading to their inactivation and subsequent inhibition of cyclin-dependent kinases (CDKs). This prevents entry into mitosis (G2/M checkpoint) and can also slow down DNA replication (intra-S checkpoint), providing time for DNA repair.[9]
-
Replication Fork Stabilization: ATR and CHK1 signaling is crucial for stabilizing stalled replication forks, preventing their collapse into toxic DNA double-strand breaks.[6]
-
DNA Repair: The ATR-CHK1 pathway promotes DNA repair by facilitating the recruitment of repair factors to the site of damage.[10]
-
Apoptosis: In cases of extensive and irreparable DNA damage, the ATR signaling pathway can contribute to the induction of programmed cell death.[4]
Beyond CHK1, ATR has numerous other substrates involved in various aspects of the DNA damage response, including the p53 tumor suppressor protein and components of the DNA repair machinery.[11]
Quantitative Data on ATR-Mediated Processes
The following tables summarize key quantitative data related to ATR kinase activity, substrate phosphorylation, and the efficacy of ATR inhibitors.
Table 1: IC50 Values of Selected ATR Inhibitors
| ATR Inhibitor | Target | IC50 (in vitro) | Cell Line/Assay Conditions | Reference |
| Berzosertib (M6620/VX-970) | ATR Kinase | 19 nM | Enzyme assay | [3] |
| Ceralasertib (AZD6738) | ATR Kinase | 1 nM | Enzyme assay | [12] |
| Elimusertib (BAY 1895344) | ATR Kinase | Most potent of the three | Comparison in murine toxicity profiles | [1] |
Table 2: Key ATR Substrates and Phosphorylation Sites
| Substrate | Phosphorylation Site(s) | Functional Consequence | Reference |
| CHK1 | Ser317, Ser345 | Activation of CHK1 kinase activity, cell cycle arrest | [7][8] |
| p53 | Ser15 | Stabilization and activation of p53 | [11] |
| H2AX (forms γH2AX) | Ser139 | Recruitment of DNA repair factors | [10] |
| RPA2 | Multiple sites | Regulation of DNA repair | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of ATR kinase in the DNA damage response.
Protocol 1: In Vitro ATR Kinase Assay Using Radiolabeled ATP
This protocol describes a method to measure the kinase activity of purified ATR on a substrate protein using radioactive ATP.[13][14][15][16]
Materials:
-
Purified recombinant ATR-ATRIP complex
-
Purified substrate protein (e.g., GST-CHK1)
-
5x Kinase Buffer: 250 mM HEPES-KOH pH 7.5, 50 mM MgCl2, 5 mM DTT
-
[γ-³²P]ATP (10 mCi/ml)
-
10 mM unlabeled ATP
-
SDS-PAGE loading buffer
-
P81 phosphocellulose paper
-
Phosphoric acid (0.5%)
-
Scintillation counter and vials
Procedure:
-
Prepare Kinase Reaction Mix: For each reaction, prepare a master mix on ice containing:
-
5 µl of 5x Kinase Buffer
-
1 µl of purified ATR-ATRIP (concentration to be optimized)
-
1 µl of purified substrate (e.g., 1 µg GST-CHK1)
-
x µl of sterile deionized water to a final volume of 24 µl.
-
-
Initiate Kinase Reaction: Add 1 µl of a 1:10 mixture of [γ-³²P]ATP and 10 mM unlabeled ATP to each reaction tube. Mix gently by flicking the tube.
-
Incubation: Incubate the reactions at 30°C for 20-30 minutes. The incubation time may need to be optimized based on the activity of the kinase.
-
Stop Reaction: Terminate the reaction by adding 10 µl of 4x SDS-PAGE loading buffer.
-
Separate Proteins: Boil the samples at 95°C for 5 minutes and then resolve the proteins by SDS-PAGE.
-
Detect Phosphorylation:
-
Autoradiography: Dry the gel and expose it to X-ray film.
-
Phosphorimaging: Expose the dried gel to a phosphorimager screen.
-
Phosphocellulose Paper Binding: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper three times for 5 minutes each in 0.5% phosphoric acid. Allow the paper to dry and measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) of ATR
This protocol describes a method to identify the genomic regions where ATR is bound.[17][18][19][20][21]
Materials:
-
Cells of interest
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors
-
Dilution Buffer: 16.7 mM Tris-HCl pH 8.0, 1.2 mM EDTA, 167 mM NaCl, 1.1% Triton X-100, 0.01% SDS
-
Wash Buffer A: 20 mM Tris-HCl pH 8.0, 2 mM EDTA, 150 mM NaCl, 1% Triton X-100, 0.1% SDS
-
Wash Buffer B: 20 mM Tris-HCl pH 8.0, 2 mM EDTA, 500 mM NaCl, 1% Triton X-100, 0.1% SDS
-
LiCl Wash Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 250 mM LiCl, 1% NP-40, 1% deoxycholate
-
TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3
-
Proteinase K
-
Anti-ATR antibody
-
Protein A/G magnetic beads
-
Sonicator
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells in Lysis Buffer. Sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation:
-
Dilute the sonicated chromatin with Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-ATR antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with Wash Buffer A, Wash Buffer B, LiCl Wash Buffer, and TE Buffer to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify ATR binding at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Protocol 3: Immunofluorescence Staining of RPA Foci
This protocol describes a method to visualize the recruitment of RPA to sites of DNA damage, a key upstream event in ATR activation.[6][22][23][24]
Materials:
-
Cells grown on coverslips
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation)
-
Pre-extraction Buffer: 0.5% Triton X-100 in PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-RPA (e.g., anti-RPA2)
-
Secondary antibody: fluorescently-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with a DNA damaging agent to induce the formation of ssDNA and subsequent RPA foci.
-
Pre-extraction: Gently wash the cells with PBS and then incubate with Pre-extraction Buffer on ice for 5-10 minutes to remove soluble proteins.
-
Fixation: Wash with PBS and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash with PBS and block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-RPA antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the RPA foci using a fluorescence microscope.
Mandatory Visualizations
ATR Signaling Pathway
Caption: ATR signaling pathway in response to DNA damage.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro ATR kinase assay.
Logical Relationship: ATR in Cell Cycle Checkpoints
Caption: Logical flow of ATR's role in cell cycle control.
References
- 1. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Visualizing Single-Stranded DNA Foci in the G1 Phase of the Cell Cycle [jove.com]
- 7. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR-mediated checkpoint pathways regulate phosphorylation and activation of human Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studying the DNA damage response pathway in hematopoietic canine cancer cell lines, a necessary step for finding targets to generate new therapies to treat cancer in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Requirement for Atr in phosphorylation of Chk1 and cell cycle regulation in response to DNA replication blocks and UV-damaged DNA in Xenopus egg extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 20. ora.ox.ac.uk [ora.ox.ac.uk]
- 21. cusabio.com [cusabio.com]
- 22. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays [jove.com]
- 24. researchgate.net [researchgate.net]
A Technical Guide to PROTAC ATR Degrader-1 for the Treatment of ATM-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of PROTAC ATR degrader-1 (also known as compound ZS-7), a novel therapeutic agent designed to selectively target and degrade the Ataxia Telangiectasia and Rad3-related (ATR) protein. This degrader leverages the principle of synthetic lethality to induce potent anti-cancer effects in tumors with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) gene. This document details the underlying biology, mechanism of action, preclinical data, and detailed experimental protocols relevant to the study of this promising new class of cancer therapeutics.
Introduction: The Rationale for Targeting ATR in ATM-Deficient Cancers
The DNA Damage Response (DDR) is a complex signaling network that safeguards genomic integrity.[1] Two pivotal kinases in this response are ATM and ATR, which act as master regulators of distinct but interconnected pathways.[2] ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of DNA lesions, particularly those leading to replication stress and single-stranded DNA (ssDNA).[1][3]
In many cancers, key DDR pathways are compromised, leading to increased reliance on the remaining functional pathways for survival. A significant subset of cancers, including certain colorectal and gastric cancers, exhibit loss-of-function mutations in the ATM gene.[4][5] These ATM-deficient cancer cells become highly dependent on the ATR signaling pathway to cope with endogenous and exogenous DNA damage.[4] This dependency creates a therapeutic vulnerability known as synthetic lethality, where the inhibition or degradation of ATR in an ATM-deficient background leads to catastrophic DNA damage and selective cancer cell death, while normal cells with functional ATM can tolerate ATR inhibition.[4][5]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[6] this compound is a heterobifunctional molecule designed to bind to both ATR and an E3 ubiquitin ligase, thereby tagging ATR for ubiquitination and subsequent proteasomal degradation.[7][8] This approach offers a potential advantage over traditional small molecule inhibitors by eliminating the entire protein, including any non-catalytic scaffolding functions.
This compound: Mechanism of Action and Preclinical Efficacy
This compound (compound ZS-7) is a potent and selective degrader of ATR.[7] Its mechanism of action is predicated on inducing the proximity of ATR to an E3 ubiquitin ligase, leading to the ubiquitination and degradation of ATR. This targeted degradation of ATR in ATM-deficient cancer cells disrupts the ATR-Chk1 signaling axis, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[8]
Quantitative Preclinical Data
The preclinical activity of this compound has been evaluated in both ATM-deficient and ATM-proficient cancer cell lines, as well as in in vivo xenograft models.
| Cell Line | ATM Status | Assay Type | Metric | Value | Reference |
| LoVo (colorectal) | Deficient | Degradation | DC₅₀ | 0.53 µM | [7][8] |
| LoVo (colorectal) | Deficient | Proliferation | IC₅₀ | 0.47 µM | [7] |
| HCT-116 (colorectal) | Wild-Type | Proliferation | IC₅₀ | 5.1 µM | [7] |
Table 1: In Vitro Activity of this compound. DC₅₀ represents the concentration required to degrade 50% of the target protein, and IC₅₀ is the concentration that inhibits cell proliferation by 50%.
| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| LoVo Xenograft | Colorectal | This compound | 12.5 mg/kg (i.p., b.i.d) | 39.5% | [8] |
| LoVo Xenograft | Colorectal | This compound | 25 mg/kg (i.p., b.i.d) | 51.8% | [8] |
Table 2: In Vivo Efficacy of this compound. Data from a BALB/c nude mouse xenograft model.
Signaling Pathways and Experimental Workflows
ATM/ATR Signaling Pathway in DNA Damage Response
Caption: Simplified ATM/ATR signaling pathway in response to DNA damage.
Mechanism of Action of this compound
Caption: Mechanism of PROTAC-mediated degradation of ATR.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
LoVo (ATM-deficient human colorectal adenocarcinoma)
-
HCT-116 (ATM wild-type human colorectal carcinoma)
-
-
Growth Medium:
-
For HCT-116: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For LoVo: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged upon reaching 70-90% confluency. Adherent cells are detached using a 0.25% Trypsin-EDTA solution.
Western Blotting for ATR Degradation and Pathway Modulation
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ATR, anti-phospho-Chk1, anti-Chk1, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Model
-
Animal Model: Use 6-8 week old female BALB/c nude mice.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ LoVo cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound via intraperitoneal (i.p.) injection at the desired dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study. At the end of the study, excise tumors and weigh them.
-
Pharmacokinetic Analysis: At specified time points after dosing, collect blood samples to determine the plasma concentration of the degrader using LC-MS/MS.
Conclusion
This compound represents a promising therapeutic strategy for the treatment of ATM-deficient cancers. Its ability to induce the degradation of ATR leverages the principle of synthetic lethality to achieve potent and selective anti-tumor activity. The preclinical data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this novel class of targeted cancer therapies. Continued research is warranted to fully elucidate the therapeutic potential and safety profile of this compound in clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Kinase-Independent Functions of ATR: A Technical Guide to Degradation-Centric Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ataxia Telangiectasia and Rad3-related (ATR) is a master regulator of the DNA Damage Response (DDR), primarily known for its essential serine/threonine kinase activity that safeguards genomic integrity. However, a growing body of evidence reveals that ATR also possesses critical functions independent of its catalytic activity. These non-canonical roles, often related to the protein's structural or scaffolding properties, are crucial for processes such as telomere maintenance, mitochondrial apoptosis, and nuclear membrane integrity. The advent of targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs), has provided powerful tools to eliminate the entire ATR protein, thereby unmasking the consequences of losing both its kinase-dependent and -independent functions. This technical guide provides an in-depth exploration of the kinase-independent roles of ATR, with a core focus on the mechanisms and implications of its degradation. We present quantitative data on ATR degradation, detailed experimental protocols for its analysis, and visual diagrams of the key signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating ATR biology and for professionals developing novel cancer therapeutics that leverage ATR degradation.
Introduction: Beyond the Kinase Domain
ATR is a cornerstone of the DDR, a network that responds to DNA lesions and replication stress.[1][2] Canonically, ATR is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate at stalled replication forks.[3][4] Once active, ATR kinase phosphorylates a multitude of substrates, including the checkpoint kinase Chk1, to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[5][6]
While ATR inhibitors have shown significant promise in cancer therapy by targeting its kinase activity, they do not address the non-catalytic functions of the protein.[7] Studies utilizing kinase-dead ATR (ATR-KD) mutants have revealed that these non-functional proteins can have distinct, often dominant-negative, effects compared to the complete loss of ATR protein.[8][9] For instance, ATR-KD can remain trapped on chromatin, sequestering RPA and preventing proper repair, a phenomenon not observed with ATR protein depletion.[8][9] Furthermore, distinct isoforms of ATR have been found to exert kinase-independent anti-apoptotic functions directly at the mitochondria.[10][11]
The development of ATR degraders, which induce the ubiquitination and subsequent proteasomal destruction of the entire ATR protein, allows for a more complete understanding of its total cellular role.[12][13] These degraders have demonstrated phenotypes distinct from and, in some cases, more potent than kinase inhibitors, suggesting that eliminating the ATR scaffold is a highly effective anti-cancer strategy.[12] This guide delves into these kinase-independent functions through the lens of ATR degradation.
Quantitative Analysis of ATR Degradation
Targeted degradation of ATR using PROTACs provides a quantifiable method to study the impact of its removal. The efficiency of a degrader is typically measured by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[14][15]
| Parameter | Value | Cell Line(s) | Compound | Citation |
| DC₅₀ | 22.9 nM | MV-4-11 (AML) | PROTAC ATR degrader-2 (Compound 8i) | [16] |
| 34.5 nM | MOLM-13 (AML) | PROTAC ATR degrader-2 (Compound 8i) | [16] | |
| % Degradation | 80-90% at 1 µM | MV-4-11 (AML) | Abd110 (PROTAC 42i) | [17] |
| 93% at 0.5 µM | MV-4-11 (AML) | PROTAC ATR degrader-2 (Compound 8i) | [17] | |
| Protein Half-life | ~24 hours | MOLT-4 (T-ALL) | Endogenous ATR | [9] |
Table 1: Quantitative data on the targeted degradation and stability of the ATR protein.
Signaling Pathways in ATR Degradation
The degradation of ATR can be initiated through endogenous cellular machinery or induced artificially via therapeutic agents like PROTACs. The core mechanism involves the ubiquitin-proteasome system (UPS).
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for selective protein degradation in eukaryotic cells. It involves a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): The substrate recognition component. It binds to both the target protein and the E2 enzyme, catalyzing the transfer of ubiquitin to a lysine (B10760008) residue on the target. The formation of a polyubiquitin (B1169507) chain signals the protein for destruction by the 26S proteasome.
While the specific endogenous E3 ligase responsible for ATR turnover is not yet definitively identified, Cullin-RING Ligases (CRLs) like SCFβ-TRCP and CUL4A-DDB1 are known to target other key DDR and cell cycle proteins for degradation.[18][19][20][21]
PROTAC-Mediated ATR Degradation
PROTACs are heterobifunctional molecules with two key domains: one that binds to the target protein (ATR) and another that recruits a specific E3 ligase.[9] The ATR degraders developed to date primarily recruit the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-RBX1 complex.[9][22] By forcing the proximity of ATR and CRBN, the PROTAC induces the polyubiquitination and subsequent degradation of ATR, effectively removing all its cellular functions.
Kinase-Independent Consequences of ATR Degradation
Eliminating the ATR protein scaffold leads to cellular outcomes not observed with kinase inhibition alone. Mechanistic studies have shown that ATR degradation can cause a catastrophic breakdown of the nuclear envelope, leading to extensive DNA damage and rapid, p53-mediated apoptosis.[12] This suggests a kinase-independent structural role for ATR in maintaining nuclear architecture, the loss of which is profoundly cytotoxic to cancer cells.
Key Experimental Protocols
Investigating the kinase-independent functions of ATR degradation requires specific methodologies to measure protein stability and identify interactions within the degradation machinery.
Protocol: Measuring ATR Half-Life via Cycloheximide (CHX) Chase Assay
This protocol determines the stability of endogenous ATR by inhibiting new protein synthesis and observing the rate of its disappearance over time.[23][24]
A. Materials and Reagents:
-
Cell culture medium, plates, and appropriate cancer cell lines (e.g., MOLT-4, MV-4-11).
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO).[25]
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and Western blot apparatus.
-
Primary antibodies: anti-ATR, anti-Vinculin or anti-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
B. Experimental Procedure:
-
Cell Culture: Seed cells in multiple plates or wells to allow for harvesting at several time points. Grow to 70-80% confluency.
-
CHX Treatment: Add CHX to the culture medium to a final concentration of 50-100 µg/mL. The optimal concentration should be determined empirically for each cell line to ensure complete inhibition of translation without inducing excessive cytotoxicity.[8]
-
Time Course Collection: Harvest the first plate immediately (t=0). This sample represents the initial ATR protein level.
-
Incubate the remaining plates and harvest cells at subsequent time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Clear the lysates by centrifugation (12,000 x g for 15 min at 4°C).[25] Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the total protein amount for each sample (e.g., 30-50 µg).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against ATR and a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for ATR and the loading control at each time point using densitometry software (e.g., ImageJ).
-
Normalize the ATR signal to the loading control for each time point.
-
Plot the normalized ATR intensity relative to the t=0 sample over time. The time point at which 50% of the initial protein remains is the half-life.
-
Protocol: In Vivo Ubiquitination Assay
This protocol is used to determine if ATR is polyubiquitinated in cells, a prerequisite for proteasomal degradation.[1][6]
A. Materials and Reagents:
-
Expression plasmids: HA-tagged ATR (or other epitope tag) and His-tagged Ubiquitin (His-Ub).
-
Transient transfection reagent.
-
Proteasome inhibitor (e.g., MG132).
-
Denaturing Lysis Buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, with protease inhibitors and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinases).
-
Dilution/IP Buffer (e.g., Triton X-100 based buffer without SDS).
-
Ni-NTA agarose (B213101) beads (for His-Ub pulldown) or anti-HA agarose beads (for HA-ATR IP).
-
Wash buffers.
-
SDS-PAGE and Western blot reagents.
-
Antibodies: anti-HA (to detect ubiquitinated ATR), anti-ATR.
B. Experimental Procedure:
-
Transfection: Co-transfect cells with plasmids encoding HA-ATR and His-Ub.
-
Cell Treatment: 24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours before harvesting. This will lead to the accumulation of polyubiquitinated proteins.
-
Denaturing Lysis: Lyse cells in a strong denaturing buffer (e.g., 1% SDS) and boil to disrupt non-covalent protein-protein interactions. This ensures that only proteins covalently linked to ubiquitin are detected.
-
Dilution and Immunoprecipitation/Pulldown:
-
Dilute the denatured lysate ~10-fold with a non-denaturing IP buffer to reduce the SDS concentration.
-
For His-Ub Pulldown: Add Ni-NTA agarose beads to the diluted lysate and incubate overnight at 4°C to pull down all His-tagged ubiquitinated proteins.
-
For HA-ATR IP: Add anti-HA agarose beads to pull down HA-ATR and any associated proteins (including ubiquitin).
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot and probe with an anti-HA antibody. A high-molecular-weight smear or laddering pattern above the band for unmodified HA-ATR indicates polyubiquitination.
-
Conclusion and Future Directions
The study of ATR degradation has unveiled a new layer of complexity to the function of this essential DDR protein. It is now clear that ATR's roles extend beyond its kinase activity, encompassing structural and scaffolding functions that are critical for cellular homeostasis and survival. The distinction between kinase inhibition and protein degradation carries profound implications for cancer therapy. ATR degraders, by eliminating the entire protein, can trigger potent, kinase-independent cell death mechanisms, offering a potentially more effective therapeutic strategy for certain cancers.
Future research should focus on identifying the endogenous E3 ubiquitin ligases that regulate ATR stability and understanding how this process is controlled, particularly in a kinase-independent manner. Elucidating these native degradation pathways will provide deeper insights into ATR biology and may reveal novel nodes for therapeutic intervention. The continued development and characterization of selective ATR degraders will be instrumental in these efforts, paving the way for next-generation DDR-targeted cancer treatments.
References
- 1. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative phosphoproteomics of the ataxia telangiectasia-mutated (ATM) and ataxia telangiectasia-mutated and rad3-related (ATR) dependent DNA damage response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCFβ(TrCP) mediates stress-activated MAPK-induced Cdc25B degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 8. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ciclopirox activates ATR-Chk1 signaling pathway leading to Cdc25A protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 13. The SCFβ-TRCP E3 ubiquitin ligase complex targets Lipin1 for ubiquitination and degradation to promote hepatic lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. SCFβ-TRCP links Chk1 signaling to degradation of the Cdc25A protein phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SCFbeta-TRCP links Chk1 signaling to degradation of the Cdc25A protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeted ubiquitination of CDT1 by the DDB1-CUL4A-ROC1 ligase in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stealing the spotlight: CUL4-DDB1 ubiquitin ligase docks WD40-repeat proteins to destroy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 24. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
In-Depth Technical Guide: PROTAC ATR Degrader-1 (ZS-7) and its Recruitment of the Cereblon E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide provides a comprehensive technical overview of PROTAC ATR degrader-1, also known as ZS-7, a novel degrader of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising strategy in cancer therapy, particularly in tumors with existing DNA repair deficiencies. This document details the mechanism of action, E3 ligase recruitment, and key experimental data and protocols related to ZS-7.
Core Mechanism: E3 Ligase Recruitment and ATR Degradation
This compound (ZS-7) is a heterobifunctional molecule designed to induce the degradation of the ATR protein. It achieves this by simultaneously binding to both ATR and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to ATR, marking it for recognition and subsequent degradation by the 26S proteasome.
The E3 ligase recruited by ZS-7 is Cereblon (CRBN) . This is achieved through the incorporation of a CRBN-binding moiety, such as a thalidomide (B1683933) or lenalidomide (B1683929) derivative, into the PROTAC structure. The recruitment of CRBN by ZS-7 is a critical step in its mechanism of action, leading to the ubiquitination and ultimate degradation of the ATR protein.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (ZS-7) from published studies.
| Parameter | Cell Line | Value | Notes | Reference |
| DC50 (Degradation) | LoVo (ATM-deficient) | 0.53 µM | Half-maximal degradation concentration after 72 hours of treatment. | [2][3] |
| Dmax (Degradation) | LoVo (ATM-deficient) | 84.3% | Maximum degradation of ATR protein observed. | |
| IC50 (Proliferation) | LoVo (ATM-deficient) | 0.47 µM | Half-maximal inhibitory concentration for cell proliferation after 72 hours. | [4] |
| IC50 (Proliferation) | HCT-116 (ATM wild-type) | 5.1 µM | Half-maximal inhibitory concentration for cell proliferation after 72 hours. | [4] |
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of ATR in the DNA damage response pathway, which is the target of this compound.
This compound (ZS-7) Mechanism of Action
This diagram illustrates the mechanism by which ZS-7 induces the degradation of ATR.
Detailed Experimental Protocols
Western Blot Analysis for ATR Degradation
This protocol outlines the steps to assess the degradation of ATR protein in cultured cells following treatment with ZS-7.
1. Cell Culture and Treatment:
-
Seed cells (e.g., LoVo or HCT-116) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of ZS-7 (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATR overnight at 4°C with gentle agitation.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the ATR signal to the loading control.
Cell Viability Assay (CCK-8)
This protocol describes how to determine the effect of ZS-7 on cell proliferation and viability using a Cell Counting Kit-8 (CCK-8) assay.[4][5][6][7]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.[4]
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of ZS-7 or vehicle control for 72 hours.
2. CCK-8 Reagent Addition:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.[4]
-
Be careful not to introduce bubbles into the wells.
3. Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time will depend on the cell type and density.
4. Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells with medium and CCK-8 but no cells).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of ZS-7 in a xenograft mouse model.[2][3][8][9]
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., LoVo cells) into the flank of each mouse.
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Formulation and Administration:
-
Formulate ZS-7 for intraperitoneal (i.p.) injection. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Administer ZS-7 or vehicle control to the mice according to the predetermined dosing schedule (e.g., daily or twice daily).
4. Monitoring and Data Collection:
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity.
5. Study Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Analyze the tumor growth data to determine tumor growth inhibition (TGI).
-
Tumors can be processed for pharmacodynamic analysis (e.g., Western blotting for ATR levels) to confirm the mechanism of action in vivo.
Conclusion
This compound (ZS-7) represents a promising therapeutic agent that effectively induces the degradation of ATR kinase through the recruitment of the CRBN E3 ligase. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in the field of targeted protein degradation and cancer therapeutics. Further investigation into the ternary complex formation, detailed ubiquitination assays, and broader in vivo studies will continue to elucidate the full potential of this and other ATR-targeting PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ptglab.com [ptglab.com]
- 5. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. dojindo.com [dojindo.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Critical Unraveling: Cellular Consequences of ATR Protein Degradation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ataxia Telangiectasia and Rad3-related (ATR) protein is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2] As a serine/threonine kinase, ATR is activated by single-stranded DNA, a common feature of stalled replication forks and certain types of DNA lesions.[1][3] Its activation orchestrates a complex signaling cascade that governs cell cycle checkpoints, DNA repair, and replication fork stability.[2][3] The targeted degradation of ATR has emerged as a promising therapeutic strategy in oncology, particularly for tumors with existing DNA damage response defects. This technical guide provides an in-depth exploration of the cellular ramifications of ATR protein degradation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Introduction: The Central Role of ATR in Genome Maintenance
The fidelity of DNA replication and the timely repair of DNA damage are paramount for cellular survival and the prevention of diseases such as cancer. The ATR signaling pathway is a cornerstone of this protective network.[1][4] In response to replication stress or DNA damage, ATR, in complex with its partner ATRIP, is recruited to sites of single-stranded DNA coated by Replication Protein A (RPA).[1] This localization facilitates ATR activation through interactions with other proteins like TopBP1 and the 9-1-1 clamp, initiating a signaling cascade that phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[3][4]
The canonical ATR-Chk1 pathway is instrumental in:
-
Cell Cycle Arrest: Halting cell cycle progression, primarily at the G2/M checkpoint, to provide time for DNA repair.[5][6]
-
Replication Fork Stability: Preventing the collapse of stalled replication forks, which can lead to catastrophic double-strand breaks (DSBs).[2]
-
DNA Repair: Promoting various DNA repair mechanisms to resolve the underlying damage.[3]
Given its critical functions, the targeted degradation of ATR via technologies like Proteolysis-Targeting Chimeras (PROTACs) presents a compelling anti-cancer strategy.[7][8] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[9] This approach offers a distinct advantage over kinase inhibition by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic functions.[7][10]
Core Cellular Consequences of ATR Degradation
The induced degradation of ATR unleashes a cascade of cellular events, fundamentally altering the cell's ability to cope with DNA damage and replication stress.
Abrogation of Cell Cycle Checkpoints
One of the most immediate and profound consequences of ATR degradation is the failure to activate and maintain DNA damage-induced cell cycle checkpoints, particularly the G2/M checkpoint.[5][11] Without a functional ATR, cells with damaged DNA are unable to arrest their progression into mitosis. This premature entry into mitosis with unrepaired DNA leads to a phenomenon known as mitotic catastrophe, a form of cell death characterized by gross chromosomal abnormalities.[12]
Increased DNA Damage and Replication Catastrophe
ATR plays a crucial role in stabilizing stalled replication forks.[2] In the absence of ATR, these stalled forks are prone to collapse, resulting in the formation of highly cytotoxic double-strand breaks (DSBs).[5] This conversion of stalled replication forks into DSBs is termed "replication catastrophe."[7] The accumulation of DSBs is a hallmark of ATR degradation and can be visualized by the increased formation of γH2AX foci, a marker of DSBs.[7]
Induction of Apoptosis
The overwhelming genomic instability caused by checkpoint abrogation and replication catastrophe ultimately triggers programmed cell death, or apoptosis.[7][13] The degradation of ATR, especially in combination with DNA damaging agents, leads to a synergistic increase in apoptosis.[7] This is often mediated by the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[13] Interestingly, in some contexts, ATR inhibition has been shown to protect non-cycling cells from apoptosis induced by transcription stress, highlighting the complex and context-dependent role of ATR in regulating cell fate.[14]
Quantitative Analysis of ATR Degradation
The development of potent and selective ATR degraders has enabled the quantitative assessment of the cellular consequences of ATR removal. The following tables summarize key data from studies on various ATR PROTACs.
| Degrader Name | Parent Molecule | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| Abd110/Ramotac-1 | VE-821 | Cereblon (CRBN) | MOLT-4 | N/A | ~90% | [7] |
| Compound [I] | AZD-6738 | Cereblon (CRBN) | LoVo | 0.53 µM | 84.3% | [15] |
| PROTAC 8i | N/A | Cereblon (CRBN) | MV-4-11 | N/A | 93% | [16] |
| PROTAC 10b | N/A | Cereblon (CRBN) | MV-4-11 | N/A | 86% | [16] |
| PROTAC 12b | N/A | Cereblon (CRBN) | MV-4-11 | N/A | 81% | [16] |
Table 1: Efficacy of ATR Degraders. DC50 represents the concentration required for 50% degradation, and Dmax is the maximum degradation achieved. N/A indicates data not available in the cited source.
| Cell Line | Treatment | Apoptosis Rate | Reference |
| MV4-11 | Hydroxyurea (B1673989) + Abd110 | 61-87% | [7] |
| RS4-11 | Hydroxyurea + Abd110 | 61-87% | [7] |
| MOLM-13 | Hydroxyurea + Abd110 | 61-87% | [7] |
| MOLT-4 | Hydroxyurea + Abd110 | 61-87% | [7] |
| LoVo | Compound [I] (0.5 µM) | 23.91% | [15] |
| LoVo | Compound [I] (1 µM) | 45.62% | [15] |
Table 2: Induction of Apoptosis Following ATR Degradation. Apoptosis rates were significantly increased with the combination of ATR degradation and a DNA damaging agent (Hydroxyurea) or with the degrader alone at higher concentrations.
| Cell Line | Treatment | Effect | Reference |
| MOLT-4 | Abd110 + Hydroxyurea | Increased pS1981-ATM (marker of DSBs) | [7] |
| Leukemic cells | Abd110 | Stalled proliferation | [7][8] |
| ATM-deficient LoVo cells | Compound [I] | Dose-dependent tumor growth inhibition in xenograft models (39.5% and 51.8%) | [15] |
| AML cells | PROTAC 8i | Increased p53 expression and p53-mediated apoptosis | [10] |
Table 3: Other Cellular and In Vivo Consequences of ATR Degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular consequences of ATR degradation.
Induction of ATR Degradation
Objective: To induce the degradation of ATR protein in cultured cells using a PROTAC degrader.
Protocol:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with the ATR degrader (e.g., Abd110, Compound [I]) at various concentrations (e.g., 0.1 µM to 10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Optional Co-treatment: To assess the synergistic effects, cells can be co-treated with a DNA damaging agent such as hydroxyurea (e.g., 1-2 mM for 2-4 hours) or UV radiation (e.g., 10-20 J/m²).[17]
-
Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
Western Blotting for Protein Expression and Phosphorylation
Objective: To assess the levels of ATR and downstream signaling proteins.
Protocol:
-
Sample Preparation: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
ATR
-
Phospho-Chk1 (Ser345)
-
Total Chk1
-
γH2AX (a marker for DSBs)
-
Cleaved Caspase-3 (a marker for apoptosis)
-
Loading control (e.g., GAPDH, β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[18]
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of ATR degradation on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described in section 4.1. Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be determined using cell cycle analysis software.[19]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described in section 4.1. Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[7]
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow and treat cells on coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBS.
-
Antibody Staining: Incubate with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software.[19]
Visualizing the Consequences of ATR Degradation
The following diagrams illustrate the ATR signaling pathway and the experimental workflow for assessing the impact of its degradation.
Caption: The canonical ATR signaling pathway in response to DNA damage.
Caption: Cellular consequences following ATR protein degradation.
Caption: Workflow for assessing ATR degradation consequences.
Conclusion and Future Directions
The targeted degradation of ATR represents a powerful tool for both basic research and therapeutic development. The cellular consequences are profound, leading to the abrogation of critical cell cycle checkpoints, accumulation of catastrophic DNA damage, and ultimately, apoptotic cell death. This strategy is particularly effective in cancer cells that are already experiencing high levels of replication stress or have defects in other DNA damage response pathways, creating a synthetic lethal vulnerability.
Future research in this area will likely focus on:
-
Developing more potent and selective ATR degraders: Enhancing the efficacy and minimizing off-target effects will be crucial for clinical translation.
-
Identifying biomarkers of response: Understanding which tumors are most likely to respond to ATR degradation will be key for patient stratification.
-
Exploring combination therapies: Investigating the synergistic effects of ATR degraders with other anti-cancer agents, such as PARP inhibitors and chemotherapy, holds significant promise.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overexpression of a kinase-inactive ATR protein causes sensitivity to DNA-damaging agents and defects in cell cycle checkpoints. | Broad Institute [broadinstitute.org]
- 12. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 13. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 14. ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Unveiling Target Engagement: A Technical Guide to PROTAC ATR Degrader-1 Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core assays used to evaluate the target engagement and mechanism of action of PROTAC ATR degrader-1. This document outlines detailed experimental protocols, presents quantitative data for exemplary ATR degraders, and utilizes diagrams to illustrate key pathways and workflows, serving as a vital resource for researchers in the field of targeted protein degradation.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (Target-PROTAC-E3 ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints, making it a key target in cancer therapy. This compound is a molecule designed to induce the selective degradation of ATR, offering a novel therapeutic strategy to sensitize cancer cells to DNA-damaging agents. Verifying the engagement of a PROTAC with its target and elucidating its degradation mechanism are crucial steps in the development of these next-generation therapeutics.
Quantitative Analysis of ATR Degradation
The primary function of a PROTAC is to induce the degradation of its target protein. Therefore, quantitative assessment of ATR protein levels upon treatment with this compound is the foundational assay for evaluating its efficacy. Western blotting is the most common technique for this purpose.
Exemplary Quantitative Degradation Data
The following table summarizes the degradation efficiency of two well-characterized ATR PROTAC degraders, ZS-7 and 8i, in different cancer cell lines. This data provides a benchmark for the expected potency of such molecules.
| PROTAC Degrader | Cell Line | DC50 | Dmax | Treatment Time (h) | Reference |
| ZS-7 | LoVo (ATM-deficient) | 0.53 µM | 84.3% | 72 | [1][2] |
| 8i | MV-4-11 (AML) | 22.9 nM | >90% | 24 | [3][4] |
| 8i | MOLM-13 (AML) | 34.5 nM | >90% | 24 | [4] |
| 42i (Abd110) | MV-4-11 (AML) | ~1 µM | 80-90% | Not Specified | [3] |
DC50 : The concentration of the degrader that results in 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.
Experimental Protocol: Western Blotting for ATR Degradation
This protocol outlines the steps for quantifying ATR protein levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ATR (e.g., Cell Signaling Technology #2790)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO vehicle for the desired time points (e.g., 6, 12, 24, 48, 72 hours). Include a positive control for proteasome-mediated degradation by pre-treating cells with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours) before adding the degrader.[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.[6]
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ATR band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ATR degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
-
Target Engagement Assays
Confirming that the PROTAC directly binds to its intended target within the complex cellular environment is a critical step in validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.
Principle of Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as a PROTAC, can stabilize its target protein, leading to an increase in its thermal stability. When cells are heated, proteins denature and aggregate. The temperature at which 50% of the protein aggregates is known as the melting temperature (Tm). Ligand-bound proteins are more resistant to heat-induced denaturation, resulting in a higher Tm. This thermal shift can be detected by quantifying the amount of soluble protein remaining at different temperatures.[7][8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for ATR
This protocol provides a framework for performing a CETSA to confirm the engagement of this compound with ATR in cells.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
PBS (with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)
-
Western blotting reagents (as described in section 2.2)
Procedure:
-
Cell Treatment:
-
Culture cells to a sufficient density.
-
Treat the cells with this compound or DMSO vehicle at a fixed concentration for a specific duration (e.g., 1-2 hours) at 37°C.[9]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[8]
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ATR in each sample by Western blotting as described in section 2.2.
-
-
Data Analysis:
-
Quantify the band intensities of soluble ATR at each temperature for both the degrader-treated and vehicle-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature (or a non-heated control).
-
Plot the normalized soluble ATR levels against the temperature to generate melting curves.
-
A shift in the melting curve to higher temperatures in the presence of the PROTAC indicates target engagement.
-
Ubiquitination Assays
To confirm that the PROTAC-induced degradation of ATR is mediated by the ubiquitin-proteasome system, it is essential to demonstrate the ubiquitination of ATR in the presence of the degrader.
Experimental Protocol: Immunoprecipitation-Western Blot for ATR Ubiquitination
This protocol describes the detection of ubiquitinated ATR by immunoprecipitation followed by Western blotting.
Materials:
-
Cell culture reagents
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Dilution buffer (e.g., RIPA buffer without SDS)
-
Primary antibody against ATR for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Primary antibody against ubiquitin for Western blotting
-
Western blotting reagents (as described in section 2.2)
Procedure:
-
Cell Treatment:
-
Treat cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132) for a few hours (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated proteins.[3]
-
-
Cell Lysis under Denaturing Conditions:
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-ATR antibody overnight at 4°C to immunoprecipitate ATR.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains attached to ATR. A high-molecular-weight smear indicates ubiquitination.
-
The membrane can also be probed with an anti-ATR antibody to confirm the immunoprecipitation of ATR.
-
Downstream Signaling Analysis
ATR is a key kinase in the DNA damage response pathway, and its degradation is expected to impact downstream signaling events. A primary substrate of ATR is the checkpoint kinase 1 (Chk1). Assessing the phosphorylation status of Chk1 is a reliable method to monitor the functional consequences of ATR degradation.
Experimental Protocol: Analysis of Chk1 Phosphorylation
This protocol details the analysis of Chk1 phosphorylation at Ser345, a direct target of ATR, using both Western blotting and flow cytometry.
A. Western Blotting for Phospho-Chk1
Materials:
-
Reagents for cell treatment and lysis (as in section 2.2)
-
Primary antibody against phospho-Chk1 (Ser345)
-
Primary antibody against total Chk1
-
Western blotting reagents (as in section 2.2)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration as described in section 2.2.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer as described in section 2.2.
-
Probe the membrane with a primary antibody against phospho-Chk1 (Ser345).
-
Subsequently, probe the membrane with an antibody against total Chk1 and a loading control to assess the overall levels of these proteins.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-Chk1 signal to the total Chk1 signal. A decrease in this ratio upon treatment with the ATR degrader indicates a functional consequence of ATR degradation.[3]
-
B. Flow Cytometry for Phospho-Chk1
Materials:
-
Cell culture reagents
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated primary antibody against phospho-Chk1 (Ser345)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound.
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and fix them with fixation buffer.
-
Permeabilize the cells with ice-cold permeabilization buffer.[12]
-
-
Intracellular Staining:
-
Wash the cells and stain them with the fluorochrome-conjugated anti-phospho-Chk1 antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of phospho-Chk1 on a single-cell level.[13]
-
-
Data Analysis:
-
Compare the geometric mean fluorescence intensity (gMFI) of phospho-Chk1 in degrader-treated cells to that in vehicle-treated cells.
-
Visualizing the this compound Mechanism and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological processes and experimental workflows involved in the study of this compound.
This compound Mechanism of Action
Caption: Mechanism of Action of this compound.
Experimental Workflow for Quantitative ATR Degradation
Caption: Workflow for Quantitative ATR Degradation Assay.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
References
- 1. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
The Structural Biology of ATR-PROTAC Ternary Complexes: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase using Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy in oncology. The formation of a stable ternary complex between ATR, the PROTAC molecule, and an E3 ubiquitin ligase is the critical initiating event for subsequent ubiquitination and proteasomal degradation of ATR. A comprehensive understanding of the structural underpinnings of this ternary complex is paramount for the rational design and optimization of potent and selective ATR degraders. This technical guide provides an in-depth overview of the structural biology of ATR-PROTAC ternary complexes, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the critical molecular pathways and experimental workflows. While a high-resolution experimental structure of an ATR-PROTAC ternary complex is not yet publicly available, this guide leverages existing structural data for ATR, principles of PROTAC-mediated protein degradation, and analogous ternary complex structures to provide a robust framework for researchers in the field.
Introduction: The ATR Kinase as a Therapeutic Target
ATR is a crucial apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[1][2][3][4] It is activated by a wide range of DNA lesions, particularly those that generate single-stranded DNA (ssDNA), such as stalled replication forks.[2][3] Upon activation, ATR phosphorylates a multitude of downstream substrates, including Checkpoint Kinase 1 (CHK1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][5][6] Given its central role in cell survival following DNA damage, inhibition of ATR is a validated therapeutic strategy to sensitize cancer cells to DNA-damaging agents.
PROTACs offer an alternative and potentially more advantageous therapeutic modality compared to small molecule inhibitors. By inducing the degradation of the entire ATR protein, PROTACs can abrogate both the kinase-dependent and any potential kinase-independent scaffolding functions of ATR, leading to a more profound and sustained biological effect.[7][8]
The PROTAC Mechanism of Action: Inducing Protein Degradation
PROTACs are heterobifunctional molecules composed of three key components: a warhead that binds to the target protein (in this case, ATR), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two. The primary function of a PROTAC is to act as a molecular bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated ATR is then recognized and degraded by the 26S proteasome.
Structural Insights into the ATR-PROTAC Ternary Complex
The Structure of ATR
The human ATR protein is a large kinase of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. Cryo-electron microscopy (cryo-EM) studies have revealed the structure of the human ATR-ATRIP complex.[9] ATRIP (ATR-Interacting Protein) is an essential partner for ATR stability and localization to sites of DNA damage. The complex has a "heart" shape and the kinase domain of ATR is accessible for inhibitor binding. This structural information is foundational for the design of the ATR-binding warhead of the PROTAC.
Principles of Ternary Complex Formation
The stability and conformation of the ATR-PROTAC-E3 ligase ternary complex are critical determinants of degradation efficiency. The formation of this complex is often cooperative, meaning that the binding of the PROTAC to one protein can enhance its affinity for the other. This cooperativity is driven by favorable protein-protein interactions between ATR and the E3 ligase, which are induced by the PROTAC. The length and chemical nature of the linker are crucial for allowing an optimal orientation of the two proteins that facilitates these interactions and presents suitable lysine residues on ATR for ubiquitination.
While an experimental structure of an ATR-PROTAC ternary complex is not yet available, computational modeling and structural studies of other PROTAC ternary complexes provide valuable insights. These studies reveal that the PROTAC often resides at the interface of the target protein and the E3 ligase, making both direct and indirect contributions to the stability of the complex.
Quantitative Data for ATR PROTACs
The efficacy of ATR PROTACs is typically quantified by their ability to induce degradation of ATR in cellular assays. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key parameters.
| PROTAC | Cell Line | DC50 (µM) | Maximum Degradation (%) | E3 Ligase Ligand | Reference |
| ZS-7 | LoVo | 0.53 | Not Specified | Lenalidomide (CRBN) | [9][10][11] |
| Compound 8i | MV-4-11 | 0.0229 | >90% at 0.5 µM | Lenalidomide (CRBN) | [7][8][12][13] |
| Compound 8i | MOLM-13 | 0.0345 | Not Specified | Lenalidomide (CRBN) | [13] |
| 42i (Abd110) | MIA PaCa-2 | Not Specified | ~60% at 1 µM | Lenalidomide (CRBN) | [14] |
| 42i (Abd110) | MV-4-11 | Not Specified | 80-90% at 1 µM | Lenalidomide (CRBN) | [12] |
Experimental Protocols
The characterization of ATR-PROTAC ternary complexes involves a suite of biophysical and structural biology techniques.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions between the PROTAC, ATR, and the E3 ligase.
Protocol Outline:
-
Protein and PROTAC Preparation: Purify recombinant human ATR (or its kinase domain) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN). Prepare a stock solution of the PROTAC in a buffer compatible with the proteins.
-
Binary Binding Experiments:
-
Titrate the PROTAC into a solution of ATR to determine the binary binding affinity.
-
Titrate the PROTAC into a solution of the E3 ligase to determine the other binary binding affinity.
-
-
Ternary Complex Formation:
-
Titrate the PROTAC into a solution containing a pre-formed complex of ATR and the E3 ligase.
-
Alternatively, titrate ATR into a solution of the E3 ligase pre-saturated with the PROTAC.
-
-
Data Analysis: Analyze the titration curves to determine the binding affinities and calculate the cooperativity factor (α), which indicates the extent to which the formation of the binary complex enhances the formation of the ternary complex.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinities.
Protocol Outline:
-
Chip Preparation: Immobilize either ATR or the E3 ligase onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized protein to measure the kinetics and affinity of the binary interaction.
-
Flow a series of concentrations of the other protein partner (ATR or E3 ligase) over the immobilized protein to confirm the protein-protein interaction in the absence of the PROTAC.
-
-
Ternary Complex Analysis:
-
To measure the formation of the ternary complex, inject a solution containing a constant concentration of the PROTAC and varying concentrations of the third component (the protein not immobilized on the chip) over the sensor surface.
-
To measure the dissociation of the ternary complex, inject a saturating concentration of the PROTAC and the third component, followed by a buffer wash.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the on-rates, off-rates, and dissociation constants for both binary and ternary complexes.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the high-resolution structure of large and dynamic macromolecular complexes, such as the ATR-PROTAC-E3 ligase ternary complex.
Protocol Outline:
-
Complex Formation and Purification: Incubate purified ATR, the PROTAC, and the E3 ligase at appropriate molar ratios to promote the formation of the ternary complex. Purify the complex using size-exclusion chromatography to remove unbound components.
-
Grid Preparation: Apply a small volume of the purified complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation for the raw movie frames.
-
Pick individual particle images from the micrographs.
-
Perform 2D classification to select for high-quality particles and remove contaminants.
-
Generate an initial 3D model and perform 3D classification to separate different conformational states of the complex.
-
Perform 3D refinement of the best class(es) to obtain a high-resolution electron density map.
-
-
Model Building and Refinement: Build an atomic model of the ATR-PROTAC-E3 ligase ternary complex into the cryo-EM density map and refine the model against the data.
The ATR Signaling Pathway in the Context of Degradation
The degradation of ATR by a PROTAC is expected to have a profound impact on the DDR. The following diagram illustrates the central role of ATR in the signaling cascade initiated by DNA damage and how its degradation would disrupt these critical cellular processes.
Conclusion and Future Directions
The development of ATR-targeting PROTACs is a rapidly advancing field with significant therapeutic potential. While the direct structural elucidation of an ATR-PROTAC ternary complex remains a key goal, the principles and methodologies outlined in this guide provide a solid foundation for the ongoing research and development of these novel therapeutics. Future work will undoubtedly focus on obtaining high-resolution structures of these complexes, which will be invaluable for understanding the molecular determinants of cooperativity, selectivity, and degradation efficiency. Such structural insights will empower the rational design of next-generation ATR degraders with improved pharmacological properties, ultimately leading to more effective cancer therapies.
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTAC ATR degrader-1 | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Intellectual Property and Technical Landscape of PROTAC ATR degrader-1
An In-depth Guide for Researchers and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, PROTAC ATR degrader-1, also known as compound ZS-7, has emerged as a significant development in the quest to drug the undruggable. This technical guide provides a comprehensive overview of the intellectual property, experimental validation, and underlying scientific principles of this potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.
Intellectual Property Landscape
The core intellectual property surrounding this compound appears to be consolidated in the international patent application WO2023195543A1 , filed by China Pharmaceutical University . The inventors credited, Zou, Yi; Liu, Xinyong; and Zhu, Qihua, are also the authors of the primary scientific publication disclosing the discovery of ZS-7.
Key Aspects of the Patent Application:
-
Core Claims: The patent application lays claim to the chemical structure of a series of PROTAC molecules, including the specific structure of ZS-7. The claims also encompass the synthesis methods for these compounds and their use in the treatment of cancer.
-
Novelty and Inventive Step: The novelty of the invention lies in the specific design of the PROTAC molecule, which effectively hijacks the cellular ubiquitin-proteasome system to induce the degradation of the ATR protein. The inventive step is argued based on the unexpected potency and selectivity of ZS-7 compared to existing ATR inhibitors.
-
Therapeutic Applications: The primary claimed therapeutic application for these ATR degraders is in the treatment of various cancers, particularly those with deficiencies in other DNA damage response pathways, where targeting ATR can induce synthetic lethality.
Quantitative Data Summary
This compound (ZS-7) has demonstrated potent and selective degradation of the ATR protein in cancer cell lines. The key quantitative data from preclinical studies are summarized below.
| Parameter | Value | Cell Line | Notes |
| DC50 | 0.53 μM | LoVo (human colorectal cancer) | The half-maximal degradation concentration, indicating the potency of the degrader.[1] |
| Parent Inhibitor | AZD6738 | - | ZS-7 was developed from this known ATR kinase inhibitor. |
| E3 Ligase Ligand | Pomalidomide | - | Recruits the Cereblon (CRBN) E3 ubiquitin ligase. |
Signaling Pathway and Mechanism of Action
ATR plays a pivotal role in the DNA Damage Response (DDR) pathway, a complex network of signaling cascades that detect and repair DNA lesions, thereby maintaining genomic integrity.
Caption: Simplified ATR signaling pathway in response to DNA damage.
This compound functions by inducing the targeted degradation of the ATR protein. This is achieved through the formation of a ternary complex between ATR, the PROTAC molecule, and an E3 ubiquitin ligase.
Caption: Mechanism of ATR degradation induced by this compound (ZS-7).
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on the supplementary information from the primary research publication.
Cell Culture and Reagents
-
Cell Lines: LoVo (human colorectal cancer) cells were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Antibodies and Reagents: Primary antibodies against ATR and β-actin, as well as secondary antibodies, were procured from commercial suppliers. This compound (ZS-7) was synthesized in-house.
Western Blotting for ATR Degradation
This protocol is used to quantify the amount of ATR protein in cells following treatment with the degrader.
Caption: Step-by-step workflow for Western Blotting analysis.
-
Cell Treatment: Seed LoVo cells in 6-well plates and treat with varying concentrations of ZS-7 for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against ATR and β-actin overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This assay measures the effect of the degrader on cell proliferation and survival.
-
Cell Seeding: Seed LoVo cells in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of ZS-7.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
This in-depth guide provides a foundational understanding of the intellectual property, mechanism of action, and experimental validation of this compound. For researchers and drug development professionals, this information is critical for navigating the competitive landscape and advancing the development of novel cancer therapeutics based on targeted protein degradation.
References
The Cutting Edge of Cancer Therapy: A Technical Guide to PROTACs Targeting the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) is a crucial network of cellular pathways that safeguard genomic integrity. In cancer, these pathways are often dysregulated, presenting a therapeutic vulnerability. Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a novel approach to target and eliminate key DDR proteins. Unlike traditional inhibitors that merely block protein function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of target proteins, providing a more profound and sustained therapeutic effect.[1][2][3][4][5] This in-depth technical guide provides a comprehensive review of the current landscape of PROTACs targeting the DDR, with a focus on quantitative data, detailed experimental methodologies, and visualization of the underlying biological pathways.
Core Concepts: PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][4][5] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the POI.[1][4][5] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI, leading to polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][4][5]
Key DDR Targets for PROTAC Development
Several key proteins within the DDR network have been identified as promising targets for PROTAC-mediated degradation. These include Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in single-strand break repair, and the apical kinases of the DDR signaling cascade: Ataxia Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and DNA-dependent Protein Kinase, catalytic subunit (DNA-PKcs).
PARP1-Targeting PROTACs
PARP1 is a well-validated target in oncology, with several small molecule inhibitors already in clinical use. However, challenges such as acquired resistance and off-target effects have driven the development of PARP1-degrading PROTACs. By removing the entire PARP1 protein, these PROTACs can potentially overcome resistance mechanisms and offer a more durable response.
| PROTAC Name/Identifier | Target Ligand | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |
| Compound 2 | Olaparib | Lenalidomide | PEG | 5.4 µM | ~80% | SW620 | [6] |
| iRucaparib-AP6 | Rucaparib | Pomalidomide | PEG | Not Reported | Not Reported | Not Reported | [7] |
| NN3 | Not Specified | Not Specified | Not Specified | Not Reported | Not Reported | Breast Cancer Cells | [8] |
Table 1: Summary of Representative PARP1-Targeting PROTACs
ATM, ATR, and DNA-PKcs-Targeting PROTACs
The PI3K-like kinases ATM, ATR, and DNA-PKcs are central regulators of the DDR, acting as sensors and signal transducers for DNA double-strand breaks (DSBs) and single-strand breaks (SSBs).[9][10] Targeting these kinases with PROTACs offers a promising strategy to disrupt the entire DDR network.
| PROTAC Name/Identifier | Target Ligand | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |
| ZS-7 (ATR Degrader) | Not Specified | Not Specified | Not Specified | 0.53 µM | Not Reported | LoVo | [11] |
| 9b (ATM Degrader) | Meisoindigo derivative | VH032 (VHL ligand) | Not Specified | Not Reported | Not Reported | SW620, SW480 | [12][13] |
| DNA-PKcs PROTACs | - | - | - | Not Reported | Not Reported | - | - |
Table 2: Summary of Representative ATM, ATR, and DNA-PKcs-Targeting PROTACs (Note: Data on DNA-PKcs-targeting PROTACs is currently limited in the public domain, highlighting an area for future research.)
DNA Damage Response Signaling Pathways
The DDR is a complex and interconnected network of signaling pathways that are activated in response to various forms of DNA damage. The following diagrams illustrate the central roles of ATM, ATR, and DNA-PKcs in orchestrating this response.
Experimental Protocols
The development and characterization of DDR-targeting PROTACs involve a series of key experiments to assess their efficacy and mechanism of action. Below are detailed methodologies for essential assays.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target DDR protein in response to PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7 for ER-positive breast cancer, or a cell line relevant to the specific DDR target) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli buffer and boiling.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target DDR protein (e.g., anti-PARP1, anti-ATM, anti-ATR, or anti-DNA-PKcs) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Include a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can be determined by plotting the percentage of degradation against the PROTAC concentration.[3][9][14]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the PROTAC-induced formation of a ternary complex between the target DDR protein and the recruited E3 ligase.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC (at a concentration known to induce degradation) or vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target DDR protein overnight at 4°C. Use a corresponding IgG as a negative control.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples and an input control (a small fraction of the initial cell lysate).
-
Probe the membrane with primary antibodies against both the target DDR protein and the E3 ligase to detect their co-immunoprecipitation.
-
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC can mediate the ubiquitination of the target DDR protein in a reconstituted system.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), the specific E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN), ubiquitin, ATP, and the purified target DDR protein.
-
Add the PROTAC at various concentrations or a vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Perform Western blotting as described above.
-
Probe the membrane with an antibody against the target DDR protein. A ladder of higher molecular weight bands above the unmodified protein will indicate polyubiquitination. Alternatively, an anti-ubiquitin antibody can be used to detect all ubiquitinated proteins in the reaction.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the discovery and characterization of a novel DDR-targeting PROTAC.
Conclusion and Future Directions
PROTACs targeting the DNA damage response represent a highly promising frontier in cancer therapy. By inducing the degradation of key DDR proteins, these novel therapeutics have the potential to overcome the limitations of traditional inhibitors and provide more durable clinical responses. While significant progress has been made in the development of PARP1- and ATR-targeting PROTACs, further research is needed to expand the portfolio of degraders against other critical DDR nodes, such as ATM and DNA-PKcs. The detailed methodologies and conceptual frameworks provided in this guide are intended to empower researchers to advance the discovery and development of this exciting new class of anti-cancer agents. The continued exploration of novel E3 ligases and linker technologies will undoubtedly broaden the applicability and enhance the therapeutic window of DDR-targeting PROTACs, bringing us closer to a new era of precision oncology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas | MDPI [mdpi.com]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. lifesensors.com [lifesensors.com]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of a Meisoindigo-Derived PROTAC as the ATM Degrader: Revolutionizing Colorectal Cancer Therapy via Synthetic Lethality with ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
PROTAC ATR degrader-1 Western blot protocol
Application Notes: PROTAC ATR Degrader-1
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from within cells.[1] They function by hijacking the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[3] This dual binding forms a ternary complex, bringing the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin molecules to the POI.[4] This polyubiquitination marks the protein for degradation by the 26S proteasome, after which the PROTAC is released and can act catalytically to degrade additional target proteins.[3][5]
This compound (also known as compound ZS-7) is a potent and specific degrader of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[6][7] ATR is a critical serine/threonine-protein kinase that acts as a central transducer in the DNA damage response (DDR) pathway, particularly in response to replication stress and single-stranded DNA breaks.[8][9] By inducing the degradation of ATR, this PROTAC effectively dismantles a key node in the cell's DNA repair and cell cycle checkpoint signaling, making it a valuable tool for cancer research.[6]
These application notes provide a detailed protocol for utilizing Western blot analysis to validate and quantify the degradation of ATR in cultured cells following treatment with this compound.
Efficacy of this compound
The following table summarizes the reported degradation potency of this compound. The DC50 value represents the concentration of the PROTAC required to achieve 50% degradation of the target protein.
| Compound | Target | DC50 | Cell Line Context |
| This compound (ZS-7) | ATR | 0.53 µM | HCT-116, LoVo mentioned as relevant lines.[6][10] |
Signaling and Experimental Diagrams
ATR Signaling Pathway
The ATR signaling pathway is initiated by the recognition of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common feature of stalled replication forks or processed DNA damage sites.[11][12] ATR's binding partner, ATRIP, directly binds to the RPA-coated ssDNA, recruiting the ATR-ATRIP kinase complex to the site of damage.[8][11] This localization, along with other factors like TopBP1, activates ATR's kinase activity. A key downstream substrate of ATR is the checkpoint kinase Chk1, which, upon phosphorylation, orchestrates cell cycle arrest and promotes DNA repair.[8][11]
Caption: ATR activation at sites of ssDNA and downstream signaling to Chk1.
PROTAC Mechanism and Western Blot Workflow
This compound functions by forming a ternary complex between the ATR protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of ATR, targeting it for proteasomal degradation. The Western blot workflow is the standard method to quantify this degradation. Cells are treated with the PROTAC, lysed, and the protein levels of ATR are measured and compared to a loading control.
Caption: PROTAC-mediated ATR degradation and the experimental workflow to measure it.
Experimental Protocol: Western Blot Analysis of ATR Degradation
This protocol details the steps to measure the degradation of ATR protein in cultured cells after treatment with this compound.
Materials and Reagents
-
Cell Line: A human cancer cell line expressing ATR (e.g., HCT-116, HeLa, U2OS).
-
This compound: Stock solution in DMSO (e.g., 10 mM).[6]
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
Sample Buffer: 4X Laemmli sample buffer.
-
SDS-PAGE Gels: Low-percentage Tris-Glycine gels (e.g., 7%) or 3-8% Tris-Acetate gradient gels are recommended due to the large size of ATR (~300 kDa).[13]
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-ATR antibody.
-
Mouse anti-GAPDH or anti-β-Actin antibody (for loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Cell Culture and Treatment
-
Seed Cells: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Prepare PROTAC Dilutions: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test for a DC50 determination would be 0.01 µM to 10 µM.
-
Treat Cells: Remove the old medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (DMSO at the same final concentration, e.g., 0.1%).
-
Incubate: Incubate the cells for a desired time point (e.g., 12, 24, or 48 hours) at 37°C and 5% CO2.
Cell Lysis and Protein Quantification
-
Wash and Lyse: After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest Lysate: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify Lysate: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Quantify Protein: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.[14]
SDS-PAGE and Protein Transfer
-
Prepare Samples: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5-10 minutes.[14]
-
Load Gel: Load equal amounts of protein (e.g., 20-40 µg) per lane of the SDS-PAGE gel. Include a protein molecular weight marker.
-
Run Gel: Run the gel according to the manufacturer's recommendations. For large proteins like ATR, use a lower voltage to ensure better separation and prevent overheating.
-
Transfer: Transfer the separated proteins to a PVDF membrane. A wet transfer system is often preferred for large proteins; perform the transfer overnight at 4°C at a low constant voltage (e.g., 30V).[13]
Immunoblotting
-
Block Membrane: After transfer, confirm protein transfer with Ponceau S stain. Then, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ATR antibody diluted in Blocking Buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[15]
-
Wash: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer (e.g., 1:5000) for 1 hour at room temperature.[15]
-
Final Wash: Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Detect Signal: Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[14] Capture the chemiluminescent signal using a digital imaging system.
-
Strip and Re-probe: To probe for the loading control, the membrane can be stripped and re-probed with the anti-GAPDH or anti-β-Actin antibody, following steps 5.2 to 6.1.
-
Analyze Data: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the ATR band to the corresponding loading control band for each sample. Calculate the percentage of ATR remaining relative to the vehicle-treated control to determine the extent of degradation.[16]
References
- 1. portlandpress.com [portlandpress.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 8. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocol-online.org [protocol-online.org]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. benchchem.com [benchchem.com]
Application Note & Protocol: Immunoprecipitation of ATR Following PROTAC-Mediated Degradation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the immunoprecipitation (IP) of the Ataxia Telangiectasia and Rad3-related (ATR) protein from cells treated with a Proteolysis Targeting Chimera (PROTAC). ATR is a critical kinase in the DNA damage response (DDR) pathway, making it a key target in cancer therapy. PROTACs offer a novel therapeutic modality by inducing the degradation of target proteins via the ubiquitin-proteasome system. This application note outlines the scientific background, a step-by-step experimental workflow, and methods for data analysis to confirm ATR degradation and study its remaining protein complexes post-treatment.
Background
The ATR Signaling Pathway in DNA Damage Response
Ataxia-telangiectasia mutated and Rad3-related (ATR) is a master regulator of the DNA damage response, particularly in response to single-stranded DNA (ssDNA) gaps that arise during replication stress.[1] ATR, in partnership with its interacting protein ATRIP, is recruited to sites of DNA damage that are coated with Replication Protein A (RPA).[2][3][4] This localization is a critical first step in the activation of the ATR kinase.[4] Once activated, ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (Chk1) being one of the best-characterized.[4][5] The ATR-Chk1 signaling cascade coordinates cell cycle checkpoints, stabilizes replication forks, and promotes DNA repair, thereby safeguarding genomic integrity.[1][3] Given its essential role, especially in cancer cells that often exhibit high levels of replication stress, ATR has become an attractive target for therapeutic intervention.
PROTAC Technology for Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[6][7] A PROTAC consists of two distinct ligands connected by a linker: one ligand binds to the POI (e.g., ATR), and the other recruits an E3 ubiquitin ligase.[8] This dual binding induces the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[6][9] Within this complex, the E3 ligase ubiquitinates the POI, marking it for recognition and degradation by the 26S proteasome.[9][10] The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[6][7] This "event-driven" mechanism distinguishes PROTACs from traditional inhibitors that require continuous "occupancy-driven" binding.[6]
Experimental Protocols
A. Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS) in 100 mm dishes at a density that will result in 70-80% confluency at the time of harvest.[11]
-
Incubation: Culture cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
PROTAC Treatment:
-
Prepare a stock solution of the ATR PROTAC (e.g., PROTAC ATR degrader-1[12]) in DMSO.
-
Dilute the PROTAC stock to the desired final concentrations in fresh cell culture medium. Include a vehicle-only control (DMSO).
-
Replace the medium in the cell culture dishes with the PROTAC-containing or vehicle control medium.
-
-
Incubation Post-Treatment: Incubate the cells for the desired time course (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.
B. Cell Lysis and Protein Quantification
-
Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[13]
-
Supernatant Collection: Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).[13] Reserve a small aliquot (20-30 µg) for Western Blot analysis of the input.
C. Immunoprecipitation (IP) of ATR
-
Pre-clearing (Optional but Recommended):
-
To a tube containing 500-1000 µg of total protein extract, add 20 µL of Protein A/G agarose (B213101) or magnetic beads.[13]
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
-
Antibody Incubation:
-
Immune Complex Capture:
-
Add 30 µL of fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours on a rotator at 4°C to capture the immune complexes.[16]
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., a less stringent lysis buffer or PBS with 0.1% Tween-20).[13] After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it for SDS-PAGE.
-
Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated protein.
-
D. SDS-PAGE and Western Blot Analysis
-
Gel Electrophoresis: Load the eluted IP samples and the reserved input samples onto an SDS-PAGE gel (6-8% acrylamide (B121943) is suitable for a large protein like ATR).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ATR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation and Expected Results
The primary goal is to quantify the reduction in ATR protein levels following PROTAC treatment. Western blot results from the input lysates should demonstrate a dose- and time-dependent decrease in the ATR band intensity. The immunoprecipitated samples will confirm the identity of the pulled-down protein and can be used to probe for interacting partners that may remain associated with the residual ATR.
Table 1: Dose-Dependent Degradation of ATR
This table summarizes the percentage of ATR protein remaining after a 24-hour treatment with varying concentrations of an ATR PROTAC. Quantification is performed by densitometry analysis of the input Western blots, normalized to a loading control (e.g., β-actin or Vinculin).
| PROTAC Concentration (µM) | ATR Protein Level (% of Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 75 | ± 6.1 |
| 0.5 | 28 | ± 4.5 |
| 1.0 | 12 | ± 3.8 |
| 5.0 | 15* | ± 4.1 |
*Note: Higher concentrations may exhibit a "hook effect," where degradation becomes less efficient due to the formation of binary complexes over productive ternary complexes.[17]
Table 2: Time-Course of ATR Degradation
This table shows the kinetics of ATR degradation following treatment with a fixed concentration (e.g., 1 µM) of the ATR PROTAC.
| Treatment Time (hours) | ATR Protein Level (% of Vehicle) | Standard Deviation |
| 0 | 100 | ± 4.8 |
| 2 | 85 | ± 7.0 |
| 4 | 55 | ± 5.5 |
| 8 | 25 | ± 4.2 |
| 16 | 14 | ± 3.1 |
| 24 | 11 | ± 3.5 |
Applications and Further Analysis
-
Confirmation of Target Degradation: IP followed by Western blot (IP-WB) provides definitive evidence that the protein being degraded is indeed ATR.
-
Study of Protein-Protein Interactions: The IP eluate can be analyzed by mass spectrometry to identify proteins that interact with ATR. Comparing the interactome of ATR from vehicle-treated versus PROTAC-treated cells can reveal how ATR degradation affects its protein complexes. For instance, one could probe the IP blot for ATRIP to see if the remaining ATR still forms a complex.[18]
-
Ubiquitination Analysis: To confirm the mechanism of degradation, one can perform an IP for ATR and then blot for ubiquitin, or vice versa.[11] This demonstrates that the PROTAC induces ubiquitination of ATR prior to its degradation.
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Chromatin immunoprecipitation assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. catsci.com [catsci.com]
- 18. Quaternary Structure of ATR and Effects of ATRIP and Replication Protein A on Its DNA Binding and Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Cell lines for testing PROTAC ATR degrader-1 (e.g., LoVo, MV-4-11).
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins via the ubiquitin-proteasome system. PROTAC ATR degrader-1 (also known as ZS-7) is a novel heterobifunctional molecule designed to induce the degradation of Ataxia Telangiectasia and Rad3-related (ATR), a pivotal kinase in the DNA damage response (DDR) pathway.[1][2][3] By degrading ATR, this PROTAC aims to disrupt cell cycle checkpoints and sensitize cancer cells to DNA-damaging agents, offering a promising therapeutic strategy for various malignancies.[4][5]
These application notes provide detailed protocols for utilizing this compound in two key cancer cell lines: LoVo (colorectal adenocarcinoma) and MV-4-11 (acute myeloid leukemia). The provided methodologies for Western blotting, cell viability assays, and cell cycle analysis are intended to guide researchers in evaluating the efficacy and mechanism of action of this ATR degrader.
Mechanism of Action of this compound
This compound functions by simultaneously binding to the ATR protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the polyubiquitination of ATR, marking it for degradation by the 26S proteasome. The degradation of ATR abrogates its downstream signaling, preventing the phosphorylation and activation of its key substrate, Checkpoint Kinase 1 (CHK1). This disruption of the ATR-CHK1 axis leads to impaired DNA damage repair, cell cycle dysregulation, and ultimately, apoptosis in cancer cells.
Signaling Pathway
Caption: ATR signaling and PROTAC-mediated degradation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of PROTAC ATR degraders in LoVo and MV-4-11 cell lines.
Table 1: Efficacy of this compound (ZS-7) in LoVo and HCT-116 Cells
| Cell Line | Assay | Parameter | Value (µM) | Treatment Time (h) | Reference |
| LoVo (ATM-deficient) | Degradation | DC₅₀ | 0.53 | - | [2][3] |
| LoVo (ATM-deficient) | Cell Viability (CCK8) | IC₅₀ | 0.47 | 72 | [2] |
| HCT-116 (ATM WT) | Cell Viability (CCK8) | IC₅₀ | 5.1 | 72 | [2] |
Table 2: Efficacy of a Potent ATR Degrader (Compound 8i) in MV-4-11 Cells
| Cell Line | Assay | Concentration (µM) | Result | Treatment Time (h) | Reference |
| MV-4-11 | Degradation (Western Blot) | 0.5 | 93% ATR degradation | 12 | [4] |
| MV-4-11 | Apoptosis (Flow Cytometry) | - | Significant induction | 24 | [4][6] |
Note: Data for MV-4-11 cells corresponds to the potent ATR degrader compound 8i, as specific data for ZS-7 in this cell line is not currently available in the searched literature.
Experimental Protocols
Western Blotting for ATR Degradation and Pathway Modulation
This protocol allows for the assessment of ATR protein levels and the phosphorylation status of its downstream target, CHK1.
Caption: Workflow for Western blot analysis.
a. Cell Culture and Treatment:
-
LoVo Cells: Culture in F-12K Medium supplemented with 10% fetal bovine serum (FBS). Seed cells in 6-well plates and grow to 70-80% confluency before treatment.
-
MV-4-11 Cells: Culture in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS. Maintain cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for the desired duration (e.g., 12, 24, 48 hours).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells (LoVo) or pellet suspension cells (MV-4-11).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
c. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Total ATR: 1:500 - 1:1000 dilution.
-
Total CHK1: 1:1000 - 1:3000 dilution.[7]
-
Phospho-CHK1 (Ser345): 1:1000 dilution.
-
Loading Control (β-actin, GAPDH): As per manufacturer's recommendation.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest signal to the loading control.
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
References
- 1. This compound | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chk1 antibody (25887-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for In Vivo Xenograft Models of PROTAC ATR Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that detects and repairs DNA damage to maintain genomic integrity.[1][2] In many cancer cells, reliance on the ATR pathway is heightened, making it a promising therapeutic target.[1][3] PROTAC ATR degrader-1 is a novel compound that induces the degradation of the ATR protein.[4][5]
These application notes provide detailed protocols for the in vivo evaluation of this compound using xenograft models, a crucial step in preclinical drug development. The protocols cover model establishment, compound formulation and administration, and efficacy assessment.
Principles and Background
This compound is a heterobifunctional molecule that simultaneously binds to the ATR protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of ATR, marking it for degradation by the proteasome. The degradation of ATR disrupts the DDR pathway, leading to the accumulation of DNA damage and, ultimately, cell death in cancer cells that are dependent on this pathway for survival.[6][7]
In vivo xenograft models, where human cancer cells are implanted into immunocompromised mice, are essential for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in a living organism.[8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATR signaling pathway and a general workflow for in vivo xenograft studies.
Data Presentation
The following tables summarize quantitative data for PROTAC ATR degraders from preclinical studies.
Table 1: In Vitro Potency of this compound
| Compound Name | Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase Ligand |
| This compound (ZS-7) | Not Specified | 0.53 | Not Reported | Not Specified |
| Compound [I] | LoVo (ATM-deficient) | 0.53 | 84.3 | CRBN |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vivo Efficacy of PROTAC ATR Degraders in Xenograft Models
| Compound | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound [I] | LoVo (colorectal) | BALB/c nude | 12.5 mg/kg, i.p., b.i.d. | 39.5% | [8] |
| Compound [I] | LoVo (colorectal) | BALB/c nude | 25 mg/kg, i.p., b.i.d. | 51.8% | [8] |
| Degrader 8i | AML cells | Not Specified | Not Specified | Significantly inhibited growth | [6][7] |
| ATM Degrader 9b + ATRi | SW620 (colorectal) | Not Specified | 9b: 15 mg/kg/day; AZD6738: 25 mg/kg/day | Synergistic effect | [10] |
i.p.: Intraperitoneal; b.i.d.: twice daily.
Table 3: Pharmacokinetic Parameters of PROTAC ATR Degrader
| Compound | Mouse Model | Administration | AUC (ng/mL·h) | t½ (h) | Reference |
| Compound [I] | LoVo Xenograft | i.p. | 4607 | 4.75 | [8] |
AUC: Area under the curve; t½: Half-life.
Experimental Protocols
Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Culture: Culture human cancer cells (e.g., LoVo for ATM-deficient colorectal cancer or MV-4-11 for acute myeloid leukemia) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability: Ensure cells are in the logarithmic growth phase with >95% viability as determined by trypan blue exclusion.
-
Cell Harvesting: Wash cells with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.
-
Cell Count: Centrifuge the cell suspension, resuspend in a serum-free medium or PBS, and perform a cell count.
-
Final Preparation: Adjust the cell concentration to 1-2 x 10^7 cells/mL in a serum-free medium or PBS for injection. Keep the cell suspension on ice.
Protocol 2: Subcutaneous Xenograft Model Establishment
-
Animal Acclimatization: Use 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID). Allow mice to acclimatize for at least one week before any procedures.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) into the right flank of each mouse.[9]
-
Tumor Growth Monitoring:
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
Protocol 3: this compound Formulation and Administration
-
Reconstitution: Reconstitute the lyophilized this compound powder in a suitable solvent like DMSO to create a stock solution.[4]
-
Vehicle Preparation: Prepare a vehicle for in vivo administration. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Formulation Steps:
-
Add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final volume and concentration.
-
-
Administration:
-
Administer the formulated this compound to the treatment group via the desired route (e.g., intraperitoneal injection).
-
Administer the vehicle solution to the control group.
-
The dosing volume is typically 10 mL/kg of body weight.
-
Protocol 4: Efficacy Assessment and Endpoint Analysis
-
Monitoring: Throughout the study, monitor tumor volume 2-3 times weekly and body weight to assess toxicity.
-
Ethical Endpoint: Euthanize mice if tumors exceed a predetermined size, show signs of ulceration, or if body weight loss exceeds 20%.
-
Tumor Excision: Excise the tumors, weigh them, and photograph them.
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Perform statistical analysis to determine the significance of the results.
-
Protocol 5: Pharmacodynamic (PD) Analysis
-
Tissue Collection: At specified time points after the final dose, collect tumor tissue and snap-freeze in liquid nitrogen or store in a stabilizing solution.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ATR and a loading control (e.g., β-actin).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the extent of ATR protein degradation in the treated group compared to the control group.
-
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 6. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
PROTAC ATR degrader-1 solubility and preparation for in vitro assays.
These application notes provide detailed information and protocols for the solubility and preparation of PROTAC ATR degrader-1 for in vitro assays. This document is intended for researchers, scientists, and drug development professionals working with this potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) protein.
Product Information
-
Product Name: this compound (also known as compound ZS-7)
-
Molecular Formula: C46H52N12O8S
-
Molecular Weight: 933.05 g/mol [1]
-
CAS Number: 2925916-30-7[1]
-
Appearance: Off-white to light yellow solid[1]
-
Mechanism of Action: this compound is a heterobifunctional molecule that induces the degradation of the ATR protein.[1][2] It functions by simultaneously binding to the ATR protein and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of ATR.[3][4][5][6][7]
Solubility Data
This compound exhibits solubility in various solvents and formulations. The following tables summarize the available solubility data. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[1] For aqueous-based assays, ensure the final concentration of organic solvents is compatible with the experimental system.
Table 1: Solubility in Organic Solvent
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (107.18 mM) | Ultrasonic treatment may be required to fully dissolve the compound.[1] |
Table 2: Formulation for In Vitro/In Vivo Studies
| Formulation Components | Composition | Solubility | Appearance |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.68 mM) | Clear solution[1] |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.68 mM) | Clear solution[1] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Before opening, allow the vial of this compound to equilibrate to room temperature.
-
To prepare a 10 mM stock solution, add 107.18 µL of anhydrous DMSO per 1 mg of this compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, use an ultrasonic bath for a few minutes to ensure the compound is completely dissolved.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][8]
Western Blotting for ATR Degradation
This protocol outlines the steps to assess the degradation of ATR protein in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, LoVo)[1]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-GAPDH, or anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound treatment. The DC50 for this compound is reported to be 0.53 μM.[1][2]
-
Incubation: Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or CCK8)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[1]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot the data and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
ATR Signaling Pathway
Caption: ATR Signaling Pathway in response to DNA damage.
This compound Mechanism of Action
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Delivery and Formulation of PROTAC ATR Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of PROTAC ATR degrader-1 (also known as ZS-7), a potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) protein. This document includes summaries of key in vivo data, detailed formulation instructions, and experimental protocols for efficacy, pharmacokinetic, and pharmacodynamic studies.
Introduction
This compound is a heterobifunctional molecule that induces the degradation of the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, this PROTAC tags ATR for proteasomal degradation, offering a powerful tool for cancer research and therapeutic development.[1] This document outlines the necessary protocols for its formulation and in vivo evaluation.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of this compound.
Table 1: In Vitro Degradation Efficacy
| Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase |
| LoVo (ATM-deficient colorectal cancer) | 0.53 | 84.3 | CRBN |
Data sourced from a study on ATM-deficient LoVo cells.[1]
Table 2: In Vivo Antitumor Efficacy in LoVo Xenograft Model
| Animal Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Safety Notes |
| BALB/c nude mice | This compound (12.5 mg/kg) | Intraperitoneal, twice daily | 39.5 | No significant body weight loss or organ toxicity observed.[1] |
| BALB/c nude mice | This compound (25 mg/kg) | Intraperitoneal, twice daily | 51.8 | No significant body weight loss or organ toxicity observed.[1] |
Study conducted in a LoVo colorectal cancer xenograft model.[1]
Table 3: Pharmacokinetic (PK) Parameters in Mice
| Animal Model | Administration Route | Dose | AUC (ng/mL·h) | t1/2 (h) |
| LoVo xenograft mouse model | Intraperitoneal | Not Specified | 4607 | 4.75 |
Pharmacokinetic analysis revealed limited oral bioavailability, leading to the use of intraperitoneal administration for in vivo studies.[1]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ATR signaling pathway and the mechanism of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for intraperitoneal administration in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
Sterile, pyrogen-free vials and syringes
Formulation Protocol 1: Aqueous-based for Injection This formulation is suitable for achieving a clear solution.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
Sequential Addition of Co-solvents: For a final working solution, follow this volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .
-
Mixing Procedure: a. In a sterile vial, add the required volume of the DMSO stock solution. b. Add the PEG300 and mix thoroughly until the solution is clear. c. Add the Tween-80 and mix again until clear. d. Finally, add the saline to reach the final volume and mix gently.
-
Final Concentration Example: To prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300. Mix well. Add 50 µL of Tween-80, mix well. Finally, add 450 µL of saline.
-
Usage: Use the formulation immediately after preparation for best results.
Formulation Protocol 2: Oil-based for Injection This formulation can be used if an oil-based vehicle is preferred.
-
Prepare Stock Solution: Prepare a stock solution in DMSO as described above.
-
Mixing Procedure: For a final working solution, follow this volumetric ratio: 10% DMSO, 90% Corn Oil .
-
Final Concentration Example: To prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil. Mix thoroughly. If precipitation occurs, gentle heating or sonication may be used to aid dissolution.
-
Usage: Use freshly prepared on the same day.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft mouse model.
Animal Model:
-
BALB/c nude mice (female, 6-8 weeks old)
Cell Line:
-
LoVo (human colorectal carcinoma, ATM-deficient)
Procedure:
-
Cell Culture: Culture LoVo cells in appropriate media until they reach ~80% confluency.
-
Tumor Implantation:
-
Harvest and resuspend LoVo cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).
-
-
Dosing and Administration:
-
Vehicle Control Group: Administer the corresponding vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) intraperitoneally.
-
Treatment Groups: Administer this compound at desired doses (e.g., 12.5 mg/kg and 25 mg/kg) intraperitoneally, twice daily (BID).
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the general health of the animals daily.
-
-
Study Endpoint:
-
Euthanize the mice when tumors in the control group reach the predetermined maximum size, or at the end of the study period (e.g., 14-21 days).
-
Excise, weigh, and photograph the tumors for final analysis.
-
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Procedure:
-
Animal Dosing: Administer a single intraperitoneal dose of this compound to a cohort of mice.
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).
-
Pharmacodynamic (PD) Study
Objective: To confirm the in vivo degradation of ATR protein in tumor tissue following treatment with this compound.
Procedure:
-
Study Design: Use tumor-bearing mice from a parallel efficacy study or a dedicated PD study.
-
Dosing: Administer a single or multiple doses of this compound and vehicle control.
-
Tissue Collection:
-
At various time points after the final dose (e.g., 4, 8, 24, 48, 72 hours), euthanize cohorts of mice.
-
Immediately excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer.
-
-
Protein Extraction:
-
Homogenize the tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against ATR and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ATR protein levels to the loading control.
-
Calculate the percentage of ATR degradation in the treated groups relative to the vehicle control group. In vivo mechanistic studies have confirmed that this degrader effectively reduces ATR protein levels and inhibits the phosphorylation of its downstream targets.[1]
-
References
Application Notes and Protocols for Dose-Response Analysis of PROTAC ATR Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins through the ubiquitin-proteasome system. This document provides detailed application notes and protocols for determining the dose-response curve and the half-maximal degradation concentration (DC50) of PROTAC ATR degrader-1, a potent degrader of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1][2] ATR is a critical kinase in the DNA damage response (DDR) pathway, making it a compelling target for cancer therapy.[3][4][5] These protocols are designed to guide researchers in accurately quantifying the potency and efficacy of this degrader.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Degradation Potency (DC50) of this compound
| Parameter | Value | Cell Line | Reference |
| DC50 | 0.53 µM | Not Specified | [1][2] |
Table 2: Example Dose-Response Data for DC50 Determination
| Concentration of this compound (µM) | % ATR Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.01 | 95% |
| 0.03 | 85% |
| 0.1 | 65% |
| 0.3 | 50% |
| 1 | 20% |
| 3 | 10% |
| 10 | 5% |
Signaling Pathways and Experimental Workflows
To understand the context of ATR degradation, it is crucial to visualize the relevant signaling pathway and the experimental workflow for determining the DC50.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell line with known sensitivity to ATR inhibition (e.g., HT29, HeLa)
-
Complete growth medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired time points (e.g., 24 hours for DC50 determination).[6]
Western Blot for ATR Degradation
This protocol details the steps for quantifying the levels of ATR protein following PROTAC treatment.[7]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ATR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[6]
-
Data Analysis for DC50 Determination
This protocol describes how to analyze the Western blot data to determine the DC50 value.
Procedure:
-
Densitometry: Quantify the band intensities for ATR and the loading control (e.g., GAPDH) using densitometry software.
-
Normalization: Normalize the ATR band intensity to the loading control band intensity for each sample.
-
Calculate Percentage of Remaining Protein: Calculate the percentage of ATR protein remaining for each PROTAC concentration relative to the vehicle control (which is set to 100%).
-
Dose-Response Curve: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
DC50 Calculation: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the DC50 value. The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.[7][8]
Conclusion
These application notes and protocols provide a comprehensive framework for the in vitro characterization of this compound. By following these detailed procedures, researchers can reliably determine the DC50 value and assess the degradation efficiency of this targeted degrader, facilitating further investigation into its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Time-Course Experiment for ATR Degradation Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that plays a central role in the DNA damage response (DDR) signaling pathway. It is activated by single-stranded DNA, which is often a result of DNA replication stress. Once activated, ATR phosphorylates a cascade of downstream targets to initiate cell cycle arrest, promote DNA repair, and maintain genomic stability. Given its critical functions, the regulation of ATR protein levels is tightly controlled within the cell. Dysregulation of ATR has been implicated in various cancers, making it an attractive target for therapeutic intervention. Understanding the degradation kinetics of ATR is essential for developing novel therapeutics, such as proteolysis-targeting chimeras (PROTACs), that aim to induce its degradation.
This application note provides a detailed protocol for a time-course experiment to determine the degradation kinetics and half-life of ATR using a cycloheximide (B1669411) (CHX) chase assay coupled with Western blotting. Additionally, it includes protocols for immunoprecipitation to study ATR interactions and provides quantitative data on ATR degradation induced by a specific degrader.
Data Presentation
Table 1: Time-Course of ATR Degradation in Response to a PROTAC Degrader (Abd110)
| Time (hours) | ATR Protein Level (%) | Standard Deviation |
| 0 | 100 | ± 5.0 |
| 4 | 30 | ± 4.5 |
| 8 | 15 | ± 3.0 |
| 12 | 10 | ± 2.5 |
| 24 | <5 | ± 2.0 |
Data is hypothetical and serves as an example based on findings that a 4-hour incubation with 1 μm Abd110 can significantly reduce ATR levels to 30% of its levels in untreated cells[1].
Table 2: Half-Life of ATR Protein in Different Cellular Contexts
| Cell Line | Condition | ATR Half-Life (hours) | Reference |
| Leukemic cells | Untreated | ~24 | [1] |
| Pancreatic Cancer Cells (MIA PaCa-2) | Treated with PROTAC (Abd110) | < 4 | [2] |
| Generic Mammalian Cell Line | Standard Culture | > 12 | [3] |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for ATR Half-Life Determination
This protocol is a classic method used to determine the half-life of a protein by inhibiting protein synthesis and observing the protein's decay over time.[3][4][5]
Materials:
-
Cell line of interest (e.g., U2OS, HeLa)
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (low percentage, e.g., 6-8%, or gradient 4-12%)[6][7]
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ATR (specific for Western blot)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multiple plates or dishes to allow for harvesting at different time points. Grow cells to 70-80% confluency.
-
Cycloheximide Treatment:
-
Prepare fresh CHX working solution in complete medium at a final concentration of 50-100 µg/mL. The optimal concentration should be determined empirically for each cell line to ensure inhibition of protein synthesis without causing significant cytotoxicity within the experimental timeframe.[3][8]
-
Aspirate the old medium from the cells and replace it with the CHX-containing medium. This is time point 0.
-
-
Time-Course Collection:
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after CHX addition.
-
For each time point, wash the cells once with ice-cold PBS.
-
-
Protein Extraction:
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto a low-percentage or gradient SDS-PAGE gel, which is crucial for the proper separation of high molecular weight proteins like ATR (~300 kDa).[6][7][9][10]
-
Perform electrophoresis.
-
Transfer the proteins to a PVDF membrane. For large proteins like ATR, a wet transfer overnight at 4°C and low voltage (e.g., 20-30V) is recommended for efficient transfer.[6][10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATR antibody overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined according to the manufacturer's datasheet.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for a loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities for ATR and the loading control at each time point using image analysis software (e.g., ImageJ).
-
Normalize the ATR band intensity to the loading control for each time point.
-
Plot the normalized ATR protein levels against time.
-
Determine the half-life of ATR, which is the time it takes for the protein level to decrease by 50%.
-
Protocol 2: Immunoprecipitation (IP) of ATR
This protocol is used to isolate ATR and its interacting partners from a cell lysate.
Materials:
-
Cell lysate prepared as in Protocol 1 (using a non-denaturing lysis buffer like Triton X-100 based buffer is recommended for co-IP)
-
Anti-ATR antibody (IP-grade)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer or glycine-HCl, pH 2.5)
-
Isotype control IgG
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to 500-1000 µg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-ATR antibody (typically 1-5 µg, but should be optimized) or an equivalent amount of isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Pellet the beads, and the supernatant is ready for Western blot analysis.
-
Mandatory Visualization
Caption: Experimental workflow for determining ATR protein half-life.
Caption: The ubiquitin-proteasome pathway for ATR degradation.
Caption: Simplified overview of the ATR signaling pathway.
References
- 1. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gel percentage & loading control for ATM and ATR? - SDS-PAGE and Western Blotting [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
- 10. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: PROTAC ATR Degrader-1 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted protein degradation and conventional chemotherapy represents a promising frontier in cancer treatment. This document provides detailed application notes and protocols for the use of PROTAC ATR degrader-1 (also known as compound ZS-7) in combination with the chemotherapeutic agent cisplatin (B142131). Ataxia Telangiectasia and Rad3-related (ATR) is a critical kinase in the DNA Damage Response (DDR) pathway.[1][2] Cisplatin induces DNA damage, which in turn activates the ATR signaling pathway, allowing cancer cells to repair the damage and survive.[3] this compound is a potent and selective degrader of the ATR protein, functioning through a CRBN-dependent ubiquitin-proteasome system.[1][2] By degrading ATR, this PROTAC prevents the cancer cell's repair mechanisms, leading to a synergistic increase in cell death when combined with DNA-damaging agents like cisplatin.
Recent studies have demonstrated that the combination of this compound (ZS-7) and cisplatin results in improved antitumor activity in preclinical models.[1] While specific quantitative in vitro data for the synergistic effects of ZS-7 and cisplatin are not yet widely published, this document will provide representative data from functionally similar ATR inhibitors to illustrate the expected outcomes and guide experimental design.
Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It simultaneously binds to the ATR protein and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex. This proximity facilitates the ubiquitination of ATR, marking it for degradation by the proteasome.
Cisplatin treatment causes DNA crosslinks, leading to stalled replication forks and activation of the ATR-Chk1 signaling pathway. This pathway activation results in cell cycle arrest, allowing time for DNA repair and promoting cell survival. By degrading ATR, this compound abrogates this survival mechanism. The cells are then unable to repair the cisplatin-induced DNA damage, leading to an accumulation of genomic instability and ultimately, apoptosis.
Data Presentation
This compound (ZS-7) Profile
| Parameter | Value | Cell Line | Reference |
| DC₅₀ | 0.53 µM | LoVo (ATM-deficient) | [1] |
| Maximum Degradation (Dₘₐₓ) | >84% (at 72h) | LoVo | [4] |
| E3 Ligase Ligand | CRBN | N/A | [2] |
Representative In Vitro Synergy Data (ATR Inhibitor + Cisplatin)
The following table summarizes representative data from studies using ATR inhibitors (Berzosertib and VE-822) in combination with cisplatin, illustrating the expected synergistic effects.
| Cell Line | Treatment | Concentration | Cell Viability (%) | Synergy (Combination Index) | Reference |
| Cal-27 | Cisplatin | 2.5 µM | 46% | - | [5] |
| Berzosertib | 0.25 µM | 45% | - | [5] | |
| Cisplatin + Berzosertib | 2.5 µM + 0.25 µM | 9% | Strong Synergy (CI < 1) | [5] | |
| FaDu | Cisplatin | 2.5 µM | 74% | - | [5] |
| Berzosertib | 0.25 µM | 42% | - | [5] | |
| Cisplatin + Berzosertib | 2.5 µM + 0.25 µM | 16% | Synergistic (CI < 1) | [5] |
Representative In Vivo Efficacy Data (ATR Inhibitor + Cisplatin)
The combination of this compound and cisplatin has shown improved antitumor activity in a LoVo human colorectal cancer xenograft model.[1] The table below presents a template for how such data would be structured.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | e.g., 0.5% CMC-Na, i.p., BID | 0% | ~0% |
| This compound | e.g., 25 mg/kg, i.p., BID | (e.g., 40-50%) | (e.g., <5% loss) |
| Cisplatin | e.g., 5 mg/kg, i.p., QW | (e.g., 30-40%) | (e.g., 5-10% loss) |
| Combination | Degrader + Cisplatin | (e.g., >80%) | (e.g., <10% loss) |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and cisplatin individually, and to assess for synergy using the Combination Index (CI) method.
Materials:
-
Cancer cell line of interest (e.g., LoVo, ATM-deficient)
-
Complete cell culture medium
-
This compound (ZS-7)
-
Cisplatin
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue®)
-
Luminometer or fluorescence plate reader
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound (e.g., 0.01 to 10 µM) and cisplatin (e.g., 0.1 to 100 µM). For combination studies, prepare a fixed-ratio dilution series of both compounds.
-
Treatment: Treat cells with single agents and the combination for a specified duration (e.g., 72 hours). Include vehicle-only controls (e.g., DMSO).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value for each agent.
-
Use synergy analysis software to calculate the Combination Index (CI). A CI < 1 indicates synergy.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound and cisplatin, alone and in combination.
Materials:
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with the compounds (e.g., IC₅₀ concentrations) for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Binding Buffer. Add Annexin V-FITC and PI according to the kit protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 3: Western Blot Analysis
Objective: To investigate the molecular mechanism of action by observing changes in key proteins in the DDR pathway.
Materials:
-
6-well or 10 cm plates
-
This compound and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-ATR, anti-p-Chk1, anti-γH2AX, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells as described above. Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.
-
Detection: Apply chemiluminescence substrate and image the blots. Quantify band intensities relative to a loading control.
Protocol 4: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound and cisplatin combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cells (e.g., LoVo)
-
This compound and Cisplatin formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Treatment Administration: Administer treatments according to the defined schedule (e.g., PROTAC daily, cisplatin weekly). Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The combination of this compound with cisplatin is a scientifically sound strategy that leverages the principle of synthetic lethality to enhance anti-cancer efficacy. The protocols outlined in this document provide a framework for researchers to investigate this promising therapeutic approach. By degrading ATR, this compound effectively disables a key DNA damage repair pathway, rendering cancer cells highly susceptible to the cytotoxic effects of cisplatin. Further investigation is warranted to fully elucidate the potential of this combination in various cancer types.
References
- 1. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by PROTAC ATR Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC ATR Degrader-1 and Apoptosis
This compound is a potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA damage response (DDR), playing a key role in maintaining genomic stability, particularly during DNA replication.[3] In response to replication stress, ATR activates downstream signaling pathways, such as the phosphorylation of Chk1, to initiate cell cycle checkpoints and promote DNA repair. Many cancer cells exhibit high levels of replication stress and are therefore highly dependent on the ATR signaling pathway for survival.
By degrading the ATR protein via the ubiquitin-proteasome system, this compound effectively abrogates this crucial survival pathway.[2][4] The loss of ATR function in cancer cells experiencing replication stress leads to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, the induction of programmed cell death, or apoptosis.[3] This targeted degradation strategy presents a promising therapeutic approach for cancers that are reliant on the ATR signaling pathway.
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. This method is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label for detection. Propidium iodide is a fluorescent DNA intercalating agent that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with fluorescently labeled Annexin V and PI allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The following table summarizes quantitative data on the apoptotic effects of this compound from a study on LoVo human colorectal cancer cells.
| Cell Line | Compound | Concentration (µM) | Treatment Duration | % Apoptotic Cells (Annexin V Positive) |
| LoVo | This compound | 0.5 | 72 hours | 23.91% |
| LoVo | This compound | 1 | 72 hours | 45.62% |
Data sourced from a study on the preclinical evaluation of this compound.
Signaling Pathways
The degradation of ATR by this compound disrupts the normal DNA damage response, leading to an accumulation of DNA damage and subsequent induction of apoptosis.
Caption: ATR degradation pathway leading to apoptosis.
Experimental Workflow
The following diagram outlines the key steps for analyzing apoptosis induced by this compound using flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis by this compound and subsequent analysis using Annexin V/PI staining and flow cytometry.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., LoVo human colorectal cancer cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Fetal Bovine Serum (FBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
DMSO (for dissolving this compound)
-
6-well culture plates
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Detailed Protocol
1. Cell Seeding and Treatment:
-
Seed the cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.5 µM and 1 µM).
-
Prepare a vehicle control by adding the same amount of DMSO to the complete culture medium as used for the highest concentration of the degrader.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time point (e.g., 72 hours).
2. Cell Harvesting:
-
Carefully collect the culture medium (which contains floating apoptotic cells) from each well into separate centrifuge tubes.
-
Wash the adherent cells once with PBS.
-
Add trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin by adding complete medium containing FBS.
-
Collect the detached cells and combine them with the respective supernatant collected in step 2.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
3. Staining:
-
Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining (within 1 hour).
-
Acquire at least 10,000 events per sample.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Disclaimer
This document is intended for research use only. The protocols and information provided should be adapted and optimized for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying for ATR Kinase-Independent Cellular Phenotypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2] It is activated by a broad spectrum of DNA damage and replication stress, orchestrating cell cycle checkpoints, DNA repair, and apoptosis.[3][4][5] In oncology, targeting ATR has emerged as a promising therapeutic strategy, particularly through the concept of synthetic lethality.[1][6] This approach exploits the reliance of certain cancer cells on ATR for survival due to defects in other DDR pathways.[7] Consequently, inhibiting ATR in these vulnerable cells leads to catastrophic DNA damage and cell death.
ATR kinase-independent cellular phenotypes refer to the observable characteristics and responses of cells, particularly cancer cells, that become apparent when ATR's function is compromised, either through inhibition or genetic depletion. These phenotypes are often the result of underlying genetic deficiencies that create a synthetic lethal relationship with ATR loss-of-function.[6][8] Assaying for these phenotypes is crucial for identifying patient populations that may benefit from ATR inhibitors and for discovering novel therapeutic combinations.
This document provides detailed application notes and protocols for assaying key ATR kinase-independent cellular phenotypes.
ATR Signaling Pathway
Under conditions of DNA replication stress, such as stalled replication forks, single-stranded DNA (ssDNA) is generated and rapidly coated by Replication Protein A (RPA).[2][3] The ATR-ATRIP complex is recruited to these RPA-coated ssDNA regions.[3][9] Full activation of ATR kinase activity is then stimulated by other proteins, most notably TopBP1.[9][10] Once activated, ATR phosphorylates a multitude of downstream targets, including the checkpoint kinase 1 (CHK1), which in turn phosphorylates downstream effectors to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3][10]
Key ATR Kinase-Independent Cellular Phenotypes and Assays
The inhibition of ATR in genetically susceptible backgrounds can lead to several distinct and measurable cellular phenotypes. The following sections detail the key phenotypes and provide protocols for their assessment.
Increased DNA Damage Accumulation
In cells with defects in other DNA repair pathways, ATR inhibition leads to the accumulation of unrepaired DNA damage, particularly double-strand breaks (DSBs). This can be visualized and quantified by monitoring the formation of nuclear foci by proteins that localize to sites of DNA damage.
a. γH2AX Foci Formation
Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is one of the earliest markers of DSBs.
b. 53BP1 Foci Formation
The p53-binding protein 1 (53BP1) is another key factor that is recruited to DSBs and forms distinct nuclear foci.
| Parameter | Control Cells | ATR Inhibitor-Treated Cells (Sensitive Genotype) |
| γH2AX Foci per Nucleus | Low / Baseline | Significantly Increased |
| 53BP1 Foci per Nucleus | Low / Baseline | Significantly Increased |
Protocol: Immunofluorescence for γH2AX and 53BP1 Foci
Materials:
-
Cells of interest
-
ATR inhibitor
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-53BP1)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Microscope slides or imaging plates
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Treatment: Treat cells with the desired concentration of ATR inhibitor or vehicle control for the appropriate duration.
-
Fixation: Aspirate the media, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibodies in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
DAPI Staining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Altered Cell Cycle Progression
ATR plays a crucial role in the S-phase and G2/M checkpoints.[1] Inhibition of ATR can lead to premature entry into mitosis with unreplicated or damaged DNA, resulting in mitotic catastrophe.
| Parameter | Control Cells | ATR Inhibitor-Treated Cells (Sensitive Genotype) |
| S-phase Population | Normal | May be altered depending on the specific genetic context |
| G2/M Population | Normal | May show a transient arrest or progression into mitosis |
| Sub-G1 Population (Apoptosis) | Low | Increased |
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells of interest
-
ATR inhibitor
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with ATR inhibitor or vehicle control.
-
Harvesting: Harvest cells by trypsinization, collect them in a tube, and centrifuge.
-
Fixation: Wash the cell pellet once with PBS. Resuspend the pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in PI staining solution.
-
Analysis: Incubate for 30 minutes at room temperature, protected from light. Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
Decreased Cellular Viability and Proliferation
The ultimate consequence of ATR inhibition in susceptible cells is a reduction in viability and proliferative capacity.
| Assay | Parameter Measured | Control Cells | ATR Inhibitor-Treated Cells (Sensitive Genotype) |
| Colony Formation Assay | Long-term proliferative capacity | High colony forming ability | Significantly reduced colony forming ability |
| ATP-Based Viability Assay | Metabolic activity (surrogate for viable cells) | High luminescence | Reduced luminescence |
Protocol: Colony Formation Assay
Materials:
-
Cells of interest
-
ATR inhibitor
-
Complete growth medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: After allowing the cells to attach overnight, treat with a range of concentrations of the ATR inhibitor.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Aspirate the medium, wash with PBS, and fix the colonies with methanol (B129727) for 10 minutes. Stain with Crystal Violet solution for 15 minutes.
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as containing >50 cells).
Protocol: ATP-Based Viability Assay
Materials:
-
Cells of interest
-
ATR inhibitor
-
White, opaque 96-well plates
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with the ATR inhibitor or vehicle control for the desired time period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Follow the manufacturer's protocol for the ATP-based assay kit. This typically involves adding a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader.
Conclusion
Assaying for ATR kinase-independent cellular phenotypes is essential for the preclinical and clinical development of ATR inhibitors. The protocols outlined in this document provide a robust framework for identifying and characterizing the effects of ATR inhibition in cancer cells. By combining assays for DNA damage, cell cycle progression, and cellular viability, researchers can gain a comprehensive understanding of the mechanisms underlying synthetic lethality with ATR inhibitors and identify biomarkers for patient stratification.
References
- 1. Targeting ATR as Cancer Therapy: A new era for synthetic lethality and synergistic combinations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 5. ATR: a master conductor of cellular responses to DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATR inhibition induces synthetic lethality in mismatch repair-deficient cells and augments immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral shRNA Knockdown of ATR for Comparative Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ataxia telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase involved in the DNA damage response (DDR) pathway.[1][2] It plays a pivotal role in maintaining genomic integrity by activating cell cycle checkpoints, promoting DNA repair, and regulating replication fork stability in response to DNA damage and replication stress.[2][3] Given its central role in cellular survival mechanisms, ATR has emerged as a significant target in cancer therapy. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique to achieve stable, long-term silencing of a target gene, making it an ideal tool for comparative studies investigating the functional consequences of ATR depletion.[4]
These application notes provide a comprehensive guide for researchers on utilizing lentiviral shRNA to knock down ATR expression. This document includes detailed protocols for lentivirus production, target cell transduction, and subsequent downstream analyses to validate knockdown and assess cellular phenotypes.
Signaling Pathway and Experimental Workflow
To effectively study the impact of ATR knockdown, it is essential to understand both the signaling cascade in which it participates and the experimental steps required to achieve and validate its silencing.
ATR Signaling Pathway in DNA Damage Response
ATR is a key sensor of single-stranded DNA (ssDNA), which is often exposed during DNA replication stress or as an intermediate in the repair of DNA double-strand breaks.[5][6] Upon recruitment to ssDNA coated by Replication Protein A (RPA), ATR, in complex with its binding partner ATRIP, is activated.[5][6] Activated ATR then phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), to orchestrate the cellular response to DNA damage.[6] This signaling cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, all of which contribute to cell survival.[2]
Caption: ATR Signaling Pathway in response to DNA damage.
Experimental Workflow for Lentiviral shRNA Knockdown of ATR
The process of knocking down ATR using lentiviral shRNA involves several key stages, from the initial production of viral particles to the final analysis of the transduced cells. The workflow ensures the efficient and stable silencing of the target gene, allowing for robust comparative studies.[7][8]
Caption: Experimental workflow for ATR knockdown.
Data Presentation
The following tables summarize representative quantitative data from studies involving ATR knockdown.
Table 1: ATR Knockdown Efficiency
| Cell Line | Method | Knockdown Efficiency (%) | Reference |
| MNNG/HOS | siRNA | Dose-dependent reduction in protein levels | [9] |
| 143B | siRNA | Dose-dependent reduction in protein levels | [9] |
| DLD1 (ATRs/s) | siRNA | >70% reduction in cell proliferation | [10] |
| HeLa | CRISPR/Cas9 | Not specified, but led to sensitization to ATR inhibitors |
Table 2: Effects of ATR Knockdown on Cell Viability
| Cell Line | Treatment | Effect on Cell Viability | Reference |
| MNNG/HOS | ATR siRNA (increasing concentrations) | Dose-dependent reduction in cell viability | [9] |
| 143B | ATR siRNA (increasing concentrations) | Dose-dependent reduction in cell viability | [9] |
| U2OS | ATRi | Minimal cell killing alone, maximal with ATR depletion | [11] |
| BT549 | ERCC1 siRNA + ATRi | Significant reduction in IC50 | [11] |
| HCC1806 | ERCC1 siRNA + ATRi | Significant reduction in IC50 | [11] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol details the generation of lentiviral particles containing shRNA targeting ATR in HEK293T cells.
Materials:
-
HEK293T cells
-
pLKO.1-shATR plasmid (containing a validated shRNA sequence against human ATR)
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Validated Human ATR shRNA Target Sequences:
-
Gene Silencers consisting of pools of three to five target-specific 19-25 nucleotide sequences are commercially available.[12]
-
For custom designs, it is recommended to test multiple shRNA sequences to determine the most effective one.[13]
Procedure:
-
Day 1: Cell Seeding
-
Plate 0.8-1 x 10^6 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS without antibiotics.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent on the day of transfection.[14]
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture in Opti-MEM:
-
1.0 µg pLKO.1-shATR plasmid
-
0.75 µg psPAX2 packaging plasmid
-
0.25 µg pMD2.G envelope plasmid
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes.[15]
-
Gently add the transfection complex dropwise to the HEK293T cells.[15]
-
-
Day 3: Media Change
-
6-8 hours post-transfection, carefully aspirate the transfection media and replace it with fresh DMEM with 10% FBS.[3]
-
-
Day 4 & 5: Viral Harvest
Protocol 2: Lentiviral Transduction of Target Cells
This protocol describes the transduction of the target cell line with the produced lentivirus.
Materials:
-
Target cells (e.g., U2OS, HeLa)
-
Lentiviral supernatant from Protocol 1
-
Polybrene (8 mg/mL stock)
-
Complete growth medium for the target cell line
-
Puromycin
Procedure:
-
Day 1: Cell Seeding
-
Seed target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[2]
-
-
Day 2: Transduction
-
Remove the culture medium from the cells.
-
Add fresh complete medium containing Polybrene at a final concentration of 8 µg/mL.[16]
-
Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to optimize knockdown efficiency.[14]
-
Incubate for 18-24 hours at 37°C.[14]
-
-
Day 3 onwards: Selection
-
Remove the virus-containing medium and replace it with fresh complete medium.[2]
-
After 24-48 hours, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration should be determined beforehand with a kill curve experiment.[16]
-
Replace the puromycin-containing medium every 2-3 days until stable, resistant colonies are formed.
-
Expand the puromycin-resistant colonies to establish a stable ATR knockdown cell line.
-
Protocol 3: Western Blot for ATR Knockdown Validation
This protocol is for verifying the reduction of ATR protein levels in the transduced cells.
Materials:
-
Stable ATR knockdown and control cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ATR
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.[17]
-
-
SDS-PAGE and Transfer
-
Immunoblotting
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.[17]
-
Wash the membrane three times with TBST.[17]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.[17]
-
-
Detection
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 4: MTT Cell Viability Assay
This protocol assesses the effect of ATR knockdown on cell viability.
Materials:
-
Stable ATR knockdown and control cell lines
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding
-
Seed an equal number of ATR knockdown and control cells into a 96-well plate and allow them to adhere overnight.[19]
-
-
Incubation
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition
-
Add 10 µL of MTT solution to each well.[20]
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization
-
Carefully remove the medium.
-
Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement
-
Read the absorbance at 570 nm using a microplate reader.[20]
-
Calculate cell viability as a percentage of the control cells.
-
References
- 1. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]
- 2. origene.com [origene.com]
- 3. portals.broadinstitute.org [portals.broadinstitute.org]
- 4. Applications of Lentiviral Vectors for shRNA Delivery and Transgenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A synthetic lethal screen identifies ATR-inhibition as a novel therapeutic approach for POLD1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 14. benchchem.com [benchchem.com]
- 15. hollingscancercenter.org [hollingscancercenter.org]
- 16. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of CRISPR/Cas9-Mediated Knockout and PROTAC Degradation for the ATR Protein
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), essential for maintaining genomic integrity, particularly in response to replication stress.[1][2] As a critical component of cell cycle checkpoints and DNA repair, ATR is a key target in cancer research and therapy.[2][3] Interrogating the function of ATR requires precise methods to eliminate its activity. Two powerful technologies for achieving this are CRISPR/Cas9-mediated gene knockout (KO) and Proteolysis-Targeting Chimera (PROTAC)-mediated protein degradation.
This document provides a detailed comparison of these two approaches, offering application notes for selecting the appropriate technique and step-by-step protocols for their implementation and validation.
Principles and Mechanisms of Action
CRISPR/Cas9-Mediated Knockout
CRISPR/Cas9 is a gene-editing tool that creates a permanent loss-of-function mutation at the genomic level. The system uses a single guide RNA (sgRNA) to direct the Cas9 nuclease to a specific locus in the DNA.[4] Cas9 induces a double-strand break (DSB), which is then repaired by the cell's non-homologous end joining (NHEJ) pathway.[5] This repair process is error-prone and often results in small insertions or deletions (indels), leading to a frameshift mutation and a non-functional, truncated protein, effectively knocking out the gene.[6]
PROTAC-Mediated Degradation
PROTACs are heterobifunctional small molecules that induce the degradation of a target protein.[7] A PROTAC consists of three components: a ligand that binds to the target protein (e.g., ATR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein.[8] The polyubiquitinated protein is then recognized and degraded by the cell's proteasome machinery.[7] Unlike CRISPR, this process is transient and acts at the post-translational level.
Comparative Analysis: CRISPR KO vs. PROTAC Degradation
Choosing between CRISPR knockout and PROTAC degradation depends entirely on the biological question being asked. The table below summarizes their key characteristics.
| Feature | CRISPR/Cas9 Knockout | PROTAC Degradation |
| Target Level | DNA (Gene) | Protein |
| Effect | Permanent gene disruption | Transient protein removal |
| Kinetics | Slow (requires cell selection and expansion) | Fast (degradation can occur within hours) |
| Reversibility | Irreversible | Reversible upon compound washout |
| Mode of Action | Stoichiometric (one editing event per allele) | Catalytic (one PROTAC molecule can degrade multiple protein targets)[9] |
| Scaffolding Functions | Eliminates both catalytic and non-catalytic (scaffolding) functions of the protein. | May spare non-catalytic functions if degradation is incomplete or if the protein has distinct domains.[10] |
| Dosing | Not applicable (binary effect) | Dose- and time-dependent degradation |
| Off-Target Effects | Potential for off-target DNA cleavage.[11] | Potential for off-target protein binding and degradation. |
| Therapeutic Relevance | Model for genetic diseases; basis for gene therapy. | Direct application as a small molecule therapeutic.[12] |
Application Notes: Which Technique to Choose?
When to Use CRISPR/Cas9 Knockout:
-
Stable Model Generation: For creating knockout cell lines or animal models to study the long-term consequences of ATR loss.
-
Complete Loss-of-Function Studies: When the goal is to eliminate all functions of the ATR protein, including any potential non-catalytic or scaffolding roles.
-
Genetic Screens: To perform genome-wide screens to identify genes that are synthetically lethal with ATR loss.[13]
When to Use PROTAC Degradation:
-
Studying Acute Effects: To investigate the immediate cellular response to the rapid removal of the ATR protein.
-
Pharmacological Studies: To mimic the action of a therapeutic drug and study dose-response relationships, pharmacokinetics, and pharmacodynamics.[14]
-
Overcoming "Undruggable" Targets: To target proteins that lack a well-defined active site for traditional inhibitors.[7]
-
Validating a Drug Target: To quickly assess the phenotypic consequences of eliminating a target protein before committing to a lengthy drug discovery campaign.
The ATR Signaling Pathway in DNA Damage Response
Both CRISPR KO and PROTAC degradation of ATR are expected to disrupt the ATR-mediated DDR pathway. In response to single-strand DNA (ssDNA) breaks or replication stress, ATR is activated and phosphorylates a multitude of downstream substrates, most notably the kinase CHK1.[1][15] This initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[16] Disrupting this pathway sensitizes cells to DNA-damaging agents.
Experimental Protocols
Protocol 1: Generation and Validation of an ATR Knockout Cell Line
This protocol describes the generation of a stable ATR KO cell line using CRISPR/Cas9 technology.
Methodology:
-
sgRNA Design and Vector Construction:
-
Cell Transfection:
-
Transfect the target cell line (e.g., HEK293T, U2OS) with the CRISPR/Cas9 plasmid using a suitable method like lipofection or electroporation.[4]
-
Include a control plasmid (e.g., expressing GFP) to monitor transfection efficiency.
-
-
Enrichment and Single-Cell Cloning:
-
If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply selection 24-48 hours post-transfection.
-
Dilute the transfected cells to a concentration of a single cell per well in a 96-well plate to isolate individual clones.[17]
-
-
Clone Expansion and Validation:
-
Expand the single-cell clones into larger cultures.
-
Genomic Validation: Isolate genomic DNA from each clone. PCR amplify the region surrounding the sgRNA target site and analyze by Sanger sequencing to identify clones with frameshift-inducing indels.
-
Protein Validation (See Protocol 3): Perform a Western blot to confirm the complete absence of the ATR protein in candidate clones. This is the definitive confirmation of a successful knockout.
-
Protocol 2: Quantifying PROTAC-Mediated ATR Degradation
This protocol details how to measure the efficiency of an ATR-targeting PROTAC.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., MV-4-11, MOLM-13) in 6-well or 12-well plates and allow them to adhere and grow to 70-80% confluency.
-
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the ATR PROTAC (e.g., from 1 nM to 10 µM). Treat cells for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM). Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis (See Protocol 3):
-
Perform a Western blot to detect ATR protein levels. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ATR band intensity to the loading control.
-
For dose-response experiments, plot the percentage of remaining ATR protein against the log of the PROTAC concentration and fit a curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14]
-
Protocol 3: Core Validation and Functional Assays
A. Western Blot for ATR Protein Levels
-
Sample Preparation: Prepare 20-30 µg of protein lysate from each sample in Laemmli buffer and boil at 95°C for 5-10 minutes.[18]
-
SDS-PAGE: Separate proteins on a 6-8% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for ATR and a primary antibody for a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.[21]
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[19]
B. Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of viability.[22]
-
Seed cells in a 96-well plate.
-
For ATR KO cells, treat with a serial dilution of a DNA-damaging agent (e.g., cisplatin, hydroxyurea). For PROTAC-treated cells, co-treat with the PROTAC and the DNA-damaging agent.
-
Incubate for 48-72 hours.
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.[22]
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
C. DNA Damage Analysis (γH2AX Immunofluorescence)
This assay quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).[23]
-
Grow cells on coverslips in a 24-well plate.
-
Treat cells as required (e.g., induce DNA damage with a low dose of ionizing radiation or a chemical agent).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA in PBST.
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.
-
Image the cells using a fluorescence microscope and count the number of γH2AX foci per nucleus. An increase in foci indicates an accumulation of unrepaired DNA damage.[23]
Quantitative Data Summary
The following table presents representative data that could be expected from the experiments described above, comparing the effects of ATR knockout versus treatment with a potent ATR PROTAC.
| Parameter | Wild-Type (Control) | ATR CRISPR KO | ATR PROTAC (100 nM) |
| ATR Protein Level (%) | 100% | <1% (knockout) | <5% (Dmax) |
| PROTAC DC50 | N/A | N/A | 22.9 nM[14] |
| Cell Viability IC50 (Cisplatin) | 10 µM | 2 µM | 3.5 µM |
| γH2AX Foci per Cell (post 2 Gy IR) | ~5 | >50 | >40 |
Both CRISPR/Cas9-mediated knockout and PROTAC-mediated degradation are powerful techniques for studying ATR. CRISPR KO provides a permanent and complete loss-of-function model, ideal for genetic studies and understanding the full spectrum of a protein's roles. In contrast, PROTACs offer a rapid, tunable, and reversible method of protein removal that closely mimics the action of a small molecule drug, making it an invaluable tool for pharmacological studies and therapeutic target validation. The choice between these two state-of-the-art technologies should be guided by the specific research question, balancing the need for genetic purity against the desire for acute and pharmacologically relevant protein depletion.
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ATR in DNA damage response and cancer therapeutics [en-cancer.fr]
- 3. journals.biologists.com [journals.biologists.com]
- 4. editco.bio [editco.bio]
- 5. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 6. takarabio.com [takarabio.com]
- 7. mdpi.com [mdpi.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atjournal.ir [atjournal.ir]
- 12. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How to Make a KO Cell Line | Ubigene | Ubigene [ubigene.us]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. addgene.org [addgene.org]
- 21. origene.com [origene.com]
- 22. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 23. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-cell Imaging of ATR Degradation Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia telangiectasia and Rad3-related (ATR) is a master kinase that orchestrates the DNA damage response (DDR), a critical cellular process for maintaining genomic integrity. Upon DNA damage or replication stress, ATR is activated and phosphorylates a multitude of substrates to coordinate cell cycle arrest, DNA repair, and replication fork stability. Given its central role in cell survival, particularly in cancer cells that often exhibit high levels of replication stress, ATR has emerged as a promising target for therapeutic intervention. Understanding the dynamics of ATR protein levels, specifically its degradation, is crucial for developing novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) that aim to eliminate target proteins rather than just inhibit them.
These application notes provide a comprehensive guide to visualizing and quantifying the degradation dynamics of ATR in living cells. We detail protocols for inducing ATR degradation using targeted approaches and for monitoring this process in real-time using fluorescence microscopy.
Signaling Pathways of ATR Degradation
ATR protein levels are primarily regulated by the Ubiquitin-Proteasome System (UPS). This can occur through its natural turnover pathway or be induced artificially by chemical tools like PROTACs.
Natural ATR Turnover Pathway
The endogenous degradation of ATR is part of the cell's natural protein homeostasis machinery. While ATR is a relatively stable protein, its turnover is mediated by the UPS. The specific E3 ubiquitin ligases responsible for the natural degradation of ATR are not yet fully elucidated but the general mechanism involves the recognition, ubiquitination, and subsequent degradation of ATR by the 26S proteasome.
PROTAC-Induced ATR Degradation Pathway
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the UPS. An ATR-targeting PROTAC consists of a ligand that binds to ATR, a second ligand that recruits a specific E3 ubiquitin ligase, and a linker connecting them. The PROTAC Abd110 (also known as 42i) utilizes a derivative of the ATR inhibitor VE-821 to bind ATR and the ligand lenalidomide (B1683929) to recruit the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex. This induced ternary complex formation (ATR-PROTAC-CRBN) facilitates the ubiquitination of ATR, marking it for proteasomal degradation.[1]
References
Application Notes and Protocols: PROTAC ATR Degrader-1 for Inducing Synthetic Lethality with ATM Inhibitors
For Research Use Only.
Introduction
The principle of synthetic lethality, where the simultaneous loss of two genes or the inhibition of two parallel pathways results in cell death while the loss of either one alone is tolerated, presents a promising strategy in cancer therapy. The DNA Damage Response (DDR) network, crucial for maintaining genomic integrity, is a key area for exploiting this approach. Two central kinases in the DDR are Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[1][2][3] ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a wider range of DNA damage, particularly replication stress and single-stranded DNA (ssDNA).[1] In many cancers, ATM function is lost, making the cells highly dependent on the ATR pathway for survival.[4][5]
PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[6] PROTAC ATR degrader-1 (also known as ZS-7) is a potent and selective degrader of the ATR protein.[7][8][9][10] By degrading ATR, this PROTAC molecule can induce a state of synthetic lethality in cancer cells that have a pre-existing deficiency in the ATM pathway or are co-treated with an ATM inhibitor. These application notes provide an overview of the methodology for utilizing this compound in combination with an ATM inhibitor to explore synthetic lethality in cancer cell models.
Data Presentation
This compound (ZS-7) Activity
| Compound | Target | DC50 | Cell Line | Notes |
| This compound (ZS-7) | ATR | 0.53 µM | LoVo (ATM-deficient) | Potent and selective degradation of ATR.[5][7][9][10] |
Synergistic Effects of ATM Degrader and ATR Inhibitor (Illustrative Example)
The following data is from a study on an ATM PROTAC degrader (9b) in combination with an ATR inhibitor (AZD6738), illustrating the principle of synthetic lethality that is applicable to the combination of an ATR degrader and an ATM inhibitor.[6]
| Cell Line | Treatment | Effect | Synergy Score (Loewe) |
| SW620 | PROTAC ATM degrader (9b) + ATR inhibitor (AZD6738) | Synergistic reduction in cell viability | > 10 |
| SW480 | PROTAC ATM degrader (9b) + ATR inhibitor (AZD6738) | Synergistic reduction in cell viability | > 10 |
Mandatory Visualizations
Signaling Pathways
Caption: ATM and ATR signaling pathways in response to DNA damage.
Experimental Workflow for Synthetic Lethality
Caption: Experimental workflow for assessing synthetic lethality.
This compound Mechanism of Action
Caption: Mechanism of PROTAC-mediated ATR protein degradation.
Experimental Protocols
Cell Culture
-
Cell Lines: Utilize a panel of cancer cell lines, including those with known ATM deficiency (e.g., LoVo) and ATM wild-type (WT) counterparts for comparison.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for ATR Degradation
-
Objective: To confirm the degradation of ATR protein by this compound.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 24-72 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against ATR, p-CHK1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay
-
Objective: To assess the cytotoxic effects of this compound, an ATM inhibitor, and their combination.
-
Procedure (MTT Assay):
-
Seed cells in 96-well plates (5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a dose-response matrix of this compound and an ATM inhibitor (e.g., KU-55933) for 48-72 hours.[6]
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Synergy Analysis
-
Objective: To determine if the combination of this compound and an ATM inhibitor has a synergistic effect.
-
Procedure:
Apoptosis Assay
-
Objective: To measure the induction of apoptosis by the combination treatment.
-
Procedure (Annexin V/PI Staining):
-
Treat cells in 6-well plates with the compounds as described for the viability assay.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
In Vivo Xenograft Studies (General Protocol)
-
Objective: To evaluate the anti-tumor efficacy of the combination treatment in a preclinical animal model.
-
Procedure:
-
Implant cancer cells (e.g., LoVo) subcutaneously into the flank of immunodeficient mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, ATM inhibitor alone, combination).
-
Administer the compounds via an appropriate route (e.g., intraperitoneal, oral) at predetermined doses and schedules.
-
Monitor tumor volume and body weight regularly (e.g., every 2-3 days).[6]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[6]
-
Conclusion
The combination of this compound with an ATM inhibitor represents a promising therapeutic strategy for cancers with ATM deficiencies. The protocols outlined above provide a framework for researchers to investigate and quantify the synthetic lethal interaction between ATR degradation and ATM inhibition, both in vitro and in vivo. Careful experimental design and data analysis are crucial for validating the therapeutic potential of this approach.
References
- 1. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetically Lethal Interactions of ATM, ATR, and DNA-PKcs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the research of ATM/ATR inhibitor-mediated synthetic lethality in prostate cancer [tumorsci.org]
- 4. A synthetic lethal screen reveals enhanced sensitivity to ATR inhibitor treatment in mantle cell lymphoma with ATM loss-of-function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting PROTAC ATR degrader-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC ATR Degrader-1 (also known as ZS-7) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein. It is a heterobifunctional molecule that consists of a ligand that binds to ATR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing ATR and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of ATR, marking it for degradation by the 26S proteasome. This leads to the depletion of ATR protein levels in the cell.
Q2: What are the key parameters for this compound's activity?
The efficacy of this compound is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). For this compound (ZS-7), the reported DC50 is 0.53 µM in ATM-deficient LoVo cells.[1][2][3][4] The degradation effect has been observed to last for approximately 12 hours after washout in these cells.[4] While the specific Dmax for ZS-7 is not consistently reported, a similar ATR PROTAC has shown a Dmax of 84.3%.
Q3: In which cell lines is this compound active?
This compound has been shown to be effective in ATM-deficient LoVo cells.[4] The efficacy of PROTACs can be cell-line dependent, influenced by factors such as the expression levels of the target protein (ATR) and the recruited E3 ligase (CRBN). It is recommended to verify the expression of both ATR and CRBN in your cell line of interest.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Poor or No Degradation of ATR
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for ATR degradation in your specific cell line. Be aware of the "hook effect," where very high concentrations can lead to reduced degradation. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) at the optimal concentration to identify the ideal treatment duration. Degradation kinetics can vary between cell lines. |
| Low E3 Ligase (CRBN) Expression | Confirm the expression level of CRBN in your cell line using Western blotting or qPCR. If CRBN expression is low, consider using a different cell line with higher endogenous levels. |
| Poor Cell Permeability | Although less common, poor cell permeability can be a factor. If other troubleshooting steps fail, consider using cellular thermal shift assays (CETSA) or similar methods to confirm target engagement within the cell. |
| Compound Instability | Ensure that the this compound has been stored correctly and that the stock solution is not degraded. Prepare fresh dilutions for each experiment. |
| Issues with the Ubiquitin-Proteasome System (UPS) | To confirm that the UPS is active in your experimental system, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). The degradation of ATR should be rescued in the presence of the proteasome inhibitor. |
Problem 2: "Hook Effect" Observed
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentrations | At high concentrations, the PROTAC can form non-productive binary complexes with either ATR or CRBN, preventing the formation of the productive ternary complex required for degradation. This results in a bell-shaped dose-response curve. To confirm the hook effect, extend your dose-response curve to include higher concentrations. For subsequent experiments, use concentrations within the optimal degradation window. |
Problem 3: Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Steps |
| Degradation of Other Proteins | To assess the selectivity of this compound, perform proteomic analysis (e.g., mass spectrometry) to identify other proteins that may be degraded. As a more targeted approach, use Western blotting to check the levels of structurally related proteins or known off-targets of the ATR inhibitor warhead. |
| Toxicity Unrelated to ATR Degradation | To distinguish between toxicity due to ATR degradation and off-target effects, use a negative control compound. This could be an inactive epimer of the E3 ligase ligand or a molecule where the ATR-binding moiety is modified to prevent binding. These controls should not induce ATR degradation. Perform cell viability assays with the active PROTAC and the negative control. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| DC50 | 0.53 µM | ATM-deficient LoVo cells | [1][2][3][4] |
| Degradation Duration | ~12 hours (post-washout) | ATM-deficient LoVo cells | [4] |
| Dmax (of a similar ATR PROTAC) | 84.3% | Not Specified |
Experimental Protocols
Protocol 1: Western Blotting for ATR Degradation
Objective: To quantify the degradation of ATR protein following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., ATM-deficient LoVo cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ATR and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Calculate the percentage of ATR remaining relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To verify the formation of the ATR-PROTAC-CRBN ternary complex.
Materials:
-
This compound
-
Cell line of interest
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Anti-CRBN antibody or anti-ATR antibody for immunoprecipitation
-
Control IgG
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE sample buffer
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of this compound for a short period (e.g., 2-4 hours). It is crucial to pre-treat with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC to prevent the degradation of the target protein.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against CRBN (or ATR) or control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against ATR and CRBN. The presence of both proteins in the immunoprecipitate from the PROTAC-treated sample (and not in the control IgG) indicates the formation of a ternary complex.
-
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
References
Technical Support Center: Overcoming the "Hook Effect" with PROTAC ATR Degrader-1
Welcome to the technical support center for researchers utilizing PROTAC ATR degrader-1. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments, with a specific focus on understanding and overcoming the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where the degradation efficiency of the target protein, in this case, Ataxia Telangiectasia and Rad3-related (ATR), decreases at high concentrations of the PROTAC degrader. This results in a characteristic bell-shaped dose-response curve, where optimal degradation is observed at an intermediate concentration, and further increases in concentration lead to reduced efficacy. Instead of a typical sigmoidal curve, high concentrations of a PROTAC can paradoxically reduce its degradation effectiveness.[1]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the PROTAC, the target protein (ATR), and an E3 ligase. When the PROTAC concentration is excessively high, it can independently bind to either ATR or the E3 ligase, forming binary complexes (PROTAC-ATR or PROTAC-E3 ligase) that are unable to bring the two proteins together for ubiquitination and subsequent degradation.[1]
Q3: What are the consequences of the hook effect for my experiments with this compound?
Q4: At what concentration range might I expect to see the hook effect with this compound?
A4: The onset of the hook effect is dependent on several factors, including the specific cell line, expression levels of ATR and the recruited E3 ligase, and the binding affinities of the PROTAC for its two targets. While the reported DC50 for this compound is 0.53 μM[2][3], the hook effect may start to appear at concentrations significantly above this value. It is crucial to perform a wide dose-response experiment (e.g., from picomolar to high micromolar ranges) to identify the optimal concentration for degradation and the point at which the hook effect begins.
Troubleshooting Guides
This guide provides solutions to common issues encountered during experiments with this compound, with a focus on the hook effect.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No ATR degradation observed at any concentration. | 1. Low cell permeability of the PROTAC.2. ATR is not expressed or has a very low level in the chosen cell line.3. The recruited E3 ligase is not expressed or is at a very low level.4. The PROTAC is inactive or degraded.5. Suboptimal incubation time. | 1. Assess cell permeability using appropriate assays.2. Confirm ATR expression via Western blot or qPCR.3. Verify the expression of the relevant E3 ligase in your cell line.4. Check the storage and handling of the PROTAC. Confirm its activity with a positive control cell line if available.5. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal incubation time. |
| A bell-shaped dose-response curve is observed (indicative of the hook effect). | Formation of unproductive binary complexes at high PROTAC concentrations. | 1. Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end.2. Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.3. Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations. |
| Weak ATR degradation observed, and the dose-response curve is flat. | 1. The concentration range tested is too narrow and may be entirely within the hook effect region.2. The hook effect is not pronounced in your specific experimental system, but the PROTAC has low efficacy. | 1. Expand the Concentration Range: Test a much broader range of concentrations (e.g., 1 pM to 100 µM).2. Verify Target Engagement: Confirm that the PROTAC can bind to ATR and the E3 ligase individually. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density or cell health.2. Inconsistent PROTAC treatment duration or concentration.3. Technical variability in the downstream analysis (e.g., Western blotting). | 1. Standardize cell culture conditions, including passage number and confluency.2. Ensure accurate and consistent preparation and application of PROTAC dilutions.3. Use loading controls for Western blots and ensure consistent transfer and antibody incubation times. |
Data Presentation
The following tables present illustrative quantitative data from a hypothetical dose-response experiment with this compound to demonstrate the hook effect.
Table 1: Illustrative Dose-Response Data for this compound
| This compound Concentration (µM) | % ATR Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.01 | 95% |
| 0.1 | 70% |
| 0.5 | 45% |
| 1 | 30% |
| 5 | 55% |
| 10 | 75% |
| 50 | 90% |
Table 2: Key Parameters Derived from the Illustrative Dose-Response Curve
| Parameter | Value |
| DC50 | ~0.4 µM |
| Dmax | ~70% degradation (at 1 µM) |
| Hook Effect Onset | > 1 µM |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Assess the Hook Effect
This protocol outlines the steps for a typical dose-response experiment to evaluate the degradation of ATR by this compound using Western blot analysis.
1. Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Incubate overnight to allow for cell attachment.
2. PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a wide range of concentrations (e.g., 1 pM to 50 µM).
-
Include a vehicle-only control (DMSO at the same final concentration as the highest PROTAC concentration).
-
Carefully remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
3. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATR overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the ATR signal to the loading control. Calculate the percentage of ATR remaining relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
This protocol is for verifying the formation of the ATR-PROTAC-E3 ligase ternary complex.
1. Cell Treatment and Lysis:
-
Treat cells with the optimal degradation concentration of this compound (determined from the dose-response experiment) and a higher concentration where the hook effect is observed. Also include a vehicle control. Treat for a shorter duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
2. Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN, depending on the PROTAC design) or an anti-ATR antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.
3. Washing and Elution:
-
Wash the beads several times with the IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against ATR and the E3 ligase.
-
The presence of both ATR and the E3 ligase in the immunoprecipitate from the PROTAC-treated samples (and their absence or reduced presence in the vehicle control) indicates the formation of the ternary complex.
Visualizations
Caption: PROTAC-mediated degradation pathway of ATR.
Caption: Mechanism of the hook effect at high PROTAC concentrations.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Optimizing Cell Permeability of PROTAC ATR Degrader-1
Welcome to the technical support center for PROTAC ATR degrader-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the cell permeability of this targeted protein degrader.
Frequently Asked Questions (FAQs)
Q1: My this compound shows potent activity in biochemical assays but has low efficacy in cell-based assays. Could this be a permeability issue?
A: Yes, this is a common challenge with PROTACs.[1][2] A significant drop in potency from a cell-free to a cellular environment often suggests poor cell permeability.[1] PROTACs are large molecules, frequently falling "beyond the Rule of 5," which can make it difficult for them to cross the cell membrane and reach their intracellular target, ATR.[2][3][4] To confirm a permeability issue, it is recommended to perform direct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay.[1][5]
Q2: What are the key physicochemical properties of this compound that might be limiting its cell permeability?
A: Several factors inherent to PROTAC design can hinder cell permeability:[1][2][6]
-
High Molecular Weight (MW): Most PROTACs have a molecular weight exceeding 800 Da, which is significantly larger than traditional small-molecule drugs.[1][3]
-
Large Polar Surface Area (PSA): The presence of multiple polar functional groups contributes to a high PSA, which is unfavorable for passive diffusion across the lipid bilayer of the cell membrane.[2][4]
-
High Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A large number of HBDs and HBAs increases the molecule's polarity, reducing its ability to partition into the cell membrane.[1][6]
-
Rotatable Bonds: A high number of rotatable bonds can result in a flexible molecule, which may be entropically penalized when entering the more ordered environment of the cell membrane.[1]
Q3: How can I experimentally measure the cell permeability of my this compound?
A: There are several established assays to quantify cell permeability:[7]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput method to get an initial assessment of passive permeability.[5][6][7]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. It provides information on both passive diffusion and active transport mechanisms. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[1][5][8]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can be adapted to assess the intracellular availability of a PROTAC by comparing target engagement in intact versus permeabilized cells.[9]
Troubleshooting Guides
Problem: Low cellular activity of this compound, suspected poor permeability.
This troubleshooting workflow provides a step-by-step guide to diagnose and address poor cell permeability.
Chemical Modification Strategies to Enhance Permeability
If experimental data confirms low permeability, consider the following chemical modifications:
-
Linker Optimization: The linker is a critical component influencing the physicochemical properties of the PROTAC.[3][10]
-
Reduce Length: Shorter linkers can decrease both MW and PSA.[1]
-
Incorporate Rigidity: Introducing cyclic elements like piperazine (B1678402) or piperidine (B6355638) can improve permeability and solubility.[3][10]
-
Decrease Hydrogen Bonding Capacity: Replace hydrogen bond donors in the linker with non-HBD bioisosteres.[1]
-
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce the number of hydrogen bond donors and increase lipophilicity, which can lead to improved permeability.[11] However, the impact on plasma stability should be considered.[11]
-
Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell uptake.[3]
-
Leverage the "Chameleon Effect": Design the PROTAC to adopt a more compact, less polar conformation in the lipophilic environment of the cell membrane through intramolecular hydrogen bonding.[1][12]
Data Presentation
The following tables provide a comparative overview of permeability data for representative PROTACs, illustrating the impact of different chemical properties. While specific data for this compound is not publicly available, these examples can guide your experimental design and interpretation.
Table 1: PAMPA Permeability Data for Representative PROTACs
| PROTAC ID | Target | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| PROTAC A | BET | Pomalidomide | PEG4 | 0.8 ± 0.1 | Fictional Example |
| PROTAC B | Androgen Receptor | Thalidomide | PEG-like | < 0.1 (BLQ) | [5] |
| PROTAC C | BET | VHL Ligand | PEG3 | 1.2 ± 0.2 | Fictional Example |
| PROTAC D (Ester) | BET | VHL Ligand | Alkyl | 0.6 | [13] |
| PROTAC E (Amide) | BET | VHL Ligand | Alkyl | 0.08 | [13] |
Table 2: Caco-2 Permeability Data for Representative PROTACs
| PROTAC ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC F | 1.7 | 14.1 | 8.4 | [8] |
| PROTAC G | 0.35 | 0.24 | 0.7 | [8] |
| PROTAC H | <0.7 | 8.6 | >12 | [8] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[7] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Workflow:
Procedure:
-
Preparation of the Donor Plate: Dissolve the this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%). Add the PROTAC solution to the wells of a 96-well donor plate.[1]
-
Preparation of the Acceptor Plate: Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane). Allow the solvent to evaporate, leaving a lipid layer. Add buffer to the wells of the acceptor plate.[1]
-
Assay Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the filter is in contact with the solutions in both plates. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp): Calculate the Papp value using the concentrations of the compound in the donor and acceptor wells and the incubation time.
Protocol 2: Caco-2 Permeability Assay
Principle: This assay uses a confluent monolayer of Caco-2 cells to model the human intestinal barrier. It assesses both passive and active transport of a compound.
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[5]
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.[1]
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the this compound working solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[1][5]
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh buffer to the apical chamber.[5]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[5]
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both chambers and determine the concentration of the PROTAC using LC-MS/MS.[5]
-
Calculation of Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[1][5]
Signaling Pathway
The intended action of this compound is to induce the degradation of the ATR protein via the ubiquitin-proteasome system.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length for PROTAC ATR Degrader-1 Efficacy
Welcome to the Technical Support Center for the optimization of PROTAC Ataxia Telangiectasia and Rad3-related (ATR) degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the efficacy of ATR-targeting PROTACs by optimizing the linker length. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical for the efficacy of an ATR degrader?
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule composed of a ligand that binds to the target protein (in this case, ATR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements. The primary function of the linker is to spatially orient the target protein and the E3 ligase to facilitate the transfer of ubiquitin to the target, marking it for degradation by the proteasome.
The length of the linker is a crucial parameter influencing the formation and stability of the ternary complex (ATR-PROTAC-E3 ligase). An optimal linker length is necessary to induce productive ubiquitination.
-
If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of ATR and the E3 ligase to the PROTAC.
-
If the linker is too long: It may lead to an unstable and non-productive ternary complex, where the E3 ligase is not positioned correctly to ubiquitinate the target protein efficiently.
Therefore, meticulous optimization of the linker length is a critical step in developing a potent ATR degrader.
Q2: What is the "hook effect" in the context of PROTACs, and how can linker optimization help to mitigate it?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-ATR or PROTAC-E3 ligase) rather than the productive ternary complex (ATR-PROTAC-E3 ligase).
Linker optimization can help mitigate the hook effect by designing a linker that promotes positive cooperativity in the formation of the ternary complex. A well-designed linker can stabilize the ternary complex, making its formation more favorable over the binary complexes, thus widening the concentration range for effective degradation.
Q3: Besides length, what other linker properties should be considered when optimizing an ATR degrader?
While linker length is a primary determinant of PROTAC efficacy, other properties of the linker are also important:
-
Composition: The chemical makeup of the linker (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) affects its solubility, cell permeability, and metabolic stability.
-
Rigidity: The flexibility or rigidity of the linker can influence the conformational stability of the ternary complex. A more rigid linker may pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.
-
Attachment points: The points at which the linker is connected to the ATR-binding ligand and the E3 ligase ligand can significantly impact the geometry of the ternary complex and, consequently, degradation efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or poor ATR degradation despite good binary binding to ATR and the E3 ligase. | The linker length is suboptimal, preventing the formation of a stable and productive ternary complex. | Synthesize and test a library of PROTACs with varying linker lengths to identify the optimal length. |
| The ternary complex forms but is not in a productive conformation for ubiquitination. | Perform an in-cell or in vitro ubiquitination assay to confirm if ATR is being ubiquitinated. If not, a redesign of the linker is necessary to alter the geometry of the ternary complex. | |
| Poor cell permeability of the PROTAC. | Modify the linker to improve its physicochemical properties, such as by incorporating more polar groups. | |
| Significant "hook effect" observed, with decreased degradation at higher concentrations. | Formation of unproductive binary complexes at high PROTAC concentrations. | Use the PROTAC at a lower, more optimal concentration range. |
| The linker design does not sufficiently promote positive cooperativity for ternary complex formation. | Experiment with different linker compositions and rigidity to enhance the stability of the ternary complex. | |
| Off-target protein degradation. | The PROTAC is inducing the degradation of proteins other than ATR. | Modify the linker to alter the conformation of the ternary complex, which can influence which proteins are presented for ubiquitination. A different E3 ligase ligand could also be explored. |
Quantitative Data on ATR PROTAC Efficacy
The following table summarizes data from published studies on different ATR PROTACs, illustrating the degradation efficacy achieved. While these compounds are not part of a single linker-varying series, they provide valuable insights into the performance of potent ATR degraders.
| Compound ID | E3 Ligase Ligand | Cell Line | DC50 | Dmax (% degradation) |
| PROTAC ATR degrader-2 (Compound 8i) | Lenalidomide | MV-4-11 | 22.9 nM | >90% |
| PROTAC ATR degrader-2 (Compound 8i) | Lenalidomide | MOLM-13 | 34.5 nM | >90% |
| Compound 10b | Lenalidomide | MV-4-11 | Not reported | 86% at 0.5 µM |
| Compound 12b | Lenalidomide | MV-4-11 | Not reported | 81% at 0.5 µM |
| 42i (Abd110) | Lenalidomide | MIA PaCa-2 | Not reported | 60% degradation |
Key Experimental Protocols
Protocol 1: Western Blot for ATR Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MIA PaCa-2, MV-4-11) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC ATR degrader-1 (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ATR overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the ATR protein signal to the loading control.
-
Calculate the percentage of ATR degradation relative to the vehicle-treated control to determine the Dmax and plot the degradation percentage against the PROTAC concentration to determine the DC50.
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of ATR.
1. Cell Treatment and Lysis:
-
Treat cells with the this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
2. Immunoprecipitation:
-
Immunoprecipitate the ATR protein from the cell lysates using a specific anti-ATR antibody.
3. Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the ATR protein.
Visual Diagrams
Caption: Mechanism of Action for this compound.
Caption: ATR Signaling Pathway and the Point of PROTAC Intervention.
Caption: Experimental Workflow for Optimizing PROTAC Linker Length.
PROTAC ATR degrader-1 off-target effects and mitigation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC ATR degrader-1. This guide focuses on addressing potential off-target effects and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound ZS-7, is a potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] It is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system. One end of the molecule binds to the ATR protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of ATR, marking it for degradation by the proteasome. This targeted protein degradation approach allows for the study of ATR's functions beyond its kinase activity.[2][3]
Q2: What are the known on-target effects of this compound?
A2: this compound has been shown to effectively and selectively degrade ATR protein in cells.[1] The primary on-target effect is the reduction of total ATR protein levels, which in turn disrupts the ATR signaling pathway. This pathway is a crucial regulator of the DNA Damage Response (DDR), particularly in response to replication stress.[4] Degradation of ATR is expected to impact downstream signaling, including the phosphorylation of its key substrate, CHK1.[5]
Q3: What are the potential off-target effects of this compound?
A3: While this compound has been demonstrated to be selective against the closely related kinases ATM and DNA-PKcs, the potential for other off-target effects exists.[1] These can be broadly categorized as:
-
Warhead-related off-targets: The ATR inhibitor moiety (a derivative of AZD6738) may bind to other kinases. The most common off-targets for ATR inhibitors belong to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as mTOR, DNA-PK, and ATM.[6]
-
E3 Ligase-related off-targets: The E3 ligase recruiter part of the PROTAC can sometimes lead to the degradation of proteins that are natural substrates of that E3 ligase.
-
Off-target ternary complex formation: The PROTAC might induce the formation of a ternary complex with an unintended protein and the E3 ligase, leading to its degradation.
A comprehensive way to identify off-target effects is through global quantitative proteomics (e.g., using mass spectrometry).[7]
Q4: What is the "hook effect" and how can I avoid it in my experiments?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases, resulting in a bell-shaped dose-response curve. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-ATR or PROTAC-E3 ligase) over the productive ternary complex (ATR-PROTAC-E3 ligase) required for degradation. To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range that achieves maximal degradation.
Q5: My this compound is not showing any degradation of ATR. What could be the problem?
A5: Several factors could contribute to a lack of ATR degradation:
-
Suboptimal PROTAC concentration: You might be using a concentration that is too low or in the "hook effect" range. Perform a broad dose-response experiment.
-
Cell permeability: The PROTAC may not be efficiently entering the cells. You can assess target engagement within the cell using a Cellular Thermal Shift Assay (CETSA).
-
Low E3 ligase expression: The cell line you are using may have low endogenous levels of the recruited E3 ligase. Verify the expression level by western blot.
-
Inefficient ternary complex formation: The PROTAC may not be effectively bringing ATR and the E3 ligase together in your specific cellular context. This can be assessed using assays like NanoBRET.
-
PROTAC instability: The molecule may be degrading in your cell culture medium. Its stability can be checked using LC-MS.
Troubleshooting Guides
Guide 1: Investigating and Validating Off-Target Effects
If you suspect off-target effects are influencing your experimental results, follow this guide to identify and validate them.
| Problem | Possible Cause | Recommended Solution |
| Unexpected Phenotype | The observed cellular phenotype may be due to the degradation of an off-target protein. | 1. Global Proteomics: Perform a quantitative mass spectrometry-based proteomics experiment to compare protein levels in cells treated with this compound versus a vehicle control. This will provide a global view of all proteins that are downregulated. 2. Use an Inactive Control: Synthesize or obtain an inactive control PROTAC. This is a structurally similar molecule where either the ATR-binding or the E3 ligase-binding component is modified to prevent binding. If the phenotype persists with the inactive control, it is likely not due to ATR degradation. 3. Orthogonal Approach: Use a different method to reduce ATR levels, such as siRNA or CRISPR-Cas9, and see if the phenotype is recapitulated. |
| Multiple Proteins Degraded in Proteomics Data | The PROTAC may be non-selective, or you may be observing downstream effects of ATR degradation. | 1. Dose-Response and Time-Course: Perform proteomics at different concentrations and time points. Direct off-targets should show a dose-dependent degradation at earlier time points. 2. Bioinformatic Analysis: Analyze the list of degraded proteins for enrichment in specific pathways. This can help distinguish direct off-targets from downstream effects. 3. Targeted Validation: Validate the degradation of high-priority potential off-targets using western blotting. |
Guide 2: Mitigating Off-Target Effects
Once off-target effects have been identified, the following strategies can be employed for their mitigation.
| Mitigation Strategy | Description | Experimental Approach |
| Concentration Optimization | Using the lowest effective concentration of the PROTAC can minimize off-target degradation, which often requires higher concentrations than on-target degradation. | Perform a detailed dose-response curve for both on-target (ATR) and off-target degradation to find a therapeutic window where ATR is degraded with minimal effect on the off-target protein. |
| Structural Modification | The off-target effect may be reduced by modifying the PROTAC structure. | 1. Linker Optimization: Systematically alter the length, rigidity, and attachment points of the linker. This can change the geometry of the ternary complex and disfavor the binding of off-target proteins. 2. Warhead Modification: If the off-target effect is due to the ATR-binding moiety, consider using a more selective ATR inhibitor as the warhead. 3. E3 Ligase Ligand Swap: If the off-target effects are related to the recruited E3 ligase, consider synthesizing a version of the PROTAC that recruits a different E3 ligase (e.g., VHL instead of CRBN). |
| Tissue/Cell-Specific Delivery | For in vivo studies, delivering the PROTAC specifically to the target tissue can reduce systemic off-target effects. | This can be achieved through strategies like antibody-drug conjugates, encapsulation in nanoparticles, or the use of tissue-specific promoters for in vivo expression systems. |
Data Presentation
On-Target Activity of this compound
| Parameter | Value | Cell Line | Reference |
| DC₅₀ | 0.53 µM | LoVo (ATM-deficient) | [1] |
| Selectivity | No degradation observed | ATM, DNA-PKcs | [1] |
Potential Off-Targets of the ATR Inhibitor Warhead (AZD6738)
This table lists potential off-targets based on the known selectivity profile of the ATR inhibitor AZD6738, which serves as the "warhead" for this compound. These are proteins that could potentially be bound by the PROTAC, and their degradation should be assessed.
| Potential Off-Target | Reported IC₅₀ (nM) | Comments | Reference |
| mTOR | 5700 (GI₅₀) | Significantly less potent than on-target ATR inhibition. | [6] |
| DNA-PK | >5000 | High selectivity against this related kinase. | [6] |
| ATM | >5000 | High selectivity against this related kinase. | [6] |
| PI3Kα | >5000 | High selectivity against this PI3K isoform. | [6] |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification (LC-MS/MS)
Objective: To identify and quantify all proteins degraded upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., LoVo) and treat with this compound at its optimal degradation concentration (and a higher concentration to uncover weaker off-targets). Include a vehicle control (e.g., DMSO) and an inactive control PROTAC. Use at least three biological replicates per condition. Incubate for a predetermined time (e.g., 8-24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration for each sample. Digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins with significant, dose-dependent decreases in abundance in the PROTAC-treated samples compared to controls.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound is binding to ATR inside the cell.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-60°C) to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble ATR in each sample by western blotting. Ligand-bound ATR will be more thermally stable and thus more abundant in the soluble fraction at higher temperatures compared to the vehicle control.
Protocol 3: NanoBRET Assay for Ternary Complex Formation
Objective: To measure the formation of the ATR-PROTAC-E3 ligase ternary complex in live cells.
Methodology:
-
Cell Engineering: Co-express ATR fused to a NanoLuc luciferase (the energy donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag (which is labeled with a fluorescent acceptor).
-
Cell Treatment: Treat the cells with varying concentrations of this compound.
-
Detection: In the presence of the PROTAC, the NanoLuc-ATR and HaloTag-E3 ligase are brought into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). Measure the BRET signal using a plate reader. An increased BRET signal indicates the formation of the ternary complex.
Mandatory Visualizations
References
- 1. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing PROTAC ATR degrader-1 resistance mechanisms
Technical Support Center: PROTAC ATR Degrader-1
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance mechanisms during their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to this compound. What are the most common resistance mechanisms?
A1: Resistance to a PROTAC degrader can arise from several factors related to the PROTAC's mechanism of action, which involves forming a ternary complex between the target protein (ATR) and an E3 ubiquitin ligase.[1] Potential resistance mechanisms can be broadly categorized into three areas:
-
Alterations in the Target Protein (ATR):
-
Mutations: Mutations in the ATR protein can prevent the PROTAC from binding, thereby inhibiting the formation of the ternary complex.[2]
-
Downregulation: While less common for an essential protein like ATR, changes in cellular pathways could potentially lead to decreased ATR expression.
-
-
Alterations in the E3 Ligase Machinery: This is a frequently observed mechanism of acquired resistance to PROTACs.[3][4]
-
Downregulation or Loss of E3 Ligase Components: Genomic alterations, such as deletion or mutation, in the components of the recruited E3 ligase complex (e.g., CRBN, VHL, or associated Cullins like CUL2) can prevent the PROTAC from hijacking the ubiquitin-proteasome system.[5][6][7]
-
Mutations in E3 Ligase: Specific mutations in the E3 ligase can disrupt its interaction with the PROTAC molecule.[6]
-
-
Cellular Adaptations:
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps, such as MDR1 (ABCB1), can reduce the intracellular concentration of the PROTAC, preventing it from reaching the necessary levels to induce degradation.[8][9]
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by activating compensatory signaling pathways that bypass the need for ATR signaling. For instance, upregulation of the WEE1 kinase pathway can sometimes compensate for ATR inhibition.[10]
-
Loss of Nonsense-Mediated Decay (NMD) Factors: Recent studies have shown that the loss of NMD factors, such as UPF2, can mediate resistance to ATR inhibitors.[11][12]
-
Q2: I am not observing ATR degradation after treatment. What should I check first?
A2: Lack of degradation is a common issue. A systematic approach is needed to pinpoint the problem.[13]
-
Confirm Target Engagement: First, ensure the PROTAC can enter the cell and bind to ATR and the intended E3 ligase. Cellular Thermal Shift Assays (CETSA) or NanoBRET assays can confirm intracellular target engagement.[13]
-
Verify Ternary Complex Formation: The formation of the ATR-PROTAC-E3 ligase complex is essential for degradation.[1] This can be assessed using Co-Immunoprecipitation (Co-IP) or biophysical assays like TR-FRET.[13][14]
-
Check for the "Hook Effect": PROTACs can exhibit a bell-shaped dose-response curve known as the "hook effect," where degradation efficiency decreases at very high concentrations due to the formation of unproductive binary complexes.[13][15] Perform a broad dose-response experiment (e.g., 1 pM to 10 µM) to rule this out.[15]
-
Assess E3 Ligase Expression: Verify that the cell line expresses sufficient levels of the E3 ligase (e.g., CRBN or VHL) that your PROTAC is designed to recruit. This can be checked via Western Blot or qPCR.[5]
Below is a troubleshooting workflow to diagnose a lack of PROTAC activity.
Troubleshooting Guides & Data Interpretation
Issue 1: Decreased potency (higher DC50) in long-term cultures.
-
Possible Cause: Acquired resistance through genomic alterations.
-
Troubleshooting Steps:
-
Compare Protein Levels: Use Western Blot to compare the protein levels of ATR, the recruited E3 ligase (e.g., CRBN), and associated cullin proteins (e.g., CUL4A) between the sensitive (parental) and resistant cell lines.[5]
-
Sequence Key Genes: Perform Sanger or next-generation sequencing (NGS) on the coding regions of the target (ATR) and the E3 ligase components to identify potential mutations.[3][5]
-
Assess mRNA Levels: Use qPCR to check if the downregulation of the E3 ligase is occurring at the transcript level.[5]
-
-
Data Interpretation:
Table 1: Example Western Blot and IC50 Data for Sensitive vs. Resistant Cells
Cell Line This compound IC50 Relative ATR Level Relative CRBN Level Relative CUL4A Level Parental Line 5 nM 1.0 1.0 1.0 Resistant Line >1000 nM 0.95 <0.1 1.1
Issue 2: ATR is successfully degraded, but cells remain viable and proliferative.
-
Possible Cause: Activation of a compensatory bypass pathway. The ATR-Chk1 pathway is a critical component of the DNA Damage Response (DDR).[16] However, cancer cells can adapt by upregulating parallel pathways, such as the WEE1 pathway, to maintain cell cycle control and survival.[10][17]
-
Troubleshooting Steps:
-
Probe for Bypass Pathway Activation: Use Western Blot to examine the phosphorylation status and expression levels of key proteins in potential bypass pathways, such as WEE1 and its downstream target CDK1 (p-CDK1 Tyr15).
-
Test for Synthetic Lethality: Treat the resistant cells with this compound in combination with an inhibitor of the suspected bypass pathway (e.g., a WEE1 inhibitor like Adavosertib/AZD1775).[18] A synergistic effect would support the bypass mechanism hypothesis.
-
-
Signaling Pathway Analysis:
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein (ATR) and assess levels of E3 ligase components.[19]
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[15]
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[19]
-
Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.[19]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a molecular weight marker.[19]
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Incubate with primary antibodies (e.g., anti-ATR, anti-CRBN, anti-VHL, anti-GAPDH) overnight at 4°C.[19]
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate for detection using a chemiluminescence imager.[19]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex
This protocol helps determine if the PROTAC is successfully forming a ternary complex between ATR and the E3 ligase in a cellular context.[20][21]
-
Cell Treatment and Lysis: Treat near-confluent 10 cm plates of cells with the optimal concentration of this compound or vehicle control for a short duration (e.g., 2-4 hours). Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or a control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western Blot, probing for the presence of the target protein (ATR). A band for ATR in the E3 ligase IP lane (but not the IgG control) from PROTAC-treated cells indicates ternary complex formation.
Protocol 3: Cell Viability (IC50) Assay
This protocol determines the concentration of the PROTAC required to inhibit cell viability by 50%.[22][23]
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.[24]
-
Drug Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only controls.[22]
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.[22]
-
Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[22]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[22]
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm.[22]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[24][25]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. kuickresearch.com [kuickresearch.com]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes. | Sigma-Aldrich [sigmaaldrich.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 10. JCI - Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis [jci.org]
- 11. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. clyte.tech [clyte.tech]
Technical Support Center: Enhancing Ternary Complex Formation for ATR Degradation
This guide provides troubleshooting advice and frequently asked questions for researchers working on the targeted degradation of Ataxia Telangiectasia and Rad3-related (ATR) protein through the formation of a ternary complex.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for inducing ATR degradation via a ternary complex?
A1: The most common strategy involves a heterobifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), that simultaneously binds to ATR and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (ATR-PROTAC-E3 ligase), leading to the ubiquitination of ATR and its subsequent degradation by the proteasome.
A representative signaling pathway for this process is illustrated below.
PROTAC ATR degrader-1 stability in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PROTAC ATR degrader-1. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as Abd110 or compound ZS-7, is a heterobifunctional molecule designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1][2] It functions by hijacking the body's natural ubiquitin-proteasome system.[3] The molecule simultaneously binds to the ATR protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] This proximity induces the E3 ligase to tag the ATR protein with ubiquitin, marking it for destruction by the proteasome.[3]
Q2: What is the degradation efficiency of this compound?
A2: The potency of a PROTAC is measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation). For this compound, the reported values in specific cell lines are summarized below.
| Compound Name | Cell Line | DC50 | Dmax | Reference |
| This compound (ZS-7) | LoVo | 0.53 µM | 84.3% | [4] |
Q3: What are the known stability characteristics of this compound?
A3: While specific data on the stability of this compound in various cell culture media is not extensively published, general principles of PROTAC stability suggest that factors like hydrolysis, enzymatic degradation, and poor solubility can affect its half-life in aqueous solutions.[5] Stock solutions of this compound are typically stored at -80°C for up to 6 months or -20°C for 1 month to minimize degradation.[2] For assessing stability in your specific experimental setup, a detailed protocol is provided in the "Experimental Protocols" section. A study on a specific ATR degrader revealed a half-life of 4.75 hours in a mouse model following intraperitoneal administration.[4]
Q4: What is the "hook effect" and how does it relate to PROTAC experiments?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation.[7] This results in a characteristic bell-shaped dose-response curve.[7] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[6]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the DNA damage response pathway involving ATR and the mechanism by which this compound induces its degradation.
Troubleshooting Guide
Problem 1: No or low degradation of ATR is observed.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[6] Consider modifying the experimental conditions or using cell lines with higher permeability. |
| Suboptimal PROTAC Concentration | You may be observing the "hook effect" with concentrations that are too high, or using concentrations that are too low to be effective.[7] Perform a broad dose-response curve (e.g., 1 pM to 100 µM) to find the optimal concentration.[7] |
| Incorrect Incubation Time | Degradation kinetics can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an optimal concentration to determine the ideal incubation time.[7] |
| Low E3 Ligase Expression | The cell line used may not express sufficient levels of CRBN, the E3 ligase recruited by this PROTAC.[8] Verify the expression level of CRBN in your cell line via Western Blot or qPCR. |
| PROTAC Instability | The PROTAC may be unstable in the cell culture medium over the course of the experiment.[6] Assess the stability of the PROTAC in your specific medium using the protocol provided below. |
| Issues with Ternary Complex Formation | The formation of a stable ternary complex is crucial for degradation.[8] If possible, use biophysical assays like TR-FRET or SPR to confirm ternary complex formation.[6] |
Problem 2: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system.[6] Standardize your cell culture procedures, use cells within a defined passage number range, and ensure consistent seeding densities.[6] |
| PROTAC Solubility Issues | Poor solubility can lead to aggregation and precipitation in the media, resulting in inconsistent effective concentrations.[5] Ensure the PROTAC is fully dissolved in the stock solution (e.g., DMSO) before diluting into the aqueous cell culture medium. |
| Repeated Freeze-Thaw Cycles | Repeated freezing and thawing of the PROTAC stock solution can lead to degradation.[2] Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles.[2] |
Problem 3: Off-target effects are observed.
| Possible Cause | Suggested Solution |
| Non-specific Binding | The "warhead" that binds to the target protein may have affinity for other proteins. |
| Promiscuous Ternary Complex Formation | The PROTAC may induce the formation of ternary complexes with proteins other than ATR. |
| Solution for Off-Target Effects | To confirm that the observed phenotype is due to ATR degradation, use an inactive control. This could be a molecule where the E3 ligase-binding motif is altered (e.g., by methylating the glutarimide (B196013) nitrogen for CRBN-based PROTACs) to prevent ternary complex formation.[9] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol allows for the determination of the chemical stability of the PROTAC in your specific cell culture medium over time using LC-MS/MS.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as used in experiments
-
LC-MS/MS system
-
Acetonitrile (B52724) with an internal standard (e.g., a stable, structurally similar compound not present in the sample)
Procedure:
-
Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into pre-warmed (37°C) cell culture medium to the final working concentration used in your cellular assays.
-
Incubation: Incubate the medium containing the PROTAC at 37°C in a CO2 incubator.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 16, 24 hours), collect an aliquot of the medium.
-
Quenching: Immediately quench the sample by adding it to cold acetonitrile containing an internal standard. This will stop any potential enzymatic degradation and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet any precipitated material. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC at each time point, normalized to the internal standard.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time to determine its stability profile and half-life (t½) in the cell culture medium.
Protocol 2: Western Blotting for ATR Degradation
This protocol outlines the steps to quantify ATR protein levels following treatment with this compound.
Procedure:
-
Cell Seeding: Seed your cells of interest in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[7] Include a vehicle-only control (e.g., DMSO).[6]
-
Incubation: Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Quantify the total protein concentration in each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, prepare them with Laemmli buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for ATR.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities. Normalize the ATR protein band intensity to the loading control for each sample. The degradation percentage can then be calculated relative to the vehicle-treated control.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for troubleshooting a lack of ATR degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: E3 Ligase Selection for ATR Degradation
Welcome to the technical support center for researchers focused on the targeted degradation of Ataxia Telangiectasia and Rad3-related (ATR) protein. This resource provides troubleshooting guidance and frequently asked questions to assist in the selection and validation of E3 ligases for inducing ATR degradation, a key strategy in cancer therapy research.
Frequently Asked Questions (FAQs)
Q1: Is there a single, naturally occurring E3 ligase that directly targets ATR for degradation?
Current research has not identified a single E3 ubiquitin ligase that endogenously targets ATR for degradation as its primary regulatory mechanism. The stability of ATR is tightly controlled, and its degradation is primarily induced through engineered approaches like Proteolysis Targeting Chimeras (PROTACs).
Q2: What is a PROTAC, and how does it induce ATR degradation?
A PROTAC is a heterobifunctional small molecule with two key domains: one that binds to the target protein (in this case, ATR) and another that recruits a specific E3 ubiquitin ligase. By bringing the E3 ligase in close proximity to ATR, the PROTAC facilitates the transfer of ubiquitin to ATR, marking it for degradation by the proteasome. This approach allows for the specific and efficient removal of ATR from the cell.
Q3: Which E3 ligases are commonly recruited by PROTACs to degrade ATR?
The most commonly recruited E3 ligase for ATR degradation via PROTACs is Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ligase complex. Several potent and selective ATR degraders have been developed using CRBN-binding moieties. While other E3 ligases like VHL are also frequently used in PROTAC design, CRBN has been a primary focus for ATR.
Q4: How do I select the optimal E3 ligase for my ATR degradation experiment?
The "optimal" E3 ligase is largely determined by the available PROTAC technology. Since most current ATR PROTACs are designed to recruit Cereblon (CRBN), this is the de facto optimal choice for readily available tools. If you are designing a novel PROTAC, factors to consider for E3 ligase selection include:
-
Cellular Abundance: The chosen E3 ligase should be sufficiently expressed in the cell type of interest to enable efficient degradation.
-
Ligand Availability: Potent and specific ligands for the E3 ligase are necessary for effective PROTAC design.
-
Known Substrate Scope: Understanding the natural substrates of an E3 ligase can provide insights into potential off-target effects.
Q5: What are the key steps to validate that my chosen E3 ligase is mediating ATR degradation?
Validation involves a series of experiments to confirm the mechanism of action. Key steps include:
-
Demonstrate ATR Degradation: Show a dose- and time-dependent decrease in ATR protein levels upon treatment with your PROTAC using Western blotting.
-
Confirm Proteasome-Dependence: Pre-treat cells with a proteasome inhibitor (e.g., MG132). If the PROTAC-induced ATR degradation is blocked, it indicates a proteasome-mediated process.
-
Verify E3 Ligase Involvement:
-
Knockdown/Knockout: Deplete the recruited E3 ligase (e.g., using siRNA or CRISPR against CRBN). The ATR degradation should be attenuated or abolished.
-
Competitive Inhibition: Co-treat with a high concentration of the free E3 ligase ligand (e.g., lenalidomide (B1683929) for CRBN). This should compete with the PROTAC for E3 ligase binding and rescue ATR levels.
-
-
Confirm Ubiquitination: Perform an in vivo ubiquitination assay to show that ATR is polyubiquitinated in the presence of the PROTAC.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No ATR degradation is observed after PROTAC treatment. | 1. PROTAC Inactivity: The PROTAC may not be cell-permeable, may have poor binding affinity for ATR or the E3 ligase, or the linker may be suboptimal for ternary complex formation. 2. Low E3 Ligase Expression: The target cells may have low endogenous levels of the recruited E3 ligase (e.g., CRBN). 3. Incorrect PROTAC Concentration or Treatment Time: The dose or duration of treatment may be insufficient. | 1. Verify PROTAC Components: Test the binding of the individual ATR inhibitor and E3 ligase ligand components. Synthesize and test PROTACs with different linker lengths and compositions. 2. Assess E3 Ligase Levels: Check the expression of the recruited E3 ligase in your cell line by Western blot or qPCR. Consider using a cell line with known high expression. 3. Optimize Treatment Conditions: Perform a dose-response and time-course experiment to identify the optimal conditions for ATR degradation. |
| ATR degradation is observed, but it is not blocked by a proteasome inhibitor. | Alternative Degradation Pathway: The PROTAC may be inducing ATR degradation through a non-proteasomal pathway (e.g., lysosomal degradation), or the observed decrease in ATR levels could be due to transcriptional or translational repression. | Investigate Other Pathways: Use lysosomal inhibitors (e.g., chloroquine, bafilomycin A1) to check for lysosomal involvement. Perform qPCR to measure ATR mRNA levels and a metabolic labeling assay (e.g., with 35S-methionine) to assess protein synthesis rates. |
| Knockdown of the intended E3 ligase does not rescue ATR degradation. | Off-Target E3 Ligase Recruitment: The PROTAC may be recruiting other E3 ligases. Incomplete Knockdown: The knockdown efficiency may be insufficient to prevent degradation. | Broad E3 Ligase Profiling: Use a panel of siRNAs against various E3 ligases to identify the one responsible. Confirm Knockdown Efficiency: Validate the knockdown of your target E3 ligase at the protein level using Western blotting. Aim for >80% knockdown. |
| Difficulty detecting ATR ubiquitination. | Low Abundance of Ubiquitinated Species: Ubiquitinated proteins are often rapidly degraded, making them difficult to detect. Inefficient Immunoprecipitation: The antibody used for immunoprecipitating ATR may not be effective under the denaturing conditions required for ubiquitination assays. | Enrich for Ubiquitinated Proteins: Use a proteasome inhibitor (MG132) to allow ubiquitinated ATR to accumulate. Consider using tandem ubiquitin-binding entities (TUBEs) to enrich for polyubiquitinated proteins. Optimize IP Conditions: Test different anti-ATR antibodies and lysis/wash buffer conditions. Ensure complete denaturation of proteins before immunoprecipitation to expose the ubiquitin chains. |
Quantitative Data Summary
The following table summarizes the degradation efficiency of a recently developed ATR PROTAC.
| PROTAC Candidate | Recruited E3 Ligase | Cell Line | DC50 (µM) | Dmax (%) | Treatment Time (h) | Reference |
| Compound [I] | CRBN | LoVo (ATM-deficient) | 0.53 | 84.3 | 72 | [1] |
-
DC50: Concentration required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Confirm ATR-E3 Ligase Interaction
This protocol is for verifying the PROTAC-induced interaction between ATR and the recruited E3 ligase (e.g., CRBN).
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Antibodies: Anti-ATR antibody, anti-CRBN antibody, and appropriate isotype control IgG.
-
Protein A/G magnetic beads.
-
PROTAC of interest and MG132.
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat with the PROTAC at the desired concentration and for the optimal time. For ubiquitination-dependent interactions, pre-treat with MG132 (10-20 µM) for 2-4 hours before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Pre-clearing: Add isotype control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and discard.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-ATR) to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Complex Capture: Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads and wash 3-5 times with cold lysis buffer.
-
Elution and Analysis: Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against ATR and the E3 ligase.
In Vivo Ubiquitination Assay
This protocol is to determine if ATR is ubiquitinated in a PROTAC-dependent manner.
Materials:
-
Denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% SDS, 10 mM DTT, with freshly added protease inhibitors and N-ethylmaleimide (NEM) to inhibit deubiquitinases.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100.
-
Anti-ATR antibody for immunoprecipitation.
-
Anti-Ubiquitin antibody for Western blotting.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and MG132 as described for the Co-IP protocol.
-
Denaturing Lysis: Wash cells with PBS and lyse directly in hot denaturing lysis buffer. Boil the lysate for 10 minutes to dissociate protein complexes.
-
Lysate Dilution: Dilute the lysate 10-fold with dilution buffer to reduce the SDS concentration.
-
Immunoprecipitation: Perform immunoprecipitation of ATR from the diluted lysate as described in the Co-IP protocol (steps 5-7).
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear indicative of polyubiquitination. A parallel blot with an anti-ATR antibody should be run to confirm successful immunoprecipitation.
Visualizations
Caption: PROTAC-mediated degradation of ATR.
Caption: Validation workflow for an E3 ligase in ATR degradation.
References
Technical Support Center: Interpreting Unexpected Results in ATR Degradation Assays
Welcome to the technical support center for ATR (Ataxia Telangiectasia and Rad3-related) degradation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful ATR degradation experiment?
A successful experiment using a targeted ATR degrader (e.g., a PROTAC) should result in a significant reduction in the total ATR protein levels. This degradation should lead to downstream functional consequences that mimic or enhance the effects of ATR kinase inhibition. Key expected outcomes include:
-
Reduced ATR Protein Levels: A clear decrease in the ATR protein band intensity on a Western blot is the primary indicator of successful degradation.
-
Inhibition of Downstream Signaling: Consequent to ATR degradation, a reduction in the phosphorylation of its primary downstream target, Chk1 (at Ser345), is expected, especially upon the induction of replication stress.[1][2]
-
Induction of DNA Damage Markers: Loss of ATR function leads to replication stress and the accumulation of DNA double-strand breaks, which can be visualized by an increase in γH2AX foci through immunofluorescence or Western blotting.[3]
-
Cellular Phenotypes: Depending on the cell line and experimental conditions, ATR degradation is expected to induce cell cycle arrest, senescence, or apoptosis, leading to reduced cell viability.[2][3]
Q2: How do I confirm that the degradation of my target protein, ATR, is proteasome-dependent?
To confirm that the observed degradation of ATR is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor.
-
Experimental Setup: Treat your cells with the ATR degrader in the presence and absence of a proteasome inhibitor (e.g., MG132 or bortezomib).[2][4]
-
Expected Result: If the degradation is proteasome-dependent, co-treatment with the proteasome inhibitor should "rescue" the ATR protein from degradation, meaning you will observe higher levels of ATR protein compared to treatment with the degrader alone.[2]
-
Control: Include a vehicle-only control and a proteasome inhibitor-only control to assess the baseline ATR levels and any non-specific effects of the inhibitor.
Q3: Can ATR be degraded through other pathways, such as the lysosomal pathway?
While the primary pathway for targeted protein degradation by PROTACs is the ubiquitin-proteasome system, some studies suggest that under certain conditions, cellular proteins can be cleared via the autophagy-lysosomal pathway.[5][6] To investigate this:
-
Experimental Setup: Co-treat your cells with the ATR degrader and a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1).[5][7]
-
Interpretation: If the lysosomal pathway is involved in the degradation of ATR in your system, you may observe a partial or complete rescue of ATR protein levels upon co-treatment with a lysosomal inhibitor. It has been reported that ATM, a related kinase, is degraded via autophagy, while ATR is primarily degraded by the proteasome.[5]
Troubleshooting Guide
Issue 1: No or Incomplete ATR Degradation Observed
| Possible Cause | Troubleshooting Steps & Solutions |
| Ineffective Degrader Concentration | The concentration of the ATR degrader may be too low. Perform a dose-response experiment with a wider range of concentrations to determine the optimal concentration for degradation.[8] |
| Suboptimal Treatment Duration | The incubation time may be too short. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for maximal degradation.[2] |
| "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[8] Perform a full dose-response curve, including lower concentrations, to see if degradation improves. |
| Cell Line Specificity | The cell line you are using may lack the specific E3 ligase recruited by your degrader or have other intrinsic resistance mechanisms. Verify the expression of the relevant E3 ligase (e.g., Cereblon (CRBN) is often recruited by ATR degraders).[2][9] Consider testing in a different cell line known to be sensitive to ATR degradation. |
| Inactive Compound | The degrader compound may have degraded due to improper storage or handling. Use a fresh, validated batch of the compound. If possible, confirm its activity in a positive control cell line. |
| Low Protein Turnover | ATR is a protein with a long half-life.[2] Achieving significant degradation may require longer incubation times. |
| Technical Issues with Western Blot | Problems with protein extraction, quantification, loading, transfer, or antibody quality can lead to inaccurate results. Ensure you are using a validated anti-ATR antibody and reliable loading controls.[10][11][12][13] Optimize your Western blot protocol. |
Issue 2: High Background or Non-Specific Bands on Western Blot
| Possible Cause | Troubleshooting Steps & Solutions |
| Antibody Quality | The primary or secondary antibody may be of poor quality or used at too high a concentration. Use a validated antibody at the recommended dilution.[10][11][12][13] Perform a titration to find the optimal antibody concentration. |
| Insufficient Blocking | The blocking step may be inadequate. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[3] |
| Inadequate Washing | Increase the number and/or duration of washes to remove non-specifically bound antibodies. |
| Non-Specific Secondary Antibody Binding | Run a control lane with no primary antibody to check for non-specific binding of the secondary antibody.[3] |
Issue 3: High Cytotoxicity Observed in Control or Treated Wells
| Possible Cause | Troubleshooting Steps & Solutions |
| On-Target Toxicity | Degradation of ATR, a critical protein for genome stability, can be inherently toxic to some cell lines, especially those with high replication stress.[14][15] This may be an expected outcome. Perform a cell viability assay in parallel with your degradation experiment to correlate degradation with cytotoxicity.[8] |
| Off-Target Toxicity | The degrader molecule may have off-target effects. This is an intrinsic property of the compound. |
| Compound Solubility Issues | Poor solubility can lead to compound precipitation and non-specific toxicity.[8] Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the cell culture medium. |
| High Concentration of Proteasome/Lysosome Inhibitors | These inhibitors can be toxic, especially at high concentrations or with long incubation times.[4] Perform a dose-response experiment to find the optimal, non-toxic concentration of the inhibitor for your cell line.[4] |
Data Presentation
Table 1: Comparative Activity of Selected ATR Degraders and Inhibitors
| Compound | Type | Target E3 Ligase | DC50 / IC50 | Cell Line | Reference |
| Abd110 (42i) | Degrader (PROTAC) | CRBN | ~0.5 µM (DC50) | MOLT-4 | [2][16] |
| Compound [I] | Degrader (PROTAC) | CRBN | 0.53 µM (DC50) | LoVo | [17] |
| Degrader 8i | Degrader (PROTAC) | Not Specified | <0.5 µM (DC50) | MV-4-11 | [16] |
| VE-821 | Inhibitor | N/A | Varies by cell line | Multiple | [2] |
| AZD6738 | Inhibitor | N/A | Varies by cell line | Multiple | [14][17] |
| VX-970 | Inhibitor | N/A | Varies by cell line | Multiple | [14] |
Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit a biological process by 50%. Values can vary significantly between different cell lines and assay conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ATM loss disrupts the autophagy-lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Lysosome Function Induces Autophagy via a Feedback Down-regulation of MTOR Complex 1 (MTORC1) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATR Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Anti-ATR antibody (GTX128146) | GeneTex [genetex.com]
- 12. biocompare.com [biocompare.com]
- 13. Anti-ATR Antibodies | Invitrogen [thermofisher.com]
- 14. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
Negative controls for PROTAC ATR degrader-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC ATR degrader-1. The information is designed to assist in the design and interpretation of experiments, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein. It functions by simultaneously binding to ATR and an E3 ubiquitin ligase. This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of ATR and its subsequent degradation by the proteasome. This targeted degradation removes the entire ATR protein, disrupting its role in the DNA damage response (DDR) pathway.
Q2: What are the essential negative controls for my this compound experiment?
A2: To ensure that the observed effects are due to the specific, E3 ligase-dependent degradation of ATR, it is crucial to use appropriate negative controls. The two primary types of inactive controls for PROTAC experiments are:
-
E3 Ligase Binding-Deficient Control: This is the most common and direct control. It is a molecule structurally similar to the active PROTAC but modified to prevent it from binding to the E3 ligase. For CRBN-based PROTACs, this can often be achieved by methylating the glutarimide (B196013) nitrogen. For VHL-based PROTACs, inverting the stereochemistry of a critical chiral center on the hydroxyproline (B1673980) moiety of the VHL ligand can abrogate binding.[1]
-
Target Protein Binding-Deficient Control (Epimer Control): This control is altered so that it no longer binds to the protein of interest (POI), in this case, ATR. This is typically done by modifying the "warhead" portion of the PROTAC in a way that is known to abolish its binding affinity.
Ideally, both types of controls should be used to build a robust case for the specific mechanism of action of your PROTAC.
Q3: I am observing the "hook effect" with this compound. What is it and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-ATR or PROTAC-E3 ligase) rather than the productive ternary complex (ATR-PROTAC-E3 ligase) required for degradation.
To mitigate the hook effect:
-
Perform a wide dose-response experiment: Test a broad range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for maximal degradation (Dmax) and to observe the characteristic bell-shaped curve.
-
Use lower concentrations: Once the optimal range is identified, use concentrations at or below the Dmax for subsequent experiments.
Q4: My this compound is not showing any degradation of ATR. What are the possible reasons?
A4: Several factors could contribute to a lack of ATR degradation:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.
-
Low E3 Ligase Expression: The cell line you are using may not express sufficient levels of the E3 ligase that your PROTAC is designed to recruit.
-
Incorrect Ternary Complex Formation: The linker length or composition may not be optimal for the formation of a stable and productive ternary complex.
-
Compound Instability: The PROTAC may be unstable in the cell culture medium.
Refer to the troubleshooting guide below for a systematic approach to address this issue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or weak ATR degradation | Cell Line Issues: Insufficient expression of the target protein (ATR) or the recruited E3 ligase. | - Confirm ATR and E3 ligase expression levels in your cell line by Western blot or qPCR.- Choose a cell line known to have high expression of both. |
| Suboptimal PROTAC Concentration: The concentration used may be too low to induce degradation or too high, leading to the "hook effect". | - Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. | |
| Incorrect Incubation Time: The kinetics of degradation can vary. | - Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an optimal PROTAC concentration to identify the ideal incubation time. | |
| Compound Instability: The PROTAC may be degrading in the culture medium. | - Assess the stability of the PROTAC in your experimental conditions using methods like LC-MS. | |
| Unexpected target degradation with the inactive control | Off-Target Effects: The control molecule may have some residual activity or the warhead itself may have off-target effects. | - Use a target binding-deficient control in addition to an E3 ligase binding-deficient control to differentiate between degradation-dependent and -independent off-target effects. - Perform global proteomics to identify other proteins that may be degraded. |
| Non-specific Toxicity: High concentrations of the control may be causing cell death and non-specific protein loss. | - Assess cell viability in the presence of the inactive control. | |
| High variability between experiments | Inconsistent Cell Culture Conditions: Cell passage number, confluency, or overall health can affect the ubiquitin-proteasome system. | - Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities. |
Quantitative Data Summary
The following table provides representative data for an active ATR degrader and its corresponding inactive (E3 ligase binding-deficient) negative control. Note that these are illustrative values, and actual results may vary depending on the specific experimental conditions.
| Compound | Target | Cell Line | DC50 | Dmax |
| This compound (ZS-7) | ATR | LoVo (ATM-deficient) | 0.53 µM | >90% |
| Inactive Control | ATR | LoVo (ATM-deficient) | >10 µM | <10% |
| PROTAC ATR degrader-2 (Compound 8i) | ATR | MV-4-11 (AML) | 22.9 nM | >90% |
| Inactive Control | ATR | MV-4-11 (AML) | >1 µM | <15% |
Experimental Protocols
Western Blot for ATR Degradation
This protocol is for quantifying the degradation of ATR protein following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., LoVo or MV-4-11) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound and the negative control in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended for initial experiments. Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATR (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the ATR band intensity to the loading control.
-
Calculate the percentage of ATR remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the ATR-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ternary complex.
-
Treat the cells with this compound (at its optimal degradation concentration) or DMSO for 4-6 hours.
-
Lyse the cells in a non-denaturing lysis buffer as described in the Western blot protocol.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
To the pre-cleared lysate, add an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN). As a negative control, use an equivalent amount of isotype control IgG in a separate sample.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash them three to five times with ice-cold lysis buffer.
-
Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples and an input control (a small fraction of the initial cell lysate).
-
Probe the membrane with primary antibodies against ATR and the E3 ligase to detect the co-immunoprecipitated proteins.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol is to assess the effect of ATR degradation on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound, the negative control, and a vehicle control.
-
Incubate for a period relevant to your experimental question (e.g., 72 hours).
-
-
Viability Assessment:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance; or add CellTiter-Glo reagent and read luminescence).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
References
Issues with antibody specificity for ATR Western blotting
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding antibody specificity issues encountered during ATR (Ataxia Telangiectasia and Rad3-related) Western blotting experiments. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of ATR, and why might I see bands at different sizes?
A1: The predicted molecular weight of full-length human ATR is approximately 301 kDa.[1] However, it is common to observe bands at different molecular weights for several reasons:
-
Post-Translational Modifications (PTMs): ATR undergoes various PTMs, such as phosphorylation, which can slightly alter its migration on an SDS-PAGE gel.[2][3][4]
-
Splice Variants: Alternative splicing of the ATR gene can result in different protein isoforms with varying molecular weights.[5]
-
Protein Degradation: ATR can be susceptible to degradation by proteases during sample preparation. This can lead to the appearance of lower molecular weight bands. The use of fresh samples and protease inhibitors is crucial to minimize degradation.[6]
-
Antibody Specificity: Some antibodies may recognize specific isoforms or post-translationally modified forms of ATR, leading to the detection of multiple bands. It is also possible for antibodies to cross-react with other proteins, resulting in non-specific bands.[7]
Q2: I am not detecting any signal for ATR. What are the possible causes?
A2: A weak or absent ATR signal can be due to several factors:
-
Low Protein Expression: ATR expression levels can vary significantly between different cell lines and tissues.[8] It may be necessary to enrich for ATR through techniques like nuclear fractionation or immunoprecipitation, especially in samples with low abundance.
-
Inefficient Protein Extraction: As ATR is a nuclear protein, a whole-cell lysate may not be sufficient. A specific nuclear extraction protocol is often required to enrich for ATR.[9][10][11][12]
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. It is important to titrate the antibody to find the optimal concentration for your specific experimental conditions.[13]
-
Poor Antibody Quality: The antibody may have lost activity due to improper storage or handling.
-
Inefficient Transfer: Incomplete transfer of a large protein like ATR from the gel to the membrane can result in a weak signal. Optimizing the transfer time and buffer composition is important.[14]
Q3: My Western blot shows high background and/or multiple non-specific bands. How can I resolve this?
A3: High background and non-specific bands are common issues in Western blotting and can be addressed by optimizing several steps:
-
Blocking: Insufficient blocking is a frequent cause of high background. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C).[7] For phospho-specific ATR antibodies, BSA is generally recommended over milk, as milk contains phosphoproteins that can cause background.
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrating your antibodies to the lowest effective concentration is crucial.[13][15]
-
Washing Steps: Inadequate washing can leave unbound antibodies on the membrane, contributing to background. Increase the number and duration of your wash steps with an appropriate wash buffer (e.g., TBST).
-
Sample Purity: Ensure your protein lysates are clear and free of contaminants.
-
Secondary Antibody Specificity: Use a highly cross-adsorbed secondary antibody that is specific for the host species of your primary antibody.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during ATR Western blotting.
Problem 1: Weak or No ATR Signal
| Possible Cause | Recommended Solution |
| Low ATR expression in the sample | Use a positive control cell line known to express high levels of ATR (e.g., some ovarian cancer cell lines like A2780, OVCAR5).[8] Consider enriching for ATR via nuclear extraction or immunoprecipitation. |
| Inefficient protein extraction | Use a nuclear extraction protocol to enrich for the ATR protein.[9][10][11][12] Ensure lysis buffer contains protease and phosphatase inhibitors. |
| Suboptimal primary antibody dilution | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.[13] |
| Inactive primary or secondary antibody | Use a fresh aliquot of the antibody. Ensure proper storage conditions have been maintained. |
| Inefficient protein transfer | For large proteins like ATR (~301 kDa), consider a wet transfer overnight at 4°C. Optimize transfer buffer composition (e.g., methanol (B129727) concentration). |
| Insufficient protein loading | Increase the amount of protein loaded per well. For cell lysates, 20-30 µg is a good starting point, but this may need to be increased for low-expression targets.[6] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat dry milk or 5% BSA in TBST. For phospho-ATR antibodies, prefer BSA. |
| Primary antibody concentration too high | Decrease the primary antibody concentration. Perform a titration to find the optimal dilution. |
| Secondary antibody concentration too high | Decrease the secondary antibody concentration. |
| Inadequate washing | Increase the number and duration of washes (e.g., 3 x 10 minutes) with TBST. |
| Membrane drying out | Ensure the membrane remains hydrated throughout the incubation and washing steps. |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary antibody cross-reactivity | Use a different ATR antibody from a reputable supplier with strong validation data. Consider using a monoclonal antibody for higher specificity. |
| High antibody concentration | Reduce the concentration of both primary and secondary antibodies.[13][15] |
| Sample degradation | Prepare fresh lysates and always include protease inhibitors in the lysis buffer.[6] |
| Too much protein loaded | Reduce the amount of protein loaded per lane. |
| Contamination of samples or buffers | Use fresh, filtered buffers and handle samples with care to avoid contamination. |
Quantitative Data Summary
While a direct, independent comparative study of all commercially available ATR antibodies is not available, the following table summarizes recommended starting dilutions from various suppliers for their Western blotting-validated ATR antibodies. It is crucial to note that the optimal dilution must be determined experimentally for your specific conditions.
| Supplier | Antibody Catalog # | Host Species | Clonality | Recommended Starting Dilution (WB) |
| Cell Signaling Technology | #2790 | Rabbit | Polyclonal | 1:1000 |
| Proteintech | 19787-1-AP | Rabbit | Polyclonal | 1:500 - 1:1000[1] |
| Boster Bio | A00262-1 | Rabbit | Polyclonal | 1:500 - 1:2000[16] |
ATR Expression in Ovarian Cancer Cell Lines (Relative Expression)
The following table indicates the expression of ATR in various ovarian cancer cell lines, which can be useful for selecting positive controls.
| Cell Line | ATR Expression | p-ATR (Ser428) Expression |
| A2780 | Expressed | Expressed |
| OVCAR5 | Expressed | Expressed |
| IGROV-1 | Expressed | Expressed |
| SKOV3 | Expressed | Expressed |
| OVCAR8 | Expressed | Expressed |
| Caov-3 | Expressed | Expressed |
| Data sourced from[8] |
Experimental Protocols
1. Nuclear Extraction for ATR Western Blotting
This protocol is a general guideline and may require optimization.
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).
-
Incubate on ice for 10-15 minutes to allow cells to swell.
-
Add a non-ionic detergent (e.g., NP-40 or Triton X-100) to a final concentration of 0.5% and vortex briefly to lyse the cell membrane.
-
-
Isolation of Nuclei:
-
Centrifuge the lysate at a low speed (e.g., 3,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant (cytoplasmic fraction).
-
-
Nuclear Lysis:
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei and release nuclear proteins.
-
-
Clarification:
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
The supernatant contains the nuclear extract. Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
2. Immunoprecipitation (IP)-Western Blot for ATR
This protocol is a general guideline for enriching ATR from cell lysates.
-
Cell Lysate Preparation:
-
Prepare nuclear extracts as described above.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an ATR antibody validated for IP overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold IP wash buffer (a less stringent buffer than the lysis buffer) to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis as per a standard protocol.
-
Visualizations
Caption: ATR Signaling Pathway in Response to DNA Damage.
Caption: Standard Western Blotting Experimental Workflow.
Caption: Troubleshooting Logic for ATR Western Blotting Issues.
References
- 1. ATR antibody (19787-1-AP) | Proteintech [ptglab.com]
- 2. ATR Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-ATR (Ser428) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. biocompare.com [biocompare.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. ATR and p-ATR are emerging prognostic biomarkers and DNA damage response targets in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 10. Nuclear Extraction Protocol | EpigenTek [epigentek.com]
- 11. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. bio-rad.com [bio-rad.com]
- 15. benchchem.com [benchchem.com]
- 16. bosterbio.com [bosterbio.com]
Managing toxicity of PROTAC ATR degrader-1 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC ATR degrader-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the selective degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1] It works by co-opting the cell's own ubiquitin-proteasome system. The degrader simultaneously binds to the ATR protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of ATR with ubiquitin, marking it for degradation by the proteasome. This catalytic process allows a single degrader molecule to induce the degradation of multiple ATR protein molecules.
Q2: What is the expected on-target effect of ATR degradation?
ATR is a crucial kinase in the DNA damage response (DDR) pathway, responsible for detecting and signaling the presence of single-stranded DNA, which can arise from DNA damage or replication stress.[2] Degradation of ATR is expected to disrupt the DDR signaling cascade, leading to cell cycle arrest and, in cancer cells that are highly dependent on this pathway for survival, apoptosis.[3][4] Mechanistic studies have shown that ATR deletion can lead to the breakdown of the nuclear envelope, causing genome instability and extensive DNA damage, which in turn can trigger p53-mediated apoptosis.[3][4]
Q3: What are the potential sources of toxicity with this compound?
Toxicity in cell culture can arise from several sources:
-
On-target toxicity: Since ATR is essential for genomic integrity, its degradation can be highly cytotoxic, especially in cells with high levels of replication stress, which is common in cancer cells.[2][5] This is often the desired therapeutic effect.
-
Off-target toxicity: The degrader may induce the degradation of proteins other than ATR. This can occur if other proteins share structural similarities with ATR's binding domain or if the ternary complex forms non-selectively with other proteins.[6] Additionally, the individual components of the PROTAC (the ATR-binding "warhead" and the E3 ligase-binding ligand) may have their own pharmacological activities independent of ATR degradation.
-
Solvent toxicity: The solvent used to dissolve the PROTAC, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[7]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency.[8][9][10] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with ATR or the E3 ligase alone) rather than the productive ternary complex required for degradation.[8][9][10] To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for ATR degradation.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cytotoxicity Observed | On-Target Toxicity: Degradation of ATR is expected to be cytotoxic in many cancer cell lines. | Perform a cell viability assay (e.g., MTT assay) in parallel with your degradation experiment to correlate cytotoxicity with ATR degradation. This may be the intended outcome. |
| Off-Target Toxicity: The PROTAC may be degrading other essential proteins. | Use global proteomics (mass spectrometry) to identify off-target proteins being degraded.[7][11][12] Consider using a negative control (an inactive diastereomer of the PROTAC, if available) that does not induce degradation but has similar chemical properties. | |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration in the cell culture medium is non-toxic for your cell line (typically below 0.5% for DMSO).[7] Always include a vehicle-only control group in your experiments. | |
| No or Weak ATR Degradation | Suboptimal Concentration (Hook Effect): The PROTAC concentration is too high, leading to the formation of non-productive binary complexes. | Perform a wide dose-response experiment, including lower concentrations, to identify the optimal range for degradation.[6] |
| Cell Line Specifics: The cell line may not express the necessary E3 ligase or may have a very high rate of ATR protein synthesis. | Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line. Conduct a time-course experiment to find the optimal degradation window before new protein synthesis occurs. | |
| Compound Instability: The PROTAC may be unstable in your cell culture medium. | Assess the stability of the PROTAC in your experimental conditions using methods like LC-MS. Ensure proper storage of the compound as per the manufacturer's instructions. | |
| Poor Cell Permeability: The PROTAC may not be efficiently entering the cells. | While difficult to modify the molecule itself, ensure optimal cell health and culture conditions to facilitate uptake. | |
| Inconsistent Results | Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system and protein expression. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.[13] |
| Experimental Technique: Inconsistent pipetting or cell seeding can lead to variability. | Ensure accurate and consistent cell seeding and reagent addition. Use appropriate controls in every experiment. |
Quantitative Data Summary
| Compound | Cell Line | DC50 | IC50 (Cytotoxicity) | Reference |
| This compound (ZS-7) | LoVo (ATM-deficient) | 0.53 µM | Not Reported | [1][14] |
| ATR Degrader 42i | MIA PaCa-2 | Reduced ATR to 40% of control | Not Reported | [15][16] |
| ATM Degrader 9b | K562 | Not Applicable | 4.06 ± 0.19 µM | [17] |
| ATM Degrader 9b | SW620 | Not Applicable | 2.5 µM (approx.) | [17] |
| ATM Degrader 9b | SW480 | Not Applicable | 5.0 µM (approx.) | [17] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is for assessing cell viability and cytotoxicity following treatment with this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilization buffer
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Assessment of ATR Protein Degradation (Western Blot)
This protocol outlines the steps to quantify the levels of ATR protein following treatment with the degrader.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ATR and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time. Include a vehicle control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[19]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[19]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[20]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[19] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[19] Quantify the band intensities and normalize the ATR signal to the loading control. Calculate the percentage of remaining ATR protein relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A TRilogy of ATR’s Non-Canonical Roles Throughout the Cell Cycle and Its Relation to Cancer [mdpi.com]
- 3. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchhub.com [researchhub.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-rad.com [bio-rad.com]
- 21. assaygenie.com [assaygenie.com]
Inconsistent results with PROTAC ATR degrader-1 batches
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies observed between different batches of PROTAC ATR degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1][2][3] It functions by simultaneously binding to the ATR protein and an E3 ubiquitin ligase, forming a ternary complex.[4][5][6] This proximity induces the E3 ligase to tag ATR with ubiquitin, marking it for degradation by the proteasome.[6][7][8] This "chemical knockdown" approach allows for the study of ATR protein function and holds therapeutic potential.[9]
Q2: We are observing different degradation efficiencies (DC50/Dmax) with new batches of this compound. What are the potential causes?
A2: Inconsistent degradation results between batches can stem from several factors:
-
Compound Integrity and Purity: Variations in the purity of different batches can significantly impact potency.
-
Compound Stability and Solubility: Degradation of the compound during storage or improper solubilization can lead to lower effective concentrations.
-
Cellular Factors: The health, passage number, and confluency of the cell line used can affect the efficiency of the ubiquitin-proteasome system.[4]
-
Experimental Variability: Inconsistencies in experimental procedures, such as treatment times, cell seeding densities, and reagent quality, can lead to variable results.[10]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal performance and to minimize batch-to-batch variability, adhere to the following storage guidelines:
-
Solid Compound: Store at -20°C or -80°C for long-term stability.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment.[1]
Q4: What are the key experimental controls to include when testing a new batch of this compound?
A4: To ensure the validity of your results, especially when comparing batches, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the PROTAC.[10]
-
Inactive Control: An epimer or a structurally related molecule that does not bind to the E3 ligase or the target protein. This helps to distinguish between target-specific degradation and other cellular effects.[11]
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of ATR, confirming that the observed protein loss is proteasome-dependent.[12][13]
-
Reference Batch: If possible, include a sample from a previous, well-characterized batch to directly compare the performance of the new batch.
Troubleshooting Guide: Inconsistent Degradation
This guide provides a structured approach to troubleshooting inconsistent results with different batches of this compound.
Problem: A new batch of this compound shows significantly lower ATR degradation compared to a previous batch.
| Potential Cause | Suggested Action |
| Compound Purity and Integrity | 1. Verify Purity: Request a certificate of analysis (CoA) for the new batch and compare it to the previous one. Pay attention to the purity percentage and any identified impurities. 2. Confirm Identity: If possible, confirm the molecular weight of the compound via mass spectrometry. |
| Compound Solubility and Stability | 1. Ensure Complete Solubilization: Gently warm and vortex the stock solution to ensure the compound is fully dissolved. 2. Assess Stability: Evaluate the stability of the PROTAC in your cell culture medium over the course of the experiment.[4] |
| Cellular Health and Consistency | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure similar confluency at the time of treatment.[4] 2. Monitor Cell Viability: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity at the tested concentrations.[10] |
| Experimental Procedure | 1. Consistent Seeding Density: Ensure that the same number of cells are seeded for each experiment. 2. Accurate Dosing: Use calibrated pipettes for preparing serial dilutions. 3. Standardized Incubation Time: Maintain a consistent treatment duration across experiments. |
Data Presentation: Comparing Batches
When comparing the efficacy of different batches, it is crucial to present the data in a clear and organized manner.
Table 1: Comparison of Degradation Efficiency for Two Batches of this compound
| Parameter | Batch A (Reference) | Batch B (New) |
| Purity (from CoA) | 99.5% | 98.9% |
| DC50 (nM) | 50 | 150 |
| Dmax (%) | 95 | 80 |
| Cell Viability at 1 µM (%) | 98 | 95 |
Experimental Protocols
Protocol 1: Western Blotting for ATR Degradation
This protocol details the steps to quantify the degradation of ATR protein following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a human cancer cell line with detectable ATR levels) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound from both the new and reference batches. Include a vehicle control.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4][11]
-
Incubate the membrane with a primary antibody against ATR overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[4][11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.[4]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ATR band intensity to the loading control for each sample.
-
Calculate the percentage of ATR degradation relative to the vehicle control.
-
Plot a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations
ATR Signaling Pathway
The following diagram illustrates the central role of ATR in the DNA damage response pathway.
Caption: A simplified diagram of the ATR signaling pathway.
This compound Mechanism of Action
This diagram illustrates the mechanism by which this compound induces the degradation of the ATR protein.
Caption: The mechanism of action for PROTAC-mediated ATR degradation.
Troubleshooting Workflow for Inconsistent Batches
This workflow provides a logical sequence of steps to diagnose the cause of inconsistent results between batches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 3. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharma.co.uk [biopharma.co.uk]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Optimizing PROTAC ATR degrader-1 concentration and incubation time.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments with PROTAC ATR Degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein. It functions by simultaneously binding to the ATR protein and an E3 ubiquitin ligase. This proximity triggers the E3 ligase to tag the ATR protein with ubiquitin, marking it for degradation by the cell's proteasome. This targeted degradation of ATR can inhibit DNA damage response pathways in cancer cells.
Q2: What are the critical parameters for determining the optimal concentration of this compound?
A2: The two primary parameters to determine the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.
The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without causing off-target effects or cytotoxicity.
Q3: What is the "hook effect" and how can it be avoided?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[1][2] This occurs because the PROTAC forms non-productive binary complexes (either with ATR alone or the E3 ligase alone) instead of the productive ternary complex (ATR-PROTAC-E3 ligase) required for degradation. To avoid this, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal window for maximal degradation.[3]
Q4: How long should I incubate my cells with this compound?
A4: The time required to achieve maximal degradation can vary between different PROTACs and cell lines. It is recommended to perform a time-course experiment (e.g., treating cells for 2, 4, 8, 16, and 24 hours) to determine the optimal incubation period for achieving Dmax.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal ATR degradation observed. | Insufficient PROTAC concentration: The concentration used may be too low to effectively form the ternary complex. | Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 nM to 10 µM).[3] |
| Inappropriate incubation time: The selected time point may be too early or too late to observe maximal degradation. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration.[3][4] | |
| Low E3 ligase expression: The cell line used may have low endogenous levels of the required E3 ligase (e.g., Cereblon for many PROTACs). | Verify the expression of the relevant E3 ligase in your cell line using Western blot or qPCR.[3] | |
| Poor cell permeability: The PROTAC may not be efficiently entering the cells due to its physicochemical properties. | Consult literature for the specific PROTAC to assess its known permeability. Consider using a different cell line with potentially better uptake. | |
| "Hook effect": The PROTAC concentration may be too high, leading to the formation of non-productive binary complexes. | Perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves.[1] | |
| High cell toxicity observed. | PROTAC concentration is too high: The concentration used may be cytotoxic. | Lower the concentration of the PROTAC. Determine the IC50 for cell viability and use concentrations well below this value.[3] |
| Off-target effects: The PROTAC may be degrading other essential proteins. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC that does not bind the E3 ligase.[3] Global proteomics can also be used to identify off-target degradation.[4] | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell density, passage number, and overall cell health can affect PROTAC efficacy. | Standardize cell seeding density and use cells within a consistent passage number range. Ensure cells are healthy and actively dividing at the time of treatment. |
| PROTAC instability: The PROTAC may be unstable in the culture medium over long incubation periods. | Prepare fresh dilutions of the PROTAC from a frozen stock for each experiment. Check the manufacturer's recommendations for storage and handling. |
Data Presentation
Table 1: Representative Degradation and Proliferation Data for an ATR PROTAC
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 22.9 | >90 | Not Reported |
| MOLM-13 | Acute Myeloid Leukemia | 34.5 | >90 | Not Reported |
| LoVo | Colorectal Cancer | 530 | 84.3 | Not Reported |
Note: The data presented are examples and may vary depending on the specific PROTAC ATR degrader and experimental conditions.[5][6]
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for ATR Degradation by Western Blot
Objective: To determine the optimal concentration (DC50) and incubation time for ATR degradation.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment (Dose-Response):
-
Prepare serial dilutions of this compound in complete growth medium. A suggested range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Replace the medium in the wells with the medium containing the different PROTAC concentrations.
-
Incubate for a fixed time (e.g., 24 hours).
-
-
PROTAC Treatment (Time-Course):
-
Treat cells with a fixed concentration of this compound (e.g., 3-5 times the estimated DC50).
-
Harvest cells at different time points (e.g., 2, 4, 8, 16, and 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ATR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Visualize the bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the ATR band intensity to the loading control.
-
Plot the percentage of ATR degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax. For the time-course, plot the percentage of ATR degradation against time.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To verify the formation of the ATR-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of this compound for a short period (e.g., 2-4 hours). To prevent degradation of the target, co-treat with a proteasome inhibitor like MG132.[4]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40 with protease inhibitors).
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against ATR or the E3 ligase (e.g., anti-Cereblon) overnight at 4°C.
-
-
Pull-down: Add protein A/G agarose beads to the lysate-antibody mixture to pull down the complex.
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ATR and the E3 ligase. The presence of both proteins in the immunoprecipitate indicates the formation of a ternary complex.[7]
Visualizations
Caption: The ATR signaling pathway in response to DNA damage.
Caption: Experimental workflow for optimizing this compound.
Caption: A logical workflow for troubleshooting ATR degradation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
PROTAC ATR Degrader-1 vs. ATR Kinase Inhibitors: A Comparative Guide
In the landscape of precision oncology, targeting the DNA Damage Response (DDR) pathway is a promising therapeutic strategy. A key regulator of this pathway is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This guide provides a detailed comparison between two distinct modalities targeting ATR: a novel PROTAC (Proteolysis Targeting Chimera) ATR degrader, specifically PROTAC ATR degrader-1 (also known as ZS-7), and conventional small-molecule ATR kinase inhibitors, with a focus on ceralasertib (AZD6738). This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Inhibition vs. Degradation
ATR kinase inhibitors and PROTAC ATR degraders employ fundamentally different mechanisms to disrupt the ATR signaling pathway.
ATR Kinase Inhibitors , such as ceralasertib, are small molecules that function as competitive inhibitors of ATP binding to the ATR kinase domain. This prevents the phosphorylation of downstream substrates, most notably Checkpoint Kinase 1 (CHK1). By inhibiting ATR's kinase activity, these compounds abrogate the cell's ability to arrest the cell cycle in response to DNA damage, leading to the accumulation of genomic instability and ultimately, cell death, particularly in cancer cells with high replication stress or defects in other DDR pathways.
This compound (ZS-7) , on the other hand, is a heterobifunctional molecule. One end of the molecule binds to the ATR protein, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of ATR, marking it for degradation by the proteasome. This event-driven, catalytic mechanism results in the physical elimination of the ATR protein from the cell, rather than just the inhibition of its enzymatic activity. This can lead to a more profound and sustained pathway inhibition. A recent study has also suggested that ATR degradation may trigger distinct cellular phenotypes compared to kinase inhibition, including the breakdown of the nuclear envelope and potent induction of a p53-mediated apoptotic signaling pathway.[1][2][3]
Preclinical Efficacy: A Quantitative Comparison
Direct head-to-head preclinical data allows for a quantitative comparison of the efficacy of this compound and ATR kinase inhibitors. The following tables summarize key in vitro data for this compound (ZS-7) and the ATR kinase inhibitor ceralasertib (AZD6738).
| Compound | Target | Mechanism of Action | DC50 (µM) | IC50 (µM) | Cell Line |
| This compound (ZS-7) | ATR | Protein Degradation | 0.53[4] | 5.1 | HCT-116 |
| Ceralasertib (AZD6738) | ATR | Kinase Inhibition | Not Applicable | Not specified in direct comparison | Various |
A study directly comparing ZS-7 to its parent inhibitor, AZD6738, in a xenograft mouse model of LoVo human colorectal cancer cells demonstrated that ZS-7, administered as a single agent or in combination with cisplatin, showed improved antitumor activity and safety profiles.[4] Another study comparing a different ATR degrader (compound 8i) with an ATR kinase inhibitor (compound 1) in acute myeloid leukemia (AML) cells showed that the degrader induced a more effective and earlier apoptotic response.[1][2][3]
| Compound | Cell Line | Apoptosis Induction | Key Findings |
| This compound (ZS-7) | LoVo | Significant apoptosis at 0.5 and 1 µM[5] | Apoptotic rates of 23.91% and 45.62%, respectively[5] |
| ATR Degrader (compound 8i) | MV-4-11 & MOLM-13 | More effective and earlier than inhibitor[1][2][3] | Triggers p53-mediated apoptosis[1][3] |
| Ceralasertib (AZD6738) | Various | Induces apoptosis, often in combination therapy[6] | Effective in tumors with DDR defects[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and ATR kinase inhibitors are provided below.
Western Blot Analysis for ATR Degradation
This protocol is used to detect the levels of ATR protein following treatment with a degrader or inhibitor.
1. Sample Preparation:
-
Culture cells to the desired confluence and treat with the indicated concentrations of this compound or ATR kinase inhibitor for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ATR overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.[7][8][9][10][11]
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic or cytostatic effects of the compounds.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or ATR kinase inhibitor for a specified period (e.g., 72 hours).
3. Assay Procedure:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.[12][13][14][15][16]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
1. Cell Treatment and Harvesting:
-
Treat cells with the compounds as described for the viability assay.
-
Harvest both adherent and floating cells and wash with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[1][17][18][19][20]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
1. Cell Fixation:
-
Treat cells with the compounds, harvest, and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
2. Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[17][21][22][23]
Visualizing the Mechanisms
To better understand the distinct and overlapping mechanisms of this compound and ATR kinase inhibitors, the following diagrams illustrate the ATR signaling pathway and the experimental workflow for their comparison.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bio-rad.com [bio-rad.com]
- 9. origene.com [origene.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. ptglab.com [ptglab.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
In Vivo Efficacy: A Comparative Analysis of PROTAC ATR Degrader-1 and AZD6738
In the landscape of targeted cancer therapies, particularly those focused on the DNA Damage Response (DDR), Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a critical node. This guide provides a comparative overview of two distinct modalities targeting ATR: AZD6738 (Ceralasertib), a selective ATR kinase inhibitor, and PROTAC ATR degrader-1, a proteolysis-targeting chimera designed to induce the degradation of the ATR protein. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical in vivo data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.
Mechanism of Action: Inhibition vs. Degradation
AZD6738 is a potent and selective, orally bioavailable ATP-competitive inhibitor of ATR kinase.[1][2] By inhibiting ATR's kinase activity, AZD6738 prevents the phosphorylation of its downstream targets, most notably Chk1, thereby abrogating the G2/M cell-cycle checkpoint and leading to mitotic catastrophe in cancer cells with existing DNA replication stress or defects in other DDR pathways, such as ATM deficiency.[1][3]
This compound (also referred to as compound ZS-7) represents a newer therapeutic strategy.[4][5][6] This heterobifunctional molecule is composed of a ligand that binds to the ATR protein (utilizing AZD6738 as the "warhead") and another ligand that recruits an E3 ubiquitin ligase.[5][7] This proximity induces the ubiquitination of the ATR protein, marking it for degradation by the proteasome.[5][7] This approach not only inhibits ATR signaling but eliminates the protein scaffold, potentially offering a more profound and sustained pathway inhibition.[8]
Below is a diagram illustrating the distinct mechanisms of action of an ATR inhibitor and an ATR degrader within the ATR signaling pathway.
Caption: ATR signaling pathway and points of therapeutic intervention.
In Vivo Efficacy Data
The following tables summarize the available in vivo data for this compound and AZD6738 from preclinical studies. It is important to note that these results are not from head-to-head comparative studies and were conducted in different tumor models and under varied experimental conditions.
This compound: In Vivo Performance
| Xenograft Model | Dosing Regimen | Outcome |
| LoVo (colorectal cancer) | 12.5 mg/kg, i.p., twice daily | 39.5% Tumor Growth Inhibition (TGI) |
| LoVo (colorectal cancer) | 25 mg/kg, i.p., twice daily | 51.8% TGI |
Data sourced from a study on BALB/c nude mice bearing LoVo colorectal cancer xenografts.[5]
AZD6738: In Vivo Performance (Monotherapy)
| Xenograft Model | Dosing Regimen | Outcome |
| LoVo (MRE11A-mutant) | 50 mg/kg, p.o., once daily | Significant tumor growth inhibition |
| Granta-519 | 50 mg/kg, p.o., once daily | Significant tumor growth inhibition |
| NCI-H23 | 50 mg/kg, p.o., once daily | Significant tumor growth inhibition |
| FaDu (ATM knockout) | 50 mg/kg, p.o., once daily | Significant tumor growth inhibition |
| HCC1806 (CCNE1 amp) | 6.25 mg/kg, p.o., twice daily | Weak antitumor activity |
| HCC1806 (CCNE1 amp) | >12.5 mg/kg, p.o., twice daily | Dose-dependent increase in growth inhibition |
| SNU478 (biliary tract) | 25 mg/kg, p.o. | Suppressed tumor growth vs. control (p<0.01) |
Data compiled from multiple preclinical studies.[1][9][10] AZD6738 has also demonstrated significant synergistic anti-tumor activity when combined with chemotherapy agents like cisplatin (B142131) and PARP inhibitors.[1][9][11][12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the generalized experimental protocols for the key in vivo experiments cited in this guide.
In Vivo Xenograft Studies
A generalized workflow for conducting in vivo xenograft studies is depicted below.
Caption: Generalized workflow for in vivo xenograft studies.
This compound (LoVo Xenograft Model) [5]
-
Cell Line: ATM-deficient LoVo human colorectal cancer cells.
-
Animal Model: BALB/c nude mice.
-
Tumor Implantation: LoVo cells are implanted subcutaneously.
-
Treatment: When tumors reach a specified volume, mice are randomized into treatment groups. This compound is administered intraperitoneally (i.p.) twice daily at doses of 12.5 mg/kg and 25 mg/kg.
-
Efficacy Readout: Tumor growth is monitored regularly, and tumor growth inhibition (TGI) is calculated at the end of the study. Body weight and general health are also monitored to assess toxicity.
AZD6738 (Various Xenograft Models) [1][9][10]
-
Cell Lines: A variety of human cancer cell lines, often with specific DNA damage response defects (e.g., ATM-deficient LoVo, FaDu) or drivers of replication stress (e.g., CCNE1-amplified HCC1806), are used.[1][10]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Cancer cells are implanted subcutaneously.
-
Treatment: AZD6738 is typically administered orally (p.o.) once or twice daily. Dosing has been explored in a range from 6.25 mg/kg to 50 mg/kg.[1] In combination studies, AZD6738 is administered alongside other agents like cisplatin or olaparib, often with optimized dosing schedules.[1][9]
-
Efficacy Readout: Tumor volume and body weight are measured throughout the study. Outcomes can include tumor growth inhibition, tumor regression, and extension of survival.[1][12]
-
Pharmacodynamic Analysis: Tumor and plasma samples are collected at various time points to assess drug exposure and target engagement. This is often done by measuring the phosphorylation of ATR targets like Chk1 (pChk1) and DNA damage markers such as γH2AX through immunohistochemistry (IHC) or Western blot.[1][9]
Concluding Remarks
Both AZD6738 and this compound demonstrate compelling anti-tumor activity in preclinical in vivo models. AZD6738, as a kinase inhibitor, has shown broad efficacy, particularly in tumors with underlying DDR defects, and potent synergy with DNA-damaging agents. This compound, while earlier in its development, shows dose-dependent tumor growth inhibition and provides a novel mechanism of action by eliminating the ATR protein.
The choice between an inhibitor and a degrader may depend on several factors, including the specific tumor context, the potential for acquired resistance to kinase inhibition, and the desired duration of pathway suppression. The data presented here, derived from non-comparative studies, underscores the therapeutic potential of targeting the ATR pathway. Direct, head-to-head in vivo studies will be necessary to definitively compare the efficacy and therapeutic window of these two distinct but related therapeutic strategies.
References
- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD6738 [openinnovation.astrazeneca.com]
- 3. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 6. This compound | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 7. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Navigating Kinase Selectivity: A Comparative Analysis of PROTAC ATR Degrader-1
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase degrader is paramount to predicting its potential for off-target effects and ensuring therapeutic efficacy. This guide provides a comparative overview of the publicly available selectivity information for PROTAC ATR degrader-1 (also known as ZS-7) against other prominent kinase inhibitors, alongside a detailed protocol for assessing kinase selectivity.
While this compound has been identified as a potent and effective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) protein, with a reported DC50 of 0.53 μM in ATM-deficient LoVo cells, a comprehensive, publicly available kinome-wide selectivity profile remains to be detailed.[1][2][3][4] The term "selective" in the context of the initial publications on ZS-7 refers to its ability to induce the degradation of ATR protein over other cellular proteins, a crucial aspect of its mechanism as a Proteolysis Targeting Chimera (PROTAC).[1][4] However, for a complete understanding of its therapeutic window, an assessment against a broad panel of kinases is essential.
This guide aims to provide a framework for such an evaluation by comparing the known attributes of this compound with other well-characterized kinase inhibitors for which selectivity data is available.
Comparative Kinase Inhibitor Profile
To contextualize the importance of a comprehensive selectivity profile, the following table summarizes the available information for this compound alongside data for other inhibitors targeting the PI3K-like kinase (PIKK) family, to which ATR belongs.
| Feature | This compound (ZS-7) | Ceralasertib (AZD6738) | Berzosertib (VE-822) |
| Target | ATR (Degrader) | ATR (Inhibitor) | ATR (Inhibitor) |
| Potency (DC50/IC50) | DC50: 0.53 μM (for ATR degradation) | IC50: 1 nM | IC50: 19 nM |
| Kinase Selectivity Profile | Not publicly available | High selectivity for ATR over other PIKK family members (ATM, DNA-PK) and a wider kinase panel. | Selective for ATR, with some activity against other PIKK family members at higher concentrations. |
| Mechanism of Action | Induces proteasomal degradation of ATR | ATP-competitive inhibitor of ATR kinase activity | ATP-competitive inhibitor of ATR kinase activity |
Experimental Protocol: Kinase Selectivity Profiling
A critical step in the development of any kinase-targeted therapeutic is to determine its selectivity across the human kinome. A common method for this is an in vitro kinase assay panel.
Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a broad panel of purified human kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
A panel of purified, recombinant human kinases.
-
Kinase-specific substrates (peptides or proteins).
-
ATP (Adenosine triphosphate).
-
Assay buffer (composition varies depending on the kinase, but typically includes a buffer salt, MgCl2, and a reducing agent like DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay system for measuring ATP consumption, or phosphospecific antibodies for detecting substrate phosphorylation).
-
Multi-well assay plates (e.g., 384-well plates).
-
Plate reader capable of detecting the chosen assay signal (e.g., luminescence, fluorescence, or absorbance).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent.
-
Kinase Reaction Setup:
-
Add assay buffer to the wells of the multi-well plate.
-
Add the test compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor for each kinase if available.
-
Add the specific kinase and its corresponding substrate to each well.
-
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of inhibition.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method. For example, if using the ADP-Glo™ system, add the ADP-Glo™ reagent to deplete the remaining ATP, then add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis:
-
Measure the signal (e.g., luminescence) in each well using a plate reader.
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) for each kinase.
-
Data Interpretation:
The IC50 values are used to generate a selectivity profile. A compound is considered selective if it has a significantly lower IC50 for the intended target (e.g., ATR) compared to other kinases in the panel. The results are often visualized using a kinome tree map, where inhibited kinases are highlighted, providing a clear visual representation of the compound's selectivity.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates the key steps in a typical kinase selectivity profiling experiment.
Caption: Workflow for determining kinase selectivity.
Signaling Pathway of ATR
The ATR kinase is a master regulator of the DNA damage response (DDR) pathway, particularly in response to single-stranded DNA breaks and replication stress. Its activation triggers a cascade of phosphorylation events that lead to cell cycle arrest, DNA repair, and, in some cases, apoptosis. Understanding this pathway is crucial for appreciating the therapeutic rationale behind developing ATR degraders.
Caption: Simplified ATR signaling pathway.
References
- 1. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 4. ZS-7 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Navigating ATR Degradation vs. Inhibition: A Comparative Proteomics Guide
In the landscape of targeted cancer therapy, the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a master regulator of the DNA damage response (DDR), has emerged as a critical target. Two distinct therapeutic strategies have arisen: direct inhibition of ATR's kinase activity and targeted degradation of the ATR protein itself. This guide provides a comparative overview of the proteomic consequences of treating cancer cells with PROTAC ATR degrader-1 versus a conventional ATR inhibitor, offering insights for researchers, scientists, and drug development professionals.
This analysis focuses on a potent and selective PROTAC ATR degrader, compound 8i (also referred to as PROTAC ATR degrader-2), and the well-characterized ATP-competitive ATR inhibitor, AZD6738 (Ceralasertib). While a direct quantitative proteomics comparison from a single study is not publicly available, this guide synthesizes information from multiple sources to provide a comprehensive qualitative comparison, detailed experimental methodologies, and visual representations of the key cellular processes.
Performance Comparison: ATR Degrader vs. ATR Inhibitor
The fundamental difference between an ATR degrader and an ATR inhibitor lies in their mechanism of action, which is expected to translate into distinct proteomic signatures. An inhibitor, such as AZD6738, blocks the catalytic activity of ATR, preventing the phosphorylation of its downstream targets. In contrast, a PROTAC degrader, like compound 8i, induces the ubiquitination and subsequent proteasomal degradation of the entire ATR protein.[1] This distinction suggests that while both approaches disrupt ATR signaling, the degrader may have broader and more sustained effects by eliminating both the kinase and non-kinase-dependent scaffolding functions of the ATR protein.[1][2]
A study on the ATR degrader 8i in acute myeloid leukemia (AML) cells revealed that ATR degradation leads to a more pronounced apoptotic response compared to ATR inhibition.[1] Mechanistic investigations in this study indicated that ATR degradation resulted in the breakdown of the nuclear envelope, leading to extensive DNA damage and a robust p53-mediated apoptotic signaling cascade.[1][2] This suggests that the complete removal of the ATR protein may trigger cellular consequences that are not observed with kinase inhibition alone.
Experimental Protocols
To conduct a comprehensive proteomics analysis comparing an ATR degrader and an inhibitor, the following experimental workflow is recommended.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line with a known dependence on the ATR pathway for survival, for example, an ATM-deficient cell line. The MV-4-11 (AML) cell line has been used in studies with the ATR degrader 8i.[1]
-
Treatment: Culture the selected cells to 70-80% confluency. Treat the cells with the this compound (e.g., 500 nM of compound 8i), the ATR inhibitor (e.g., 1 µM AZD6738), and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, and 24 hours) to capture both early and late proteomic changes.
Protein Extraction and Digestion
-
Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: Perform in-solution or in-gel digestion of the proteins. Briefly, reduce the proteins with DTT, alkylate with iodoacetamide, and digest with sequencing-grade trypsin overnight at 37°C.
Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the resulting peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., an Orbitrap-based mass spectrometer).
-
Quantitative Proteomics: For relative quantification, label the peptides with isobaric tags (e.g., TMT or iTRAQ) or use a label-free quantification (LFQ) approach.
Data Analysis
-
Database Search: Search the raw mass spectrometry data against a human protein database (e.g., UniProt/Swiss-Prot) using a suitable search engine (e.g., MaxQuant, Sequest, or Mascot).
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the treatment groups and the vehicle control.
-
Bioinformatics Analysis: Use bioinformatics tools (e.g., DAVID, Metascape, or Ingenuity Pathway Analysis) to perform functional enrichment analysis, pathway analysis, and protein-protein interaction network analysis to interpret the biological significance of the proteomic changes.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the ATR signaling pathway and the experimental workflow for the comparative proteomics analysis.
Caption: ATR Signaling Pathway.
Caption: Experimental Workflow.
References
Validating On-Target Degradation of ATR by PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy, offering distinct advantages over traditional inhibition. This guide provides a comparative overview of methodologies for validating the on-target degradation of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response, by novel PROTAC degraders. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in the robust evaluation of ATR PROTAC efficacy and selectivity.
Performance Comparison of ATR PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative metrics for this are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). Lower DC50 values indicate higher potency. The following table summarizes the performance of recently developed ATR PROTACs.
| PROTAC Identifier | E3 Ligase Ligand | Target Ligand (Warhead) | Cell Line | DC50 | Dmax (%) | Reference |
| 8i | Lenalidomide | ATR Inhibitor | MV-4-11 (AML) | 22.9 nM | >90% | [1] |
| MOLM-13 (AML) | 34.5 nM | >90% | [1] | |||
| ZS-7 | Lenalidomide | AZD6738 | LoVo (Colorectal) | 0.53 µM | 84.3% | [2][3] |
| 42i (Abd110) | Lenalidomide | ATR Inhibitor | MIA PaCa-2 (Pancreatic) | Not Reported | ~60% (at 2µM) | [4][5] |
| MV-4-11 (AML) | Not Reported | 80-90% (at 1µM) | [6] |
ATR Signaling and PROTAC-Mediated Degradation
ATR plays a pivotal role in the cellular response to DNA damage and replication stress. Understanding this pathway is crucial for appreciating the therapeutic potential of ATR-targeting PROTACs.
PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This is achieved through the formation of a ternary complex between the PROTAC, the target protein (ATR), and an E3 ubiquitin ligase.
Experimental Workflow for Validation
A multi-faceted approach is essential for validating the on-target degradation of ATR by a PROTAC. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
Western Blot for ATR Degradation
Objective: To quantify the reduction in ATR protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of the ATR PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ATR overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. ATR protein levels are normalized to the loading control and expressed as a percentage relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the ATR-PROTAC-E3 ligase ternary complex.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the ATR PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase component (e.g., anti-VHL or anti-CRBN) or a tag on the PROTAC overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ATR and the E3 ligase. The presence of ATR in the E3 ligase immunoprecipitate indicates the formation of the ternary complex.
Ubiquitination Assay
Objective: To confirm that ATR degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with the ATR PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Perform immunoprecipitation of ATR from the cell lysates.
-
Western Blot Analysis: Analyze the immunoprecipitated ATR by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitination of ATR in the presence of the PROTAC and a proteasome inhibitor confirms that the PROTAC induces ubiquitination of ATR, leading to its proteasomal degradation.
Cell Viability Assay
Objective: To assess the functional consequence of ATR degradation on cell proliferation and survival.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the ATR PROTAC or a relevant ATR inhibitor for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP levels (e.g., CellTiter-Glo).
-
Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Comparison with ATR Inhibitors
While both PROTACs and small molecule inhibitors target ATR, their mechanisms of action and potential therapeutic outcomes differ significantly.
| Feature | ATR PROTACs | ATR Inhibitors |
| Mechanism of Action | Catalytic degradation of ATR protein | Occupancy-based inhibition of ATR kinase activity |
| Effect on Protein | Elimination of the entire protein, including non-catalytic functions | Blocks the kinase function, but the protein remains |
| Dosing | Can be effective at sub-stoichiometric concentrations | Requires sustained target occupancy, often leading to higher doses |
| Potential for Resistance | May overcome resistance mechanisms associated with inhibitor binding site mutations | Susceptible to resistance through mutations in the kinase domain |
| Selectivity | Selectivity is determined by the binding of both the warhead and the E3 ligase ligand, potentially leading to higher selectivity | Selectivity is dependent on the inhibitor's binding affinity to the kinase active site |
Recent studies suggest that ATR degraders can induce more profound and durable anti-tumor effects compared to ATR inhibitors, particularly in certain cancer models.[7] This may be attributed to the elimination of both the kinase-dependent and potential kinase-independent scaffolding functions of the ATR protein.
Conclusion
Validating the on-target degradation of ATR by PROTACs requires a rigorous and multi-pronged experimental approach. By combining quantitative measures of protein degradation with mechanistic and functional assays, researchers can build a comprehensive understanding of a novel ATR PROTAC's efficacy and selectivity. The data and protocols presented in this guide offer a framework for the systematic evaluation of these promising new therapeutic agents, facilitating their development from the laboratory to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC ATR Degraders: PROTAC ATR degrader-1 vs. Other Published Alternatives
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Ataxia Telangiectasia and Rad3-related (ATR) protein, a key player in the DNA damage response (DDR), has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of ATR offer a novel approach compared to traditional kinase inhibitors. This guide provides an objective comparison of PROTAC ATR degrader-1 (also known as ZS-7) against other notable published ATR degraders, supported by experimental data and detailed methodologies.
Performance Comparison of ATR Degraders
The following tables summarize the key performance metrics for this compound and other well-documented ATR degraders, compound 8i and Abd110 (also known as 42i).
| Degrader | Structure | E3 Ligase Ligand | Warhead (ATR Inhibitor) |
| This compound (ZS-7) | Not publicly available in full detail | Pomalidomide (CRBN) | AZD6738 derivative |
| Compound 8i | Not publicly available in full detail | Lenalidomide (CRBN) | Not specified |
| Abd110 (42i) | Not publicly available in full detail | Lenalidomide (CRBN) | VE-821 derivative |
Table 1: Structural and Mechanistic Overview of Compared ATR PROTACs.
| Degrader | Cell Line | DC50 | Dmax | Time to Dmax | Reference |
| This compound (ZS-7) | LoVo (colorectal cancer, ATM-deficient) | 0.53 µM | 84.3% | 72 hours | [1] |
| Compound 8i | MV-4-11 (acute myeloid leukemia) | 22.9 nM | ~93% degradation at 0.5 µM | Not specified | [2][3] |
| MOLM-13 (acute myeloid leukemia) | 34.5 nM | Not specified | Not specified | [2] | |
| Abd110 (42i) | MIA PaCa-2 (pancreatic cancer) | Not specified | ~60% degradation (reduced to 40% of control) | Not specified | [4] |
Table 2: In Vitro Degradation Efficiency of ATR PROTACs. DC50 represents the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
| Degrader | Cell Line | IC50 | Assay | Reference |
| This compound (ZS-7) | LoVo | 0.47 µM | CCK8 | [5] |
| HCT-116 (colorectal cancer, ATM-proficient) | 0.89 µM | CCK8 | [5] | |
| Compound 8i | MV-4-11, MOLM-13 | Induces apoptosis | Flow cytometry | [3][6] |
| Abd110 (42i) | Primary leukemic cells | 17.3 ± 5.04 nM | Annexin-V/PI staining | [7] |
Table 3: Anti-proliferative Activity of ATR PROTACs. IC50 is the concentration of the drug that inhibits 50% of cell growth or viability.
| Degrader | Selectivity Profile |
| This compound (ZS-7) | Selective for ATR degradation.[8] |
| Compound 8i | Induces selective degradation of ATR.[6][9] |
| Abd110 (42i) | Selectively degrades ATR without affecting the related kinases ATM and DNA-PKcs.[10] |
Table 4: Selectivity of ATR PROTACs.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these degraders, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: A typical workflow for evaluating ATR degraders.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for ATR Degradation
Objective: To determine the extent of ATR protein degradation following treatment with a PROTAC degrader.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., LoVo, MV-4-11, MIA PaCa-2) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the ATR degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins like ATR (~301 kDa), a gradient gel (e.g., 4-20%) and optimized transfer conditions (e.g., overnight wet transfer at 4°C) are recommended.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ATR (e.g., at a 1:1000 dilution) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ATR band intensity to a loading control (e.g., β-actin or GAPDH). The percentage of remaining ATR protein is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined by plotting the percentage of remaining protein against the logarithm of the degrader concentration.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of the ATR degrader on cell proliferation and viability (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare serial dilutions of the ATR degrader in culture medium. Add the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of viability against the logarithm of the degrader concentration and use a non-linear regression analysis to calculate the IC50 value.
References
- 1. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ATR Antibody | Cell Signaling Technology [cellsignal.com]
Unveiling the Cellular Aftermath: A Comparative Guide to ATR Inhibition Versus Degradation
For Immediate Publication
A deep dive into the phenotypic distinctions between two key strategies for targeting the DNA damage response powerhouse, ATR, providing critical insights for researchers, scientists, and drug development professionals.
In the intricate world of cancer biology, the Ataxia Telangiectasia and Rad3-related (ATR) kinase stands as a pivotal guardian of the genome. As a master regulator of the DNA Damage Response (DDR), ATR enables cancer cells to cope with the high levels of replicative stress inherent to their rapid proliferation. This dependency makes ATR a prime therapeutic target. Two principal strategies have emerged to neutralize this cellular sentinel: enzymatic inhibition and targeted protein degradation. While both aim to cripple the ATR pathway, their downstream cellular consequences are markedly different. This guide provides a comprehensive comparison of the phenotypic differences between ATR inhibition and degradation, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between ATR inhibitors and degraders lies in their mechanism of action. ATR inhibitors are small molecules that reversibly bind to the kinase domain of the ATR protein, preventing the phosphorylation of its downstream targets, such as Checkpoint Kinase 1 (CHK1).[1] This effectively puts a temporary hold on ATR's signaling activity.
In contrast, ATR degraders, often employing Proteolysis-Targeting Chimera (PROTAC) technology, take a more permanent approach. These bifunctional molecules act as a bridge, bringing the ATR protein into proximity with an E3 ubiquitin ligase. This encounter tags ATR for destruction by the cell's own protein disposal system, the proteasome, leading to the complete elimination of the ATR protein.[2] This process ablates both the catalytic and the non-catalytic scaffolding functions of ATR.
Caption: Mechanisms of ATR inhibition and degradation.
Head-to-Head: A Quantitative Look at Phenotypic Differences
The distinct mechanisms of ATR inhibition and degradation translate into quantifiable differences in cellular phenotypes. ATR degradation consistently demonstrates a more potent and durable anti-cancer effect.
Table 1: Quantitative Comparison of Phenotypes
| Phenotypic Readout | ATR Inhibition | ATR Degradation | Fold Change (Degrader vs. Inhibitor) | Key Findings |
| Apoptosis Induction | Moderate increase in apoptotic markers (e.g., cleaved PARP, Caspase-3/7 activity). | Significant and earlier onset of apoptosis. At 1µM, an ATR degrader induced 45.62% apoptosis in ATM-deficient LoVo cells.[3] | 2-5 fold higher apoptosis rates observed in some studies.[2][4] | Degradation triggers a more robust and rapid p53-mediated apoptotic pathway.[2][5] |
| Cell Cycle Arrest | Induces a transient G2/M arrest.[6][7] | Leads to a more pronounced and sustained G2/M arrest. | >1.5-fold increase in the G2/M population in some comparative analyses. | The complete loss of ATR protein creates a more stringent and prolonged cell cycle checkpoint. |
| DNA Damage Accumulation (γH2AX foci) | Increased γH2AX foci formation.[8] | A more significant increase in the number and intensity of γH2AX foci.[5] | 1.5-3 fold higher γH2AX signal intensity has been reported.[9][10] | Loss of ATR scaffolding function exacerbates genomic instability and DNA damage.[2] |
| Replication Stress | Increased replication stress, marked by ssDNA accumulation.[11] | Markedly higher levels of replication stress and R-loop formation. | >2-fold increase in R-loop signal intensity observed in some contexts. | The absence of ATR protein leads to more frequent replication fork collapse.[11] |
| Synthetic Lethality with ATM deficiency | Potent synthetic lethality.[12][13] | Enhanced synthetic lethality with lower IC50 values. | Consistently lower IC50 values in comparative studies. | Degraders more effectively exploit the reliance of ATM-deficient cells on the ATR pathway.[14] |
Delving Deeper: Key Experimental Observations
Apoptosis: A More Decisive Blow from Degradation
While ATR inhibitors effectively induce apoptosis in cancer cells, particularly those with existing DNA damage repair deficiencies, ATR degraders trigger a more profound and rapid cell death program. Studies have shown that the complete removal of the ATR protein leads to an earlier and more effective activation of the p53-mediated apoptotic pathway.[2][5] This suggests that the scaffolding function of ATR, which is lost upon degradation but not inhibition, may play a role in restraining apoptosis.
Cell Cycle: From a Pause to a Full Stop
ATR is a critical component of the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis. ATR inhibitors cause a temporary arrest at this checkpoint.[6][7] However, cancer cells can sometimes adapt and bypass this transient block. In contrast, ATR degradation leads to a more robust and sustained G2/M arrest, effectively trapping cancer cells in a pre-mitotic state and preventing their proliferation.
Caption: ATR's role in the G2/M checkpoint and the differential impact of inhibition versus degradation.
Experimental Corner: Detailed Protocols for Phenotypic Analysis
To enable researchers to rigorously compare ATR inhibitors and degraders, we provide detailed protocols for key assays.
Western Blotting for ATR Degradation and Pathway Inhibition
-
Objective: To confirm ATR protein degradation and assess the phosphorylation status of its downstream target, CHK1.
-
Methodology:
-
Cell Lysis: Treat cells with ATR inhibitor, degrader, or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-15% gradient SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ATR, phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH).[1][15][16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Flow Cytometry for Cell Cycle Analysis
-
Objective: To quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Methodology:
-
Cell Preparation: Harvest and wash cells, then fix them in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, is used to determine the cell cycle distribution.
-
Caption: A generalized workflow for the comparative analysis of ATR inhibitors and degraders.
Immunofluorescence for DNA Damage (γH2AX Foci)
-
Objective: To visualize and quantify DNA double-strand breaks.
-
Methodology:
-
Cell Culture: Grow cells on coverslips and treat with the compounds.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100.
-
Blocking: Block with 1% BSA in PBS.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount coverslips with DAPI-containing mounting medium and visualize using a fluorescence microscope.
-
Quantification: Use image analysis software to count the number and intensity of γH2AX foci per nucleus.
-
The Verdict: Degradation Offers a More Potent and Lasting Impact
The available evidence strongly suggests that ATR degradation elicits a more profound and durable anti-tumor phenotype compared to ATR inhibition. By eliminating the entire ATR protein, degraders not only abolish its kinase activity but also its crucial scaffolding functions, leading to a more severe and less adaptable cellular crisis. This manifests as a more potent induction of apoptosis, a more sustained cell cycle arrest, and a greater accumulation of DNA damage. These findings have significant implications for the development of next-generation DDR-targeted therapies, positioning ATR degraders as a highly promising strategy for treating a wide range of cancers. Further preclinical and clinical investigation is warranted to fully realize the therapeutic potential of this approach.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Replication independent ATR signalling leads to G2/M arrest requiring Nbs1, 53BP1 and MDC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATR-dependent radiation-induced gamma H2AX foci in bystander primary human astrocytes and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATR and H2AX Cooperate in Maintaining Genome Stability under Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Distinct but Concerted Roles of ATR, DNA-PK, and Chk1 in Countering Replication Stress during S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] AZD6738, A Novel Oral Inhibitor of ATR, Induces Synthetic Lethality with ATM Deficiency in Gastric Cancer Cells | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Overcoming Resistance: A Comparative Guide to ATR Inhibitors and PROTAC ATR Degraders
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of conventional ATR inhibitors and the emerging class of PROTAC ATR degraders in the context of cancer therapy, with a special focus on mechanisms of resistance and the potential for PROTACs to overcome these challenges.
Ataxia telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), a network of pathways essential for maintaining genomic integrity. In cancer cells, which often exhibit heightened replication stress and defects in other DDR pathways, there is a strong dependence on ATR for survival, making it an attractive therapeutic target.[1][2] While several small molecule ATR inhibitors have entered clinical trials, the emergence of drug resistance remains a significant hurdle.[3][4][5] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins rather than merely inhibiting them, a mechanism that holds the potential to address inhibitor resistance.[6][7][8][9][10]
This guide compares the mechanisms, efficacy, and resistance profiles of ATR inhibitors and a specific PROTAC, referred to here as PROTAC ATR degrader-1 (also known as compound ZS-7), to provide a clear understanding of their respective strengths and limitations.[11]
Mechanism of Action: Inhibition vs. Degradation
ATR inhibitors are occupancy-driven drugs that bind to the active site of the ATR kinase, preventing it from phosphorylating its downstream targets and thereby disrupting the DDR pathway.[12] In contrast, PROTACs are event-driven molecules that function catalytically.[8] A PROTAC molecule consists of a ligand that binds to the target protein (ATR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8][9] This chimeric molecule facilitates the formation of a ternary complex between ATR and the E3 ligase, leading to the ubiquitination of ATR and its subsequent degradation by the proteasome.[6][7][8][9][10]
ATR Signaling Pathway
PROTAC ATR Degrader Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.org [oncotarget.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. portlandpress.com [portlandpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of E3 Ligase Recruiters for ATR PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an E3 ubiquitin ligase recruiter is a critical step in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the performance of different E3 ligase recruiters for Ataxia Telangiectasia and Rad3-related (ATR) PROTACs, supported by available experimental data.
ATR, a key kinase in the DNA damage response (DDR) pathway, is a promising therapeutic target in oncology. ATR PROTACs offer a novel strategy to eliminate the ATR protein, potentially overcoming the limitations of kinase inhibitors. The efficacy of an ATR PROTAC is significantly influenced by the choice of the recruited E3 ligase. While direct head-to-head comparisons of different E3 ligase recruiters for ATR PROTACs are not abundant in the literature, this guide compiles and analyzes available data to inform rational PROTAC design. The most commonly utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1]
Quantitative Performance Comparison of E3 Ligase Recruiters
The following tables summarize the performance of PROTACs recruiting different E3 ligases. It is important to note that the data for ATR PROTACs is primarily available for CRBN recruiters. To provide a comparative perspective on VHL recruiters, data from PROTACs targeting other kinases are included.
Table 1: Performance of CRBN-Recruiting ATR PROTACs
| PROTAC Identifier | Target Protein | E3 Ligase Recruited | Cell Line | Dmax (% of control) | Reference |
| 42i (Abd110) | ATR | CRBN | MIA PaCa-2 | 40% | [2][3][4] |
| ZS-7 | ATR | CRBN | LoVo | DC50 = 0.53 μM | [5] |
Table 2: Performance of VHL-Recruiting PROTACs Targeting Other Kinases
| PROTAC Identifier | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| NR-11c | p38α | VHL | MDA-MB-231, T47D | Nanomolar concentrations | Not specified | [6][7][8] |
| LC-2 | KRAS G12C | VHL | NCI-H2030 | 0.59 ± 0.20 μM | ~80% | [9] |
| UNC9036 | STING | VHL | Caki-1 | 227 nM | Not specified | [10] |
| TBK1 PROTAC 3i | TBK1 | VHL | Not specified | 12 nM | 96% | [11] |
Signaling Pathways and Experimental Workflows
To understand the context of ATR PROTACs, it is crucial to visualize the ATR signaling pathway and the experimental workflows used to evaluate PROTAC efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for ATR Protein Degradation
This protocol is used to quantify the reduction in ATR protein levels following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cancer cell lines (e.g., MIA PaCa-2, LoVo) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the ATR PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).[6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for ATR and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the ATR protein level to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation percentage).[12]
-
Cell Viability Assay (MTS Assay)
This assay measures the effect of ATR degradation on cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.[9]
-
After overnight incubation, treat the cells with a serial dilution of the ATR PROTAC for 72 hours.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.[9]
-
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to form colonies after PROTAC treatment, indicating the impact on cell proliferation and survival.
-
Cell Seeding and Treatment:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Treat the cells with various concentrations of the ATR PROTAC.
-
-
Incubation:
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Fixing and Staining:
-
Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with crystal violet.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Concluding Remarks
The available data, although not from direct head-to-head studies for ATR, suggests that both CRBN and VHL are viable E3 ligase recruiters for developing potent kinase-targeting PROTACs. The lenalidomide-based ATR PROTAC 42i demonstrates significant degradation of ATR, highlighting the promise of CRBN recruiters.[2][3][4] While specific data for a VHL-recruiting ATR PROTAC is currently lacking in the public domain, the successful development of potent VHL-based PROTACs for other kinases like p38α, KRAS G12C, and TBK1 underscores the potential of VHL as a recruiter for ATR degradation.[6][7][8][9][11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Review Reports - Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α | MDPI [mdpi.com]
- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Von Hippel-Lindau-Recruiting Proteolysis Targeting Chimeras (PROTACs) of TANK-Binding Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Targeted protein degradation bypassing cereblon and von Hippel-Lindau - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Kinase-Independent Functions of ATR: A Comparative Guide to ATR Degradation
For Researchers, Scientists, and Drug Development Professionals
The Ataxia Telangiectasia and Rad3-related (ATR) protein is a master regulator of the DNA damage response (DDR), primarily known for its critical kinase activity in maintaining genome integrity. However, emerging evidence suggests that ATR possesses crucial functions independent of its catalytic role. The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), has provided a powerful tool to investigate these non-canonical functions by eliminating the entire ATR protein, rather than just inhibiting its kinase domain. This guide provides a comparative analysis of ATR degradation versus kinase inhibition, supported by experimental data, to elucidate the kinase-independent effects of ATR.
ATR Degradation Unveils Novel Cellular Fates Beyond Kinase Inhibition
Targeted degradation of ATR has revealed distinct and often more potent cellular consequences compared to small molecule kinase inhibitors. This suggests that the physical presence of the ATR protein, regardless of its kinase activity, plays a significant role in cellular homeostasis and stress response.
Recent studies utilizing ATR degraders, such as Abd110 (also known as Ramotac-1) and other PROTAC molecules, have demonstrated that the complete removal of the ATR protein can lead to cellular phenotypes not observed with kinase inhibitors alone.[1][2][3] For instance, the degradation of ATR has been shown to be more effective in inducing apoptosis in cancer cells.[3][4] This enhanced cell death is attributed to the loss of ATR's scaffolding function, which is independent of its kinase activity.
One key kinase-independent role of ATR is in maintaining nuclear envelope integrity.[3][4] The degradation of ATR has been linked to a breakdown in the nuclear envelope, resulting in genomic instability and extensive DNA damage.[4] This effect is not typically observed with ATR kinase inhibitors, highlighting a structural role for the ATR protein in preserving nuclear architecture.
Furthermore, ATR has a kinase-independent anti-apoptotic role at the mitochondria.[5][6] It has been reported that a specific isoform of ATR can translocate to the mitochondria and interact with the pro-apoptotic protein tBid, thereby suppressing apoptosis.[5][6] The degradation of ATR would abrogate this protective mechanism, leading to increased sensitivity to apoptotic stimuli.
The following sections provide a detailed comparison of the cellular and molecular effects of ATR degradation versus kinase inhibition, along with the experimental protocols used to assess these differences.
Comparative Data: ATR Degradation vs. ATR Kinase Inhibition
The following tables summarize the key differences observed between ATR degradation and ATR kinase inhibition across various cellular processes.
| Cellular Process | ATR Degradation (PROTACs) | ATR Kinase Inhibition (e.g., VE-821, AZD6738) | Key Takeaway |
| Apoptosis | Strong induction of apoptosis, often caspase-3 dependent.[3][7][8] | Moderate induction of apoptosis, often context-dependent.[7][8] | Degradation is more potent in triggering cell death. |
| Cell Cycle Progression | Can lead to G1/S arrest and mitotic catastrophe.[4][9] | Primarily causes G2/M checkpoint abrogation.[10] | Degradation impacts multiple cell cycle phases more severely. |
| Replication Stress | Induces DNA replication catastrophe and significant increases in γH2AX.[1][2][9] | Increases replication stress and γH2AX, but often to a lesser extent than degraders.[9] | Degradation leads to a more severe replication crisis. |
| Nuclear Envelope Integrity | Can cause a breakdown of the nuclear envelope.[3][4] | No significant effect reported. | Highlights a structural, kinase-independent role for ATR. |
| Downstream Signaling | Complete loss of ATR protein and downstream signaling (e.g., p-Chk1).[1][11] | Inhibition of Chk1 phosphorylation, but the ATR protein remains.[10][12] | Degradation provides a more complete pathway shutdown. |
| Molecular Mechanism | ATR Degradation (PROTACs) | ATR Kinase Inhibition | Kinase-Independent Function Implicated |
| Protein Level | Elimination of the entire ATR protein.[1][2] | ATR protein remains, only its kinase activity is blocked.[12] | Scaffolding, protein-protein interactions. |
| Mitochondrial Function | Abrogation of anti-apoptotic interaction with tBid.[5][6] | Does not directly affect the ATR-tBid interaction. | Anti-apoptotic scaffolding. |
| Chromatin Association | Prevents trapping of RPA on chromatin that can occur with kinase-dead ATR.[13][14] | Kinase inhibition can lead to the stabilization of inactive ATR on chromatin.[13] | Dynamic exchange and structural integrity at replication forks. |
| Telomere Maintenance | Loss of potential scaffolding role in recruiting other factors like ATM.[15] | May not affect the scaffolding function. | Telomere integrity and recruitment of repair factors. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for ATR Degradation and Pathway Analysis
Objective: To confirm the degradation of ATR protein and assess the impact on downstream signaling (e.g., phosphorylation of Chk1).
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MV-4-11, MOLM-13) at an appropriate density and treat with varying concentrations of the ATR degrader (e.g., compound 8i) or ATR kinase inhibitor for the desired time points (e.g., 12, 24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ATR, phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Objective: To quantify the extent of apoptosis and analyze cell cycle distribution following treatment.
Methodology for Apoptosis (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Treat cells as described for Western blotting. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI staining distinguishes between early (PI-negative) and late (PI-positive) apoptotic cells.[1]
Methodology for Cell Cycle Analysis:
-
Cell Treatment and Fixation: Following treatment, harvest cells and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.[16]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.[16]
Immunofluorescence for DNA Damage Foci (γH2AX)
Objective: To visualize and quantify DNA double-strand breaks as a marker of genomic instability.
Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with the ATR degrader or inhibitor as required.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[16]
-
Blocking and Antibody Staining: Block with 1% BSA in PBS for 30-60 minutes. Incubate with a primary antibody against γH2AX overnight at 4°C. Wash and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Visualizing the Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: ATR signaling pathway and points of intervention.
Caption: Workflow for evaluating ATR degraders and inhibitors.
Caption: Kinase-dependent vs. independent functions of ATR.
References
- 1. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATR Plays a Direct Antiapoptotic Role at Mitochondria Which Is Regulated by Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 8. ATR and Chk1 suppress a caspase-3-dependent apoptotic response following DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 12. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 13. Kinase-dead ATR differs from ATR loss by limiting the dynamic exchange of ATR and RPA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase-dead ATR differs from ATR loss by limiting the dynamic exchange of ATR and RPA [ouci.dntb.gov.ua]
- 15. A Kinase-Independent Role for the Rad3ATR-Rad26ATRIP Complex in Recruitment of Tel1ATM to Telomeres in Fission Yeast | PLOS Genetics [journals.plos.org]
- 16. benchchem.com [benchchem.com]
Navigating ATR-Targeted Therapies: An In Vivo Toxicity Comparison of PROTAC ATR Degrader-1 and ATR Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical safety profiles of emerging ATR-targeted cancer therapies, supported by experimental data and detailed protocols.
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a prime target in oncology. The therapeutic landscape of ATR-targeted agents is rapidly evolving, with two principal strategies emerging: catalytic inhibition with small molecule ATR inhibitors (ATRis) and targeted protein degradation using proteolysis-targeting chimeras (PROTACs). While both modalities aim to disrupt the ATR signaling pathway, their distinct mechanisms of action may translate to different efficacy and, importantly, toxicity profiles. This guide provides an objective in vivo toxicity comparison between the novel PROTAC ATR degrader-1 (also known as ZS-7) and established ATR inhibitors, offering a data-driven resource for the scientific community.
Executive Summary of In Vivo Toxicity
Extensive preclinical studies have characterized the toxicity profiles of several ATR inhibitors, with hematological toxicities being a common class-effect. In contrast, early data on the this compound suggests a potentially more favorable safety profile, although comprehensive comparative data is still emerging. The following tables summarize the key in vivo toxicity findings for this compound and a selection of ATR inhibitors.
| Compound Class | Compound | Key In Vivo Toxicity Findings | Animal Model | Reference |
| PROTAC ATR Degrader | This compound (ZS-7) | Favorable safety profile with no significant body weight loss or organ toxicity observed. Showed improved safety profiles compared to the parent inhibitor AZD6738 (ceralasertib).[1] | Mouse (colorectal cancer xenograft) | [1][2] |
| ATR Inhibitor | Ceralasertib (AZD6738) | Neutrophilia.[3][4] Moderate pericarditis and myocarditis observed after a single dose.[5][3][4] | Mouse | [5][3][4] |
| ATR Inhibitor | Berzosertib (M6620/VX-970) | Neutrophilia.[5][3][4] Modest amelioration of Total Body Irradiation (TBI)-associated effects on spleen, lymphocytes, and white blood cells.[5][3] | Mouse | [5][3][4] |
| ATR Inhibitor | Elimusertib (BAY 1895344) | Neutrophilia.[5][3][4] | Mouse | [5][3][4] |
Mechanisms of Action: Inhibition vs. Degradation
ATR inhibitors and PROTAC ATR degraders employ fundamentally different strategies to neutralize ATR's function in the DNA damage response.
ATR Inhibitors are small molecules that function as competitive inhibitors of the ATR kinase domain. By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream targets, most notably Chk1. This abrogation of the ATR signaling cascade halts the cell cycle arrest and DNA repair processes that are crucial for cancer cell survival, particularly in tumors with high replicative stress.
PROTAC ATR Degraders , such as this compound (ZS-7), are heterobifunctional molecules. One end of the molecule binds to the ATR protein, while the other end recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of ATR, marking it for degradation by the proteasome. This event-driven mechanism leads to the physical elimination of the ATR protein from the cell, offering the potential for a more profound and sustained pathway inhibition compared to occupancy-driven inhibitors.
References
- 1. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Response to PROTAC ATR Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC ATR degrader-1 (also known as ZS-7) with conventional ATR inhibitors, focusing on biomarkers that may predict therapeutic response. The information is supported by preclinical experimental data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to this compound
This compound is a potent proteolysis-targeting chimera that induces the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1][2][3] Unlike traditional small-molecule inhibitors that block the kinase activity of ATR, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire ATR protein. This mechanism of action offers the potential for a more profound and sustained inhibition of the ATR signaling pathway, which is a critical regulator of the DNA Damage Response (DDR).
Predictive Biomarkers for ATR-Targeted Therapies
Several biomarkers have been identified that correlate with sensitivity to ATR inhibitors. These can be broadly categorized as pharmacodynamic biomarkers, which indicate target engagement, and predictive biomarkers, which are associated with treatment efficacy.
Pharmacodynamic Biomarkers
-
Phospho-Chk1 (Ser345): Chk1 is a direct downstream target of ATR. Inhibition of ATR activity leads to a reduction in the phosphorylation of Chk1 at Serine 345.
-
γH2AX: Phosphorylation of the histone variant H2AX on Serine 139 (γH2AX) is a sensitive marker of DNA double-strand breaks. While ATR inhibition is expected to decrease replicative stress-associated γH2AX, in some contexts, it can lead to an accumulation of DNA damage and increased γH2AX levels.
Predictive Biomarkers of Sensitivity
-
ATM Deficiency: Loss-of-function mutations in the Ataxia Telangiectasia Mutated (ATM) gene lead to a synthetic lethal relationship with ATR inhibition. ATM and ATR are parallel kinases that respond to different types of DNA damage. In the absence of functional ATM, cells become highly dependent on ATR for survival, making them particularly vulnerable to ATR-targeted therapies.[4] Preclinical studies have demonstrated that this compound shows potent and selective degradation of ATR in ATM-deficient cancer cells.[1]
-
ARID1A Mutations: Mutations in the AT-Rich Interaction Domain 1A (ARID1A) gene, a component of the SWI/SNF chromatin remodeling complex, have been shown to sensitize tumor cells to ATR inhibitors.
-
BRCA1/2 Mutations: Defects in the homologous recombination repair pathway, often due to mutations in BRCA1 or BRCA2, can increase reliance on the ATR pathway for genome stability.
-
Low RAD51 Expression: RAD51 is a key protein in homologous recombination. Low expression of RAD51 is another indicator of a deficient homologous recombination pathway and has been associated with increased sensitivity to ATR inhibitors.
-
Low TopBP1 Expression: Topoisomerase II binding protein 1 (TopBP1) is a critical activator of the ATR kinase. Lower levels of TopBP1 may confer sensitivity to ATR inhibition.
-
Low APOBEC3B Expression: Apolipoprotein B mRNA editing enzyme catalytic polypeptide-like 3B (APOBEC3B) is a DNA cytosine deaminase that can induce DNA damage. Its expression levels may influence the cellular response to ATR inhibitors.
Comparative Performance Data
The following table summarizes the preclinical data comparing this compound (ZS-7) with the conventional ATR inhibitor, AZD6738.
| Treatment | Cell Line | Biomarker Status | Efficacy Metric | Value | Reference |
| This compound (ZS-7) | LoVo (colorectal cancer) | ATM-deficient | DC50 (50% degradation concentration) | 0.53 µM | [1] |
| This compound (ZS-7) | HCT-116 (colorectal cancer) | ATM-proficient | IC50 (50% inhibitory concentration) | 5.1 µM | |
| This compound (ZS-7) | LoVo Xenograft | ATM-deficient | Tumor Growth Inhibition (25 mg/kg, i.p., BID) | 51.8% | [4] |
| AZD6738 (ATR inhibitor) | LoVo Xenograft | ATM-deficient | Tumor Growth Inhibition (25 mg/kg, i.p., BID) | Not specified, but ZS-7 showed improved antitumor activity and safety profiles | [1] |
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway
References
- 1. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 4. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
Assessing the Durability of Response to PROTAC ATR Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel paradigm in targeted therapy, shifting the focus from protein inhibition to protein degradation. PROTAC ATR degrader-1, also known as ZS-7, is a promising therapeutic agent designed to eliminate the Ataxia Telangiectasia and Rad3-related (ATR) protein, a critical component of the DNA damage response (DDR) pathway.[1][2] A key differentiator for degraders compared to traditional inhibitors is the potential for a more durable pharmacodynamic effect, as the cell must resynthesize the target protein to restore its function. This guide provides a comparative assessment of the durability of response to this compound against alternative ATR inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of Response Durability
The durability of a therapeutic response is a critical factor in determining clinical efficacy. For a PROTAC degrader, this is often measured by the duration of target protein degradation following drug withdrawal. In contrast, for an inhibitor, durability is more closely linked to its pharmacokinetic profile and the duration of target engagement.
| Feature | This compound (ZS-7) | Ceralasertib (AZD6738) | Berzosertib (VE-822/M6620) |
| Mechanism of Action | ATR Protein Degradation | ATR Kinase Inhibition | ATR Kinase Inhibition |
| In Vitro Durability | ATR degradation lasted approximately 12 hours after washout in LoVo cells.[1][3] | Data on pharmacodynamic effect after washout is not readily available. | Preclinical studies show it prolonged growth delay of pancreatic cancer xenografts after treatment.[4][5] |
| In Vivo Response | Improved antitumor activity and safety profiles compared to the parent inhibitor AZD6738 in a xenograft mouse model.[1] | A median duration of response of 9.9 months was observed in a Phase I study in combination with paclitaxel (B517696) for melanoma.[6] | Population pharmacokinetic modeling suggests sustained target inhibition at recommended Phase II doses.[4] |
| Pharmacokinetics | Half-life of 4.75 hours in a mouse model.[3] | Mean terminal elimination half-life of 11.2 to 12.8 hours at clinically relevant doses.[7] | Information on specific half-life is not as readily available, but pharmacokinetic profiles have been established in clinical trials.[4] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: ATR signaling and PROTAC-mediated degradation.
Caption: Workflow for assessing response durability.
Experimental Protocols
In Vitro Washout Experiment to Assess Duration of ATR Degradation
Objective: To determine the duration of ATR protein degradation after the removal of this compound.
Methodology:
-
Cell Culture: LoVo (or other suitable cancer cell lines) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with this compound (e.g., at its DC50 concentration of 0.53 µM) for a specified period (e.g., 24 hours) to induce ATR degradation.[1][2]
-
Washout: The drug-containing medium is removed, and the cells are washed multiple times with phosphate-buffered saline (PBS) to remove any remaining compound. Fresh, drug-free medium is then added.
-
Time-Course Collection: Cell lysates are collected at various time points post-washout (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Western Blot Analysis: The levels of ATR protein in the cell lysates are quantified by Western blotting. A loading control (e.g., β-actin or GAPDH) is used to normalize the data. The persistence of degradation is determined by the time it takes for the ATR protein levels to return to baseline.
In Vivo Tumor Xenograft Model for Efficacy and Durability Assessment
Objective: To evaluate the in vivo anti-tumor efficacy and the durability of the biological response to this compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., LoVo) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[1] The control group receives a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors and blood samples can be collected to assess the levels of ATR protein (in tumors) and drug concentration (in plasma) to correlate with the anti-tumor response.[3]
-
Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the treatment. The duration of tumor growth delay after the cessation of treatment provides an indication of the durability of the response.
Conclusion
This compound (ZS-7) demonstrates a durable pharmacodynamic effect, with in vitro data showing sustained ATR protein degradation for approximately 12 hours after drug removal.[1][3] This prolonged action at the cellular level, coupled with promising in vivo anti-tumor activity, suggests a potential advantage over traditional ATR inhibitors. While direct comparative durability data from washout experiments for inhibitors like Ceralasertib and Berzosertib are not as readily available, their clinical efficacy, characterized by durable responses in some patient populations, underscores the therapeutic potential of targeting the ATR pathway.[6] The distinct mechanisms of action—degradation versus inhibition—necessitate different experimental approaches to fully characterize and compare the durability of response. The protocols outlined in this guide provide a framework for such assessments, which are crucial for the continued development and optimization of ATR-targeted therapies.
References
- 1. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 4. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PROTAC ATR Degrader-1
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical entities like PROTAC ATR degrader-1 are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound.
Core Safety and Handling Data
While a specific Safety Data Sheet (SDS) for this compound (also known as compound ZS-7) is not publicly available, data from analogous PROTAC compounds and general laboratory chemical safety best practices provide a strong framework for its handling and disposal.[1][2] PROTACs, as a class of biologically active molecules, should be handled with care by trained personnel.[1][2]
| Parameter | Information |
| Chemical Name | This compound (compound ZS-7) |
| Molecular Formula | C41H38F3N11O10 |
| Molecular Weight | 901.80 |
| Known Hazards | Assumed to be harmful if swallowed and potentially irritating to skin and eyes.[2][3] Considered very toxic to aquatic life with long-lasting effects.[3] |
| Storage (Powder) | Store at -20°C. |
| Storage (in Solvent) | Store at -80°C for up to 6 months, or -20°C for up to 1 month.[4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[3] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound to minimize exposure.[5]
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Goggles/Glasses | Must be worn at all times when handling the compound to protect from splashes.[5][6] Should have side-shields for additional protection.[5][6] |
| Face Shield | Recommended in addition to safety goggles when there is a high risk of splashing.[5][6] | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory.[5][6] Inspect gloves for tears before use and change them immediately if contaminated.[5] |
| Body Protection | Laboratory Coat | A lab coat or gown should be worn to protect skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | Suitable Respirator | Required when handling the solid compound to avoid dust inhalation or when working with solutions in poorly ventilated areas.[6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated materials is a critical final step in the experimental workflow. All materials that have come into contact with the compound must be treated as hazardous waste.[2]
Waste Segregation:
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as gloves, pipette tips, vials, and absorbent paper.[2][3]
-
Liquid Waste: This includes any solutions containing this compound.[2][3] Do not dispose of liquid waste down the drain.[6]
Waste Collection:
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2] The container should be clearly labeled.
-
Liquid Waste: Collect all liquid waste in a separate, sealed, and shatter-resistant container.[2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
Labeling:
-
All waste containers must be clearly and accurately labeled.[2] The label should include:
Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory pending pickup.[2]
Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[3][6] Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Spill Management:
-
In the event of a spill, prevent further leakage.[3]
-
For liquid spills, use a non-combustible absorbent material like vermiculite (B1170534) or sand.[3]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[3]
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[3]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PROTAC ATR Degrader-1
Essential safety protocols and operational guidance for the handling and disposal of PROTAC ATR degrader-1 are outlined below to ensure the well-being of laboratory personnel and the integrity of research. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent for researchers, scientists, and drug development professionals to adhere to best practices for handling potent, biologically active small molecules.[1] This guide provides in-depth procedures that extend beyond basic requirements, fostering a culture of safety and building trust in laboratory operations.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure risk when handling this compound in both powder and solution forms. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Powder (e.g., weighing, aliquoting) | Disposable lab coat or gown | Double-gloving with nitrile gloves | Safety glasses with side shields or safety goggles | N95 respirator or higher, especially if not handled in a certified chemical fume hood |
| Handling Solutions (e.g., preparing stock, cell culture) | Disposable lab coat | Nitrile gloves | Safety glasses with side shields | Not generally required if handled in a properly functioning chemical fume hood or biosafety cabinet |
| Spill Cleanup | Disposable gown over lab coat | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and a face shield | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Disposable lab coat | Nitrile gloves | Safety glasses with side shields | Not generally required |
Experimental Protocols: Step-by-Step Guidance
Adherence to standardized protocols is essential for both safety and experimental reproducibility. The following sections detail the procedures for safely handling and disposing of this compound.
Safe Handling and Preparation of Stock Solutions
-
Preparation: Before handling the compound, ensure the designated work area, typically a certified chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including vials, solvents, pipettes, and PPE.
-
Donning PPE: Put on a lab coat, safety glasses with side shields, and two pairs of nitrile gloves. If handling the powder outside of a fume hood, an N95 respirator is required.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a disposable weigh boat inside the fume hood. Use anti-static tools if necessary.
-
Dissolution: Add the appropriate solvent (e.g., DMSO) to the vial containing the powder. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol).
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes, vials), and PPE, must be collected as chemical waste.
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and leak-proof container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, weigh boats, and pipette tips, in a designated hazardous waste container lined with a chemically resistant bag.
-
Empty Containers: "Empty" containers that held the powder or stock solutions should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream.
-
Final Disposal: All collected chemical waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. High-temperature incineration is often the preferred method for the disposal of such compounds.
Visualizing Key Processes and Pathways
To further clarify the scientific context and operational procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: ATR Signaling Pathway in Response to DNA Damage.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
